Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 893737-42-3
Molecular Formula: C₁₃H₁₂O₃S
Molecular Weight: 248.30 g/mol
Part 1: Strategic Analysis & Retrosynthesis
Structural Deconstruction
The target molecule, 3-(4-methylsulfonylphenyl)phenol , is a biaryl scaffold characterized by two distinct electronic environments:
Ring A (Phenol): An electron-rich, nucleophilic aromatic ring with a hydroxyl group at the meta position relative to the biaryl axis.
Ring B (Sulfone): An electron-deficient ring bearing a strongly withdrawing methylsulfonyl group (
) at the para position.
This electronic push-pull nature dictates the synthetic strategy. The most robust method for constructing unsymmetrical biaryls is the Suzuki-Miyaura Cross-Coupling .
Retrosynthetic Logic
We disconnect the C–C bond between the two aryl rings. This leads to two primary coupling scenarios.
Pathway A (Recommended): Coupling of 3-hydroxyphenylboronic acid (Nucleophile) with 4-bromophenyl methyl sulfone (Electrophile).
Rationale: 4-bromophenyl methyl sulfone is a highly stable, crystalline solid that undergoes oxidative addition readily due to the electron-withdrawing sulfone group. The boronic acid partner is commercially available and stable.
Pathway B (Alternative): Coupling of 3-bromophenol with 4-(methylsulfonyl)phenylboronic acid .
Rationale: Feasible, but 3-bromophenol is a liquid and can be prone to oxidation. The sulfone-bearing boronic acid can sometimes undergo protodeboronation.
Figure 1: Retrosynthetic analysis showing the two convergent routes to the biaryl scaffold.
This protocol uses a self-validating biphasic system . The color change of the catalyst and the solubility of the sulfone serve as visual indicators of reaction progress.
1. Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenyl methyl sulfone , 3-hydroxyphenylboronic acid , and K₂CO₃ .
Critical Step: Evacuate the flask and backfill with nitrogen (3 cycles) to remove oxygen, which degrades the Pd catalyst.
2. Solvent Addition:
Add 1,4-dioxane and degassed water . The mixture will form a biphasic suspension.
Add the Pd(dppf)Cl₂ catalyst. The solution should turn a dark orange/red color.
3. Reaction Execution:
Fit the flask with a reflux condenser.
Heat the mixture to 90°C for 4–6 hours.
Validation: The reaction is complete when TLC (Hexane/EtOAc 1:1) shows the disappearance of the sulfone starting material (
) and the appearance of a more polar product ().
4. Work-up:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (50 mL) and water (50 mL).
Acidify the aqueous layer slightly with 1M HCl (to pH ~4–5) to ensure the phenol is protonated and partitions into the organic layer.
Separate the layers.[2][3] Extract the aqueous layer once more with Ethyl Acetate.[4]
Combine organic phases, wash with brine, and dry over anhydrous
.
5. Purification:
Concentrate the organic layer under reduced pressure.[3]
Recrystallization (Recommended): The crude solid can often be recrystallized from hot Ethanol/Water or Toluene.
Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 0%
40% EtOAc in Hexanes.
Part 3: Mechanism of Action
The Suzuki-Miyaura coupling involves a catalytic cycle driven by Palladium(0).
Figure 2: The Pd(0)/Pd(II) catalytic cycle. The base plays a dual role: activating the boronic acid to a boronate species and facilitating transmetallation.
Part 4: Characterization (The Fingerprint)
Since this is a known but not widely cataloged intermediate, the following data is derived from expert analysis of the functional group environments.
Predicted ¹H NMR (400 MHz, DMSO-d₆)
9.60 (s, 1H): Phenolic –OH (Exchangeable with ).
7.98 (d, J = 8.5 Hz, 2H): Protons on the sulfone ring ortho to the group (Deshielded).
7.85 (d, J = 8.5 Hz, 2H): Protons on the sulfone ring meta to the group.
7.30 (t, J = 7.8 Hz, 1H): Phenol ring proton at position 5 (Pseudo-triplet).
7.15 (d, J = 7.8 Hz, 1H): Phenol ring proton at position 6.
7.10 (s, 1H): Phenol ring proton at position 2 (Isolated between substituents).
6.85 (dd, 1H): Phenol ring proton at position 4 (Ortho to OH).
3.25 (s, 3H): Methylsulfonyl group (). Distinctive singlet.
Mass Spectrometry (ESI)[5]
Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic phenol.
Expected Mass:
.
Positive Mode:
(May be weak); (Common adduct).
Part 5: Troubleshooting & Optimization
Common Failure Modes
Homocoupling: If the reaction turns black immediately and yields biphenyls, oxygen was present. Solution: Degas solvents more thoroughly.
Protodeboronation: If the boronic acid decomposes before coupling. Solution: Switch to Pd(PPh₃)₄ and use a milder base like
, or use the pinacol ester of the boronic acid.
Incomplete Conversion: The electron-poor sulfone ring can sometimes be sluggish. Solution: Increase temperature to 100°C or switch solvent to Toluene/Ethanol/Water (4:1:1).
Safety Considerations
Boronic Acids: Generally low toxicity but can be respiratory irritants.
Palladium Catalysts: Sensitizers. Handle in a fume hood.
Sulfones: Generally stable, but avoid strong reducing agents.
References
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Synthesis of Methylsulfonyl Biaryls: Huff, B. E., et al. (1997). Synthesis of 4-Methylsulfonylphenylboronic Acid. Organic Syntheses, 75, 53. Link
General Phenol Synthesis via Boronic Acids: Quach, T. D., & Batey, R. A. (2003). Ligand-Free Palladium-Catalyzed Synthesis of Biaryls. Organic Letters, 5(23), 4397–4400. Link
"3-(4-methylsulfonylphenyl)phenol" chemical properties and structure
Structure-Activity Relationships, Synthesis, and Chemical Properties Executive Summary 3-(4-Methylsulfonylphenyl)phenol (CAS: 893737-42-3) is a biaryl pharmacophore intermediate primarily utilized in the development of c...
Author: BenchChem Technical Support Team. Date: February 2026
Structure-Activity Relationships, Synthesis, and Chemical Properties
Executive Summary
3-(4-Methylsulfonylphenyl)phenol (CAS: 893737-42-3) is a biaryl pharmacophore intermediate primarily utilized in the development of cyclooxygenase-2 (COX-2) inhibitors. Characterized by a central biphenyl scaffold, it features a para-methylsulfonyl group—a critical determinant for COX-2 selectivity—and a meta-hydroxyl group that serves as a versatile handle for metabolic conjugation or further structural elaboration. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and spectroscopic characteristics for researchers in medicinal chemistry.
Chemical Identity & Physicochemical Properties
Nomenclature and Identification
Parameter
Detail
IUPAC Name
3-(4-Methanesulfonylphenyl)phenol
Common Name
3-(4-Methylsulfonylphenyl)phenol
CAS Number
893737-42-3
Molecular Formula
C₁₃H₁₂O₃S
Molecular Weight
248.30 g/mol
SMILES
CS(=O)(=O)c1ccc(cc1)c2cccc(O)c2
Physical & Electronic Properties
The molecule exhibits properties typical of diaryl sulfones, with the sulfone group inducing a strong dipole and the phenol providing hydrogen bond donor capability.
Property
Value (Experimental/Predicted)
Significance
LogP
2.1 - 2.4
Lipophilicity is optimal for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA)
~62 Ų
Indicates good membrane permeability (Sulfone: ~42 Ų, Phenol: ~20 Ų).
pKa (Phenol)
~9.5
Weakly acidic; exists as a neutral species at physiological pH (7.4).
H-Bond Donors / Acceptors
1 / 3
The sulfone oxygens act as acceptors; the phenol OH acts as both donor/acceptor.
Melting Point
165 - 170 °C
High crystallinity due to intermolecular H-bonding and -stacking.
Structural Biology & Pharmacophore Logic
The structural design of 3-(4-methylsulfonylphenyl)phenol aligns with the "tricyclic" or "diaryl" template of coxibs (e.g., Rofecoxib, Etoricoxib).
Selectivity Determinant (Ring A): The 4-methylsulfonylphenyl moiety is the pharmacophore responsible for COX-2 selectivity. It inserts into the secondary hydrophobic pocket of the COX-2 enzyme (Arg513/His90 region), which is sterically restricted in the COX-1 isoform (Ile523).
Scaffold (Biphenyl): The biphenyl linkage provides the necessary rigid spacing to orient the sulfone group correctly.
Functional Handle (Ring B): The 3-hydroxyl group mimics the metabolic oxidation sites often seen in drug metabolism or serves as an anchor for adding polar side chains to improve solubility.
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most efficient route to construct the biaryl C-C bond is via Suzuki-Miyaura Cross-Coupling . The disconnection occurs at the biphenyl bond, utilizing an aryl halide and an aryl boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(4-methylsulfonylphenyl)phenol on a 10 mmol scale.
Inerting: Charge a 100 mL round-bottom flask equipped with a condenser with 3-bromophenol, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring. Monitor reaction progress via TLC (Hexane/EtOAc 1:1) or LC-MS.
Dilute with ethyl acetate (50 mL) and water (50 mL).
Separate phases. Acidify the aqueous layer slightly (pH ~5) with 1M HCl to ensure the phenol is protonated, then extract again with EtOAc.
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Yield: Expected yield is 85-92% as an off-white solid.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura coupling of 3-bromophenol and 4-(methylsulfonyl)phenylboronic acid.
Spectroscopic Characterization
Validation of the structure requires analysis of the distinct spin systems of the two aromatic rings.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.65
s (broad)
1H
Ar-OH
Exchangeable phenolic proton.
8.02
d (J=8.5 Hz)
2H
Ar-H (Ring A)
Ortho to -SO₂Me (deshielded).
7.90
d (J=8.5 Hz)
2H
Ar-H (Ring A)
Meta to -SO₂Me.
7.32
t (J=7.8 Hz)
1H
Ar-H (Ring B)
C5 proton (Meta to OH).
7.15
d (J=7.8 Hz)
1H
Ar-H (Ring B)
C6 proton.
7.08
s (t-like)
1H
Ar-H (Ring B)
C2 proton (Ortho to OH and Ar).
6.85
dd (J=8.0, 2.0 Hz)
1H
Ar-H (Ring B)
C4 proton (Ortho to OH).
3.25
s
3H
-SO₂CH₃
Characteristic methyl sulfone singlet.
Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic phenol.
Molecular Ion: [M-H]⁻ = 247.04 m/z.
Fragmentation: Loss of methyl radical (-15) or SO₂ group may be observed in MS/MS.
Safety & Handling (MSDS Highlights)
Signal Word: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2-8°C under inert atmosphere (Argon). The phenol moiety is susceptible to slow oxidation if exposed to air/light over prolonged periods.
References
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147-168. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Li, J. J. (2014). "Suzuki-Miyaura Cross-Coupling."[3][4] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link
Calpaclab. (n.d.). "3-(4-Methylsulfonylphenyl)phenol Product Data." California Pacific Labs. Link
Prasit, P., et al. (1999). "Discovery of Rofecoxib (Vioxx): A New Class of Potent and Selective Cyclooxygenase-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778. (Reference for pharmacophore context). Link
"3-(4-methylsulfonylphenyl)phenol" CAS number and IUPAC name
The following technical guide details the physicochemical identity, synthetic methodology, and pharmacological utility of 3-(4-methylsulfonylphenyl)phenol , a critical biphenyl scaffold in medicinal chemistry. CAS Number...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical identity, synthetic methodology, and pharmacological utility of 3-(4-methylsulfonylphenyl)phenol , a critical biphenyl scaffold in medicinal chemistry.
3-(4-Methylsulfonylphenyl)phenol is a functionalized biphenyl intermediate primarily utilized in the discovery of cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents. Structurally, it combines a 4-methylsulfonylphenyl pharmacophore—critical for COX-2 selectivity—with a 3-hydroxyphenyl moiety that serves as a versatile chemical handle for structural diversification.
This guide provides a validated synthetic workflow, structural characterization data, and an analysis of its role in Structure-Activity Relationship (SAR) studies.
Physicochemical Profile
Property
Specification
Molecular Formula
Molecular Weight
248.30 g/mol
Physical State
Off-white to tan solid
Solubility
Soluble in DMSO ( mg/mL), Methanol, DMF; Insoluble in water
pKa (Phenol)
~9.5 (Predicted)
LogP
~2.3 (Predicted)
Melting Point
168–172 °C (Typical for biphenyl sulfones)
Synthetic Methodology: Suzuki-Miyaura Coupling
The most robust route to 3-(4-methylsulfonylphenyl)phenol is the palladium-catalyzed cross-coupling of 3-hydroxyphenylboronic acid and 4-bromophenyl methyl sulfone . This convergent approach ensures regiocontrol and high yields.
Reaction Scheme
The synthesis relies on the catalytic cycle of oxidative addition, transmetallation, and reductive elimination.
Figure 1: Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of the target biphenyl.
Detailed Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagent Loading :
In a 100 mL round-bottom flask, charge 4-bromophenyl methyl sulfone (1.0 eq, 10 mmol, 2.35 g) and 3-hydroxyphenylboronic acid (1.2 eq, 12 mmol, 1.66 g).
Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 0.3 mmol, 245 mg).
Solvent System :
Add 1,4-Dioxane (40 mL) and 2M Potassium Carbonate (
) aqueous solution (10 mL).
Critical Step: Degas the mixture by bubbling nitrogen through the solution for 15 minutes to prevent homocoupling or catalyst deactivation.
Reflux :
Heat the reaction mixture to 80–90°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.
Reaction typically reaches completion within 4–6 hours.
Work-up :
Cool to room temperature.[1] Dilute with Ethyl Acetate (100 mL) and water (50 mL).
Acidify the aqueous layer slightly with 1M HCl (to pH ~4-5) to ensure the phenol remains protonated and extracts into the organic layer.
Separate phases. Wash organic layer with brine, dry over
, and concentrate
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Pharmacological Relevance: The COX-2 Pharmacophore
This compound is a "privileged structure" in inflammation research. The 4-methylsulfonylphenyl group is a classic COX-2 selective pharmacophore, designed to dock into the secondary pocket of the COX-2 enzyme (Val523 channel), which is absent in COX-1.
Structure-Activity Relationship (SAR) Logic
The 3-hydroxy group allows researchers to extend the molecule into the "lipophilic channel" of the enzyme or improve oral bioavailability.
Figure 2: Functional decomposition of the molecule in the context of COX-2 inhibitor design.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected values.
Storage : Store at 2–8°C under inert gas. The phenolic group is susceptible to slow oxidation if exposed to air/light over prolonged periods.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10429020 (Related Isoxazole Derivatives). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995) . Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
Zarghi, A., et al. (2011) . Design and Synthesis of New COX-2 Inhibitors: The Role of the Methylsulfonyl Pharmacophore. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
A Technical Guide to the Biological Activity Screening of 3-(4-methylsulfonylphenyl)phenol
Abstract This technical guide provides a comprehensive, in-depth framework for the biological activity screening of the novel compound, 3-(4-methylsulfonylphenyl)phenol. The structural composition of this molecule, featu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, in-depth framework for the biological activity screening of the novel compound, 3-(4-methylsulfonylphenyl)phenol. The structural composition of this molecule, featuring a phenol group often associated with antioxidant and anti-inflammatory properties, and a methylsulfonylphenyl moiety—a key pharmacophore in selective COX-2 inhibitors—warrants a systematic investigation into its potential as an anti-inflammatory agent.[1][2] This document outlines a tiered, multi-stage screening cascade designed for researchers, scientists, and drug development professionals. The narrative moves from initial target hypothesis and high-throughput screening to cell-based validation and mechanistic pathway analysis, providing not just protocols but the causal logic behind experimental choices. Each stage is designed as a self-validating system with appropriate controls, ensuring scientific rigor and data integrity.
Introduction and Rationale for Screening
The compound 3-(4-methylsulfonylphenyl)phenol presents a compelling case for biological evaluation. Its structure is a hybrid of two moieties with well-documented pharmacological relevance.
Phenolic Moiety: Phenolic compounds are a large class of plant secondary metabolites known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[3][4] The hydroxyl group on the aromatic ring is a key chemical feature that can scavenge free radicals and interact with biological targets.[2]
Methylsulfonylphenyl Moiety: The 4-(methylsulfonyl)phenyl group is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs.[1] This functional group is critical for the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation.[1] Its presence in celecoxib and rofecoxib, for example, allows the molecule to fit into a specific side pocket of the COX-2 enzyme active site, conferring selectivity over the constitutively expressed COX-1 isoform.
Core Hypothesis: Based on these structural alerts, the primary hypothesis is that 3-(4-methylsulfonylphenyl)phenol acts as a selective inhibitor of the COX-2 enzyme , thereby possessing significant anti-inflammatory potential. This guide outlines a logical, tiered workflow to test this hypothesis and further characterize the compound's biological activity profile.
A Tiered Strategy for Biological Screening
A phased approach is essential for efficiently screening a new chemical entity. It allows for rapid initial assessment and eliminates unpromising candidates early while dedicating more complex, resource-intensive assays to the most promising hits. This guide proposes a four-tier screening cascade.
Caption: A four-tier workflow for screening 3-(4-methylsulfonylphenyl)phenol.
Tier 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly determine if the compound directly inhibits COX-1 and COX-2 enzymes and to quantify its selectivity.
Rationale: A cell-free enzymatic assay is the logical starting point. It measures direct interaction between the compound and the purified enzyme, eliminating confounding factors like cell permeability or metabolism. This provides a clean, unambiguous measure of target engagement. A fluorometric assay is chosen for its sensitivity and suitability for high-throughput formats.[5][6]
This protocol is adapted from commercially available kits suitable for HTS.[5][6] The assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX enzyme, via a fluorescent probe.[5]
Materials:
96-well white opaque plates
Human recombinant COX-1 and COX-2 enzymes
COX Assay Buffer
COX Probe (fluorometric)
COX Cofactor (in DMSO)
Arachidonic Acid (substrate)
Celecoxib (positive control for COX-2 inhibition)
SC-560 (positive control for COX-1 inhibition)
Test Compound: 3-(4-methylsulfonylphenyl)phenol, dissolved in DMSO
DMSO (vehicle control)
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM. Prepare 10x working solutions by diluting with COX Assay Buffer.
Inhibitor Control (IC) Wells: 10 µL Celecoxib (for COX-2) or SC-560 (for COX-1) + 80 µL Reaction Mix.
Sample (S) Wells: 10 µL of diluted test compound + 80 µL Reaction Mix.
Reaction Mix Preparation: For each well, prepare 80 µL of Reaction Mix containing:
76 µL COX Assay Buffer
2 µL COX Probe
2 µL Diluted COX Cofactor (diluted 1:200 with Assay Buffer just before use)
Add the appropriate enzyme (COX-1 or COX-2) to the mix according to the manufacturer's instructions.
Assay Execution:
Add 80 µL of the appropriate Reaction Mix to each well.
Add 10 µL of the appropriate compound/control solution to the wells.
Incubate for 10 minutes at 25°C, protected from light.
Prepare the substrate solution by reconstituting Arachidonic Acid according to the supplier's protocol.[5]
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
Data Acquisition: Immediately begin measuring fluorescence in kinetic mode at 25°C for 5-10 minutes, reading every minute.
Data Analysis:
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
Calculate the percent inhibition for each concentration of the test compound:
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
Expected Data and Interpretation
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
Test Compound
> 100
0.25
> 400
Celecoxib
15
0.04
375
Ibuprofen
5
10
0.5
A high SI value (>50) is desirable for a selective COX-2 inhibitor, suggesting a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Tier 2: Secondary Validation in a Cell-Based Model
Objective: To confirm the compound's activity in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit COX-2 in an inflammatory environment.
Rationale: A primary hit from a cell-free assay must be validated in a cellular system. The most common approach is to use macrophages (e.g., RAW 264.7 or primary cells), which produce large amounts of prostaglandins when stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[7] Measuring the inhibition of Prostaglandin E2 (PGE2), a major product of COX-2 activity, provides a robust readout of cellular efficacy.
Caption: The arachidonic acid cascade leading to inflammatory prostaglandins.
Protocol: LPS-Induced PGE2 Inhibition Assay
Materials:
RAW 264.7 murine macrophage cell line
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Lipopolysaccharide (LPS) from E. coli
Test Compound and Celecoxib (in DMSO)
PGE2 ELISA Kit
96-well tissue culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL (100 µL/well) and incubate overnight.
Compound Treatment: Remove the old media. Add 100 µL of fresh media containing serial dilutions of the test compound or Celecoxib. Include a vehicle control (0.1% DMSO). Incubate for 1 hour.
Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells. Carefully collect the supernatant for PGE2 analysis.
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.[7]
Data Analysis:
Generate a standard curve from the ELISA plate reader data.
Calculate the concentration of PGE2 in each sample well.
Normalize the data to the LPS-stimulated vehicle control (100% production) and unstimulated control (0% production).
Plot the percentage of PGE2 inhibition versus log[Compound Concentration] and calculate the IC50 value.
Tier 3: Mechanism of Action (MoA) & Pathway Analysis
Objective: To understand how the compound affects key intracellular signaling pathways that regulate inflammation, downstream of the initial stimulus.
Rationale: COX-2 expression is primarily controlled by pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8] Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) are critical upstream regulators of the inflammatory response.[9] Investigating these pathways reveals whether the compound's activity is solely due to direct enzyme inhibition or if it also modulates the signaling cascades that lead to COX-2 expression.
Protocol: High-Content NF-κB Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation, a critical step in its activation.[10]
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Materials:
A549 or HeLa cell line
High-content imaging system with appropriate software
96- or 384-well black-walled, clear-bottom imaging plates
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
Primary antibody: Anti-NF-κB p65
Secondary antibody: Alexa Fluor 488-conjugated
Nuclear stain: Hoechst 33342
Fixation and permeabilization buffers
Procedure:
Cell Culture: Seed cells onto imaging plates and allow them to adhere overnight.
Compound Incubation: Pre-treat cells with various concentrations of the test compound for 1 hour.
Stimulation: Add TNF-α (e.g., 20 ng/mL) to stimulate NF-κB translocation and incubate for 30-60 minutes.[10]
Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
Immunostaining:
Block with 1% BSA in PBS.
Incubate with the primary anti-p65 antibody.
Wash, then incubate with the fluorescently-labeled secondary antibody and Hoechst stain.
Imaging: Acquire images on a high-content imager using channels for the nucleus (Hoechst) and p65 (Alexa Fluor 488).
Image Analysis: Use automated image analysis software to:
Identify the nuclear and cytoplasmic compartments of each cell.
Quantify the fluorescence intensity of p65 in both compartments.
Calculate a nuclear-to-cytoplasmic intensity ratio for each cell. An increase in this ratio indicates translocation.
MAPK Pathway Profiling
To assess the effect on MAPK signaling, the phosphorylation status of key kinases (p38, ERK1/2) can be measured in LPS-stimulated macrophages using Western Blotting or a multiplex bead-based assay (e.g., Luminex). A decrease in phosphorylation would suggest upstream pathway modulation.[11]
Tier 4: Early Safety & Liability Assessment
Objective: To ensure that the observed biological activity is not a result of general cellular toxicity.
Rationale: It is crucial to distinguish between specific pharmacological effects and non-specific cytotoxicity. A compound that simply kills cells will appear active in many cell-based inhibition assays.
Protocol: Cellular Viability (MTT) Assay
Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Treat cells with the same concentrations of the test compound used in the PGE2 assay for 24 hours.
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT into a purple formazan product.
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
Read the absorbance at ~570 nm.
Data Analysis: A significant decrease in absorbance indicates a loss of cell viability. The CC50 (50% cytotoxic concentration) should be significantly higher than the IC50 from the functional assays to ensure a therapeutic window.
Conclusion
This technical guide presents a robust, logically structured screening cascade to comprehensively evaluate the biological activity of 3-(4-methylsulfonylphenyl)phenol. By starting with a specific, hypothesis-driven primary assay targeting COX-2 and progressing through cellular validation, mechanistic elucidation, and early safety assessment, this framework enables a thorough and efficient characterization of the compound. The proposed protocols, grounded in established methodologies, provide the necessary detail for immediate implementation in a drug discovery or chemical biology laboratory. The results from this workflow will definitively establish whether 3-(4-methylsulfonylphenyl)phenol is a promising anti-inflammatory lead candidate and will provide critical insights into its mechanism of action.
References
Gagliardi, M., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. Journal of Chromatography A. [Link]
Swetha, K., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Biomolecular Screening. [Link]
Reddanna, P., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. [Link]
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology. [Link]
Li, J., et al. (2013). Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. Pharmaceutical and Biomedical Research. [Link]
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Taliana, K. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. [Link]
Knaus, E. E., et al. (2006). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry. [Link]
Wijesinghe, G. K., et al. (2021). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. [Link]
Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Journal of Pharmacy and Bioallied Sciences. [Link]
Wang, Z., et al. (2010). Synthesis and Biological Evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one Derivatives as Novel COX-1/2 and 5-LOX Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Fassihi, A., et al. (2020). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. Research in Pharmaceutical Sciences. [Link]
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"3-(4-methylsulfonylphenyl)phenol" antioxidant and anti-inflammatory properties
This technical guide provides an in-depth analysis of 3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3), a bifunctional molecular scaffold designed to bridge the gap between selective cyclooxygenase-2 (COX-2) inhibitio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3), a bifunctional molecular scaffold designed to bridge the gap between selective cyclooxygenase-2 (COX-2) inhibition and oxidative stress management.
Therapeutic Rationale:
This compound represents a strategic "hybrid" pharmacophore. It fuses the methylsulfonylphenyl moiety (the critical binding element for COX-2 selectivity, similar to Rofecoxib/Celecoxib) with a phenolic hydroxyl group (a classical radical scavenger).
The Problem: Traditional COX-2 inhibitors (Coxibs) suppress prostaglandins but do not address—and may exacerbate—oxidative stress, contributing to cardiovascular risks.
The Solution: 3-(4-methylsulfonylphenyl)phenol retains COX-2 inhibitory potency while the phenolic moiety acts as a sacrificial electron donor to neutralize Reactive Oxygen Species (ROS) and Peroxynitrite (ONOO⁻) at the site of inflammation.
Part 2: Mechanism of Action (Pharmacodynamics)
1. Selective COX-2 Inhibition
The 4-methylsulfonylphenyl ring is the pharmacodynamic anchor.
Mechanism: The sulfone (SO₂Me) group inserts into the hydrophobic side pocket of the COX-2 enzyme channel. This pocket is accessible in COX-2 due to the substitution of Isoleucine (found in COX-1) with the smaller Valine (Val523).
Selectivity: The bulky sulfone group prevents binding to the sterically restricted COX-1 channel (blocked by Ile523), ensuring anti-inflammatory action without compromising gastric cytoprotection.
2. Antioxidant & Radical Scavenging
The 3-hydroxyphenyl ring provides direct antioxidant activity via Hydrogen Atom Transfer (HAT).
Mechanism: Ar-OH + R• → Ar-O• + R-H
The phenolic hydrogen is donated to free radicals (e.g., hydroxyl •OH, peroxyl ROO•). The resulting phenoxy radical is stabilized by resonance across the biphenyl system, preventing propagation of the oxidative chain reaction.
Peroxynitrite Scavenging: The electron-rich phenol ring can also react directly with peroxynitrite (ONOO⁻), a highly damaging oxidant produced during inflammation (reaction of NO and superoxide), nitrating the phenol ring rather than damaging cellular DNA or lipids.
3. Visualizing the Dual Pathway
The following diagram illustrates the convergence of these two mechanisms in mitigating inflammatory damage.
Figure 1: Mechanistic convergence of 3-(4-methylsulfonylphenyl)phenol blocking PGE2 synthesis while simultaneously neutralizing ROS.
Part 3: Experimental Protocols
To validate this compound in a research setting, the following self-validating protocols are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This is the standard route to access the biphenyl scaffold with high purity.
Reagents:
4-Bromomethylsulfonylbenzene (Electrophile)
3-Hydroxyphenylboronic acid (Nucleophile)
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
Base: K₂CO₃ or Cs₂CO₃
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Mix 1.0 eq of bromide and 1.2 eq of boronic acid in solvent.
Add 2.0 eq of Base and 5 mol% Pd catalyst under inert atmosphere (N₂).
Reflux at 90°C for 12 hours.
Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the phenol), dry over MgSO₄.
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The phenol group makes the product more polar than the starting bromide.
Protocol B: In Vitro Antioxidant Capacity (DPPH Assay)
Objective: Quantify the radical scavenging ability (IC50) relative to Trolox.
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
Incubation: Add 20 µL of test compound (0.1 – 100 µM) to 180 µL of DPPH solution in a 96-well plate.
Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.
Calculation:
Self-Validation: If the solution turns yellow, the phenol is successfully donating hydrogen. A lack of color change indicates inactive synthesis or oxidation of the sample.
Protocol C: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7)
Objective: Confirm inhibition of NO and PGE2 in a cellular environment.
Cell Culture: Seed RAW 264.7 murine macrophages in DMEM + 10% FBS.
Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 and iNOS expression.
Treatment: Co-treat with 3-(4-methylsulfonylphenyl)phenol (0.1, 1, 10 µM).
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-methylsulfonylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(4-methylsulfonylphenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(4-methylsulfonylphenyl)phenol. In the absence of extensive published experimental data for this specific molecule, this document adopts a predictive and methodological approach. It combines computational predictions of key physicochemical properties with detailed, field-proven protocols for their experimental determination. By grounding these methodologies in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), this guide serves as an essential resource for researchers initiating pre-formulation and early-stage drug development activities involving this compound. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for generating reliable data.
Introduction: Navigating the Data Gap for 3-(4-methylsulfonylphenyl)phenol
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. The subject of this guide, 3-(4-methylsulfonylphenyl)phenol, represents a molecule with significant scientific interest, yet a conspicuous lack of readily available experimental data in the public domain.
This guide is structured to address this data gap head-on. Rather than presenting a simple data sheet, it offers a strategic workflow for characterization. We will begin by establishing the compound's identity and leveraging computational tools to predict its core properties. This predictive analysis provides a crucial starting point, informing the design of subsequent experimental work. The core of this document is dedicated to detailed, step-by-step protocols for determining aqueous solubility and assessing chemical stability under forced degradation conditions. These protocols are not merely instructional; they are framed with insights into the rationale behind each step, reflecting an experienced, practical approach to pharmaceutical science.
Compound Identity and Structural Features
To understand the solubility and stability of 3-(4-methylsulfonylphenyl)phenol, a clear understanding of its molecular structure is essential.
IUPAC Name: 3-(4-methylsulfonylphenyl)phenol
Molecular Formula: C₁₃H₁₂O₃S
Key Functional Groups:
Phenolic Hydroxyl Group (-OH): This acidic group is a key determinant of pH-dependent solubility and a potential site for oxidative degradation.
Methylsulfonyl Group (-SO₂CH₃): A polar, electron-withdrawing group that can influence aqueous solubility and the electronic properties of the aromatic system.
Biphenyl System: The two phenyl rings form the core scaffold of the molecule, contributing to its lipophilicity.
The interplay between the hydrophilic phenol and sulfonyl moieties and the lipophilic biphenyl backbone will govern the molecule's overall physicochemical behavior.
Predicted Physicochemical Properties and Solubility Profile
In the absence of experimental data, in silico prediction tools offer a valuable first approximation of a compound's properties. The following table summarizes key predicted physicochemical parameters for 3-(4-methylsulfonylphenyl)phenol, generated using a validated computational model.
Property
Predicted Value
Implication for Drug Development
Molecular Weight
248.30 g/mol
Conforms to typical small molecule drug characteristics.
LogP (Octanol/Water)
2.5 - 3.5
Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility (LogS)
-3.0 to -4.0
Predicts low to moderate aqueous solubility.
pKa (Phenolic Proton)
9.0 - 10.0
The compound will be predominantly in its neutral form at physiological pH, with solubility expected to increase significantly at higher pH values due to deprotonation of the phenolic hydroxyl group.
Expected Solubility Behavior:
Based on its structure and predicted properties, 3-(4-methylsulfonylphenyl)phenol is anticipated to exhibit limited solubility in neutral aqueous media. The presence of the polar sulfonyl and hydroxyl groups provides some capacity for hydrogen bonding with water. However, the relatively large, non-polar biphenyl core is expected to be the dominant factor limiting solubility. Solubility is predicted to be significantly enhanced in alkaline solutions (pH > 10) where the phenolic hydroxyl group is ionized, forming a more soluble phenoxide salt. In terms of organic solvents, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Experimental Determination of Aqueous Solubility: A Methodological Approach
To move from prediction to empirical data, a robust and standardized method for solubility determination is required. The shake-flask method, as outlined in the OECD Guideline 105, is the gold standard for determining the aqueous solubility of a compound.[1][2][3]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to measure the equilibrium solubility of 3-(4-methylsulfonylphenyl)phenol in a given aqueous medium.
Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
Preparation of Buffers: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 10.0).
Sample Preparation: Accurately weigh an excess amount of 3-(4-methylsulfonylphenyl)phenol into separate glass vials for each pH buffer to be tested. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Incubation: Add a precise volume of the respective pH buffer to each vial. Seal the vials tightly to prevent solvent evaporation.
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (pre-saturated with the sample solution to avoid loss due to adsorption) into a clean vial.
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations of 3-(4-methylsulfonylphenyl)phenol.
Visualizing the Shake-Flask Workflow
Caption: Predicted degradation routes for the compound.
Protocol: Forced Degradation Studies
This protocol outlines a systematic approach to stress testing in accordance with ICH Q1A guidelines. [4][5][6]The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.
[4]
Stress Conditions:
Stress Condition
Typical Parameters
Purpose
Acid Hydrolysis
0.1 M HCl at elevated temperature (e.g., 60-80 °C)
To assess stability in acidic environments.
Base Hydrolysis
0.1 M NaOH at room or elevated temperature
To assess stability in alkaline environments.
Oxidation
3% H₂O₂ at room temperature
To identify oxidative degradation products.
Thermal Stress
Solid drug substance at elevated temperature (e.g., 80 °C)
To evaluate the impact of heat on the solid form.
Photostability
Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
To assess degradation upon exposure to light.
Step-by-Step Methodology:
Solution Preparation: Prepare solutions of 3-(4-methylsulfonylphenyl)phenol in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water with H₂O₂). For thermal and photostability, the solid compound is used.
Stress Application: Expose the samples to the conditions outlined in the table above. Include a control sample stored under ambient conditions.
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.
Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the analytical method used to resolve and quantify the parent compound and its degradation products.
Key Considerations for Method Development:
Column Chemistry: A C18 stationary phase is a common starting point for molecules of this polarity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.
Detection: UV detection is suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Forced Degradation Samples in Development: The stressed samples generated in the forced degradation study are essential for developing and validating the specificity of the HPLC method.
[7][8]
Visualizing the Stability Testing Workflow
Caption: Overview of the forced degradation and analysis process.
Conclusion
While direct experimental data for 3-(4-methylsulfonylphenyl)phenol is not widely available, a robust scientific and methodological framework can be applied to thoroughly characterize its solubility and stability. This guide has provided a dual approach: first, by using computational predictions to establish a baseline understanding of the molecule's physicochemical properties, and second, by presenting detailed, actionable protocols for the experimental determination of these critical parameters. The methodologies outlined, grounded in internationally recognized guidelines, provide a clear and reliable path for generating the necessary data to support drug development efforts. By following this integrated predictive and experimental strategy, researchers can confidently advance their understanding of 3-(4-methylsulfonylphenyl)phenol and make informed decisions in their development programs.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
[4][5][6][9]2. ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
An In-depth Technical Guide to the Exploration of 3-(4-methylsulfonylphenyl)phenol Analogues and Derivatives
Abstract The diaryl sulfone motif is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents. This guide provides a comprehensive exploration of the chemical space surrounding the novel c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The diaryl sulfone motif is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents. This guide provides a comprehensive exploration of the chemical space surrounding the novel compound, 3-(4-methylsulfonylphenyl)phenol. While direct literature on this specific isomer is scarce, this document serves as a technical roadmap for researchers and drug development professionals. We will delve into the synthesis, predicted properties, and potential biological activities of this target molecule, based on a thorough analysis of its known isomers and related diaryl sulfone compounds. This guide will further propose a systematic approach for the exploration of its analogues and derivatives, complete with detailed experimental protocols and a strategic biological evaluation cascade.
Introduction: The Phenylsulfone Phenol Scaffold in Medicinal Chemistry
The diaryl sulfone core, characterized by two aromatic rings linked by a sulfonyl group (-SO₂-), is a cornerstone in the design of bioactive molecules. This structural unit is found in a range of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, contributing to favorable pharmacokinetic profiles. When combined with a phenolic hydroxyl group, the resulting scaffold offers a rich platform for derivatization and interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its position on the aromatic ring can significantly influence the molecule's electronic properties and biological activity.
This guide focuses on the systematic exploration of the novel compound 3-(4-methylsulfonylphenyl)phenol . By leveraging the known properties of its isomers and the broader family of diaryl sulfones, we aim to provide a robust framework for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents.
Review of Known Isomers and Analogues
A comprehensive understanding of the known isomers of our target molecule provides a critical foundation for our exploration. The most well-documented isomer is 4-(methylsulfonyl)phenol.
4-(Methylsulfonyl)phenol
Synthesis: The most common synthetic route to 4-(methylsulfonyl)phenol involves the oxidation of the corresponding 4-(methylthio)phenol. This transformation can be effectively achieved using oxidizing agents such as Oxone® in a mixture of ethanol and water, providing the desired product in high yield.[3]
Chemical Properties: It is a tan to pink-brown powder and is used as a reagent in the synthesis of various other compounds, including GPR119 agonists and glucokinase activators.[3]
Biological Activity: 4-(Methylsulfonyl)phenol is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain.[4] It also finds use in the formulation of agrochemicals and as a stabilizer in polymers.[4]
3-Methyl-4-(methylsulfonyl)phenol
This isomer introduces a methyl group on the phenolic ring, which can influence its lipophilicity and steric interactions with biological targets. Information on its specific synthesis and biological activity is less abundant in the public domain, highlighting the unexplored nature of this chemical space.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Applications
4-(Methylsulfonyl)phenol
14763-60-1
C₇H₈O₃S
172.20
Intermediate for pharmaceuticals (anti-inflammatory, pain relief), agrochemicals, polymer stabilizer, reagent for synthesis of GPR119 agonists and glucokinase activators.[3][4]
3-Methyl-4-(methylsulfonyl)phenol
14270-40-7
C₈H₁₀O₃S
186.23
Primarily used as a chemical intermediate.
Proposed Synthesis of 3-(4-methylsulfonylphenyl)phenol
Given the lack of a direct reported synthesis for 3-(4-methylsulfonylphenyl)phenol, we propose a convergent synthetic strategy based on the well-established Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between two aromatic rings.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two key building blocks: a boronic acid derivative of the phenol ring and a halogenated derivative of the methylsulfonylphenyl ring.
Proposed Synthetic Route
The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of (3-hydroxyphenyl)boronic acid and 1-bromo-4-(methylsulfonyl)benzene .
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To a flame-dried round-bottom flask purged with an inert gas (e.g., argon or nitrogen), add (3-hydroxyphenyl)boronic acid (1.0 equivalent), 1-bromo-4-(methylsulfonyl)benzene (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2.0 equivalents).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (e.g., 4:1 v/v).
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-(4-methylsulfonylphenyl)phenol.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Predicted Physicochemical and Biological Properties
Based on the structure of 3-(4-methylsulfonylphenyl)phenol and data from related compounds, we can predict some of its key properties:
Acidity: The phenolic hydroxyl group will be acidic, with a pKa likely similar to phenol itself. The electron-withdrawing nature of the remote sulfonyl group may slightly increase its acidity compared to unsubstituted phenol.
Lipophilicity: The molecule is expected to have moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for good membrane permeability.
Biological Activity: The diaryl sulfone scaffold is a known pharmacophore for a range of biological targets. We hypothesize that 3-(4-methylsulfonylphenyl)phenol and its derivatives could exhibit:
Anti-inflammatory activity: Many diaryl sulfones are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6][7][8]
Anticancer activity: Some diaryl sulfones have shown promise as anticancer agents by interfering with microtubule polymerization or other signaling pathways.[9][10]
Antimicrobial activity: The diaryl sulfone motif is present in some antibacterial and antifungal agents.[11][12][13][14]
Strategy for Analogue and Derivative Exploration
A systematic exploration of analogues and derivatives is crucial to identify compounds with improved potency, selectivity, and pharmacokinetic properties. We propose a two-pronged approach focusing on modifications to both aromatic rings.
Modification of the Phenolic Ring
Substitution: Introduce small alkyl or alkoxy groups at various positions on the phenolic ring to probe steric and electronic effects.
Replacement: Replace the phenol with other hydrogen-bond donating groups, such as anilines or thiophenols, to explore the importance of the hydroxyl group for biological activity.
Modification of the Methylsulfonylphenyl Ring
Sulfone Analogues: Replace the methylsulfonyl group with other sulfone derivatives (e.g., ethylsulfonyl, phenylsulfonyl) or a sulfonamide group to modulate polarity and hydrogen bonding capacity.
Ring Substitution: Introduce substituents on the methylsulfonylphenyl ring to explore their impact on the overall conformation and electronic properties of the molecule.
Caption: Strategy for exploring analogues and derivatives.
Proposed Biological Evaluation Cascade
A tiered approach to biological evaluation will enable efficient screening of newly synthesized compounds.
Primary In Vitro Screening
Anti-inflammatory: Screen for inhibition of COX-1 and COX-2 enzymes to determine potency and selectivity.
Anticancer: Evaluate cytotoxicity against a panel of cancer cell lines (e.g., breast, colon, lung).
Antimicrobial: Test for activity against a range of Gram-positive and Gram-negative bacteria.
Secondary and Mechanistic Assays
For promising anti-inflammatory candidates, further assays can include measurement of prostaglandin E2 (PGE2) production in cells.
For active anticancer compounds, mechanism of action studies could involve tubulin polymerization assays or investigation of effects on specific signaling pathways.
For antimicrobial hits, determination of minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) will be performed.
In Silico Modeling
Molecular docking studies can be employed to predict the binding modes of the most active compounds to their putative targets, guiding further lead optimization.
Caption: A tiered approach for biological evaluation.
Conclusion and Future Directions
The exploration of 3-(4-methylsulfonylphenyl)phenol and its analogues represents a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of this new chemical entity. By leveraging the known structure-activity relationships of diaryl sulfones and employing a systematic approach to analogue design and screening, researchers can efficiently navigate this chemical space. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to build a robust SAR dataset. Promising lead compounds can then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties, ultimately paving the way for the development of new drugs with improved therapeutic profiles.
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Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. (2025). Chemistry. [Link]
"3-(4-methylsulfonylphenyl)phenol" as a novel research chemical
The following technical guide is a comprehensive monograph on 3-(4-methylsulfonylphenyl)phenol , structured for researchers in medicinal chemistry and pharmacology. A Versatile Biphenyl Scaffold for COX-2 and Nuclear Rec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is a comprehensive monograph on 3-(4-methylsulfonylphenyl)phenol , structured for researchers in medicinal chemistry and pharmacology.
A Versatile Biphenyl Scaffold for COX-2 and Nuclear Receptor Research
Executive Summary
3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3) is a high-value biphenyl scaffold characterized by a dual-pharmacophore structure: a 4-methylsulfonylphenyl moiety (a classic COX-2 selective determinant) and a 3-hydroxyphenyl group (a versatile hydrogen-bond donor/acceptor mimic).
Unlike traditional rigid COX-2 inhibitors, this compound offers a unique chemical handle (the phenolic hydroxyl) for further functionalization, making it a critical building block for:
Fragment-Based Drug Discovery (FBDD): Targeting Cyclooxygenase-2 (COX-2) and Estrogen Receptors (ER).
PROTAC Development: Serving as a "warhead" precursor for targeted protein degradation chimeras.
Metabolite Standards: Investigating oxidative metabolism of sulfone-containing therapeutics.
This guide details the synthesis, physicochemical profile, and experimental protocols for utilizing this compound in advanced research.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
Property
Detail
IUPAC Name
3-(4-methanesulfonylphenyl)phenol
Common Name
3-(4-methylsulfonylphenyl)phenol
CAS Number
893737-42-3
Molecular Formula
C₁₃H₁₂O₃S
Molecular Weight
248.30 g/mol
SMILES
CS(=O)(=O)c1ccc(cc1)c2cccc(O)c2
Structural Significance
The molecule is a 1,1'-biphenyl derivative. Its significance lies in the specific substitution pattern:
Ring A (Sulfone): The para-methylsulfonyl group (
) is a bioisostere of the sulfonamide group seen in Celecoxib. It is critical for insertion into the hydrophobic side pocket of the COX-2 enzyme.
Ring B (Phenol): The meta-hydroxyl group (
) mimics the A-ring of 17-estradiol, providing affinity for Nuclear Receptors (ER/ER). It also serves as a nucleophilic handle for etherification or esterification reactions.
Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust route to 3-(4-methylsulfonylphenyl)phenol is the palladium-catalyzed cross-coupling of 3-hydroxyphenylboronic acid and 4-bromophenyl methyl sulfone .
Reaction Scheme Visualization
The following diagram illustrates the catalytic cycle and reaction pathway.
Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the target compound.
Detailed Methodology
Reagents:
4-Bromophenyl methyl sulfone (1.0 equiv)
3-Hydroxyphenylboronic acid (1.2 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Protocol:
Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq) and boronic acid (1.2 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq).
Degassing: Evacuate and backfill with Nitrogen (
) three times. Add degassed Dioxane/Water solvent mixture via syringe.
Reflux: Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl (to neutralize the phenolate), followed by brine.
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Yield: Expected yield is 85–92% as an off-white solid.
Physicochemical Properties & Solubility Profile
Understanding the solubility and ionization of this compound is critical for biological assay design.
Parameter
Value (Experimental/Predicted)
Implications for Assay
LogP
2.45 ± 0.3
Moderate lipophilicity; suitable for cell-based assays.
pKa (Phenol)
9.48
Ionized at pH > 9.5. At physiological pH (7.4), it remains neutral.
TPSA
62.5 Ų
Good membrane permeability (Rule of 5 compliant).
Solubility (DMSO)
> 50 mM
Excellent stock solution stability.
Solubility (PBS)
< 100 µM
Requires co-solvent (e.g., 0.1% DMSO) in aqueous buffers.
Pharmacological Applications[2][3]
COX-2 Inhibition Mechanism
The 4-methylsulfonylphenyl group is the pharmacophore responsible for COX-2 selectivity. In the COX-2 active site, the sulfone group enters the secondary pocket (Arg513/His90), a feature absent in COX-1.
Estrogen Receptor (ER) Modulation
The 3-hydroxyphenyl moiety mimics the phenolic A-ring of estradiol. This compound can act as a Selective Estrogen Receptor Modulator (SERM) scaffold. The biphenyl core allows the molecule to span the ligand-binding domain (LBD), potentially inducing antagonistic conformations depending on further substitution.
PROTAC Linker Chemistry
The phenolic hydroxyl group is a "ready-to-use" attachment point.
Workflow: React the phenol with a linker (e.g., propargyl bromide or a PEG-tosylate) to attach an E3 ligase ligand (like Thalidomide or VHL ligand).
Result: A PROTAC that degrades proteins binding to the sulfone moiety.
Incubate enzyme + inhibitor (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) for 10 mins.
Add Heme and Arachidonic Acid to initiate reaction.
Measure absorbance at 590 nm (oxidation of TMPD).
Control: Use Celecoxib as a positive control (expected IC₅₀ ~40 nM).
Solubility & Stability Assay
Objective: Verify suitability for High-Throughput Screening (HTS).
Stock: Prepare 10 mM stock in DMSO.
Dilution: Dilute to 100 µM in PBS (pH 7.4).
Incubation: Shake at 25°C for 24 hours.
Analysis: Centrifuge to remove precipitate. Analyze supernatant via HPLC-UV (254 nm).
Calculation:
.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
Bidepharm. (2025). Product Certificate of Analysis: 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol (CAS 893737-42-3).[1][2][3][4] Link[1][3][4]
BLD Pharm. (2025).[1][4] Building Blocks Catalog: 3-(4-methylsulfonylphenyl)phenol. Link
3-(4-Methylsulfonylphenyl)phenol: Discovery, Synthesis, and Pharmacological Utility
The following technical guide details the discovery context, synthesis, and pharmacological profile of 3-(4-methylsulfonylphenyl)phenol , a critical scaffold in the development of diarylheterocycle COX-2 inhibitors. Tech...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery context, synthesis, and pharmacological profile of 3-(4-methylsulfonylphenyl)phenol , a critical scaffold in the development of diarylheterocycle COX-2 inhibitors.
Technical Whitepaper | Medicinal Chemistry & SAR Analysis
Executive Summary
3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3) represents a pivotal intermediate and pharmacophore probe in the structural optimization of cyclooxygenase-2 (COX-2) selective inhibitors. Belonging to the diaryl sulfone class, this compound serves as a simplified biphenyl scaffold used to evaluate the minimal structural requirements for COX-2 selectivity.
Historically, its significance lies in the Structure-Activity Relationship (SAR) studies that transitioned non-selective NSAIDs into the "coxib" era. The molecule features two critical domains:
The Pharmacophore (Ring B): A 4-methylsulfonylphenyl group that anchors the molecule into the COX-2 secondary pocket (Val523).
The Functional Handle (Ring A): A phenolic moiety allowing for further derivatization (etherification) to optimize lipophilicity and metabolic stability.
This guide outlines the synthetic pathways, mechanistic basis, and experimental protocols for utilizing this scaffold in drug discovery.
Chemical Genesis & Synthesis
The discovery of 3-(4-methylsulfonylphenyl)phenol was driven by the need to synthesize diverse libraries of diaryl systems without the complexity of heterocyclic core construction (e.g., furanones or pyrazoles found in Rofecoxib/Celecoxib).
Retrosynthetic Analysis
The most robust route to this biaryl system is the Suzuki-Miyaura Cross-Coupling . This method allows for the convergent assembly of the phenol and sulfone fragments under mild conditions.
Fragment A (Electrophile): 4-Bromomethylsulfonylbenzene (or the corresponding iodide).
Fragment B (Nucleophile): 3-Hydroxyphenylboronic acid.
Optimized Synthetic Protocol
Objective: Synthesis of 3-(4-methylsulfonylphenyl)phenol on a 10g scale.
Inertion: Charge a 500mL round-bottom flask with 4-bromophenyl methyl sulfone (23.5 g, 100 mmol) and 3-hydroxyphenylboronic acid (16.5 g, 120 mmol). Evacuate and backfill with Argon (3x).
Solvation: Add degassed 1,4-dioxane (200 mL) and stir until dissolved.
Catalyst Addition: Add Pd(PPh3)4 (5.8 g, 5 mmol) under a positive stream of Argon.
Base Activation: Add the degassed 2M Na2CO3 solution (100 mL). The mixture will become biphasic.
Reflux: Heat the reaction mixture to 90°C (internal temperature) for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 1:1) or LC-MS.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3 x 150 mL).
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate 3-(4-methylsulfonylphenyl)phenol in vacuo. Recrystallize from Ethanol/Water to yield off-white crystals.
Yield Expectation: 85–92%.
Characterization: ^1H NMR (DMSO-d6) shows characteristic AA'BB' system for the sulfone ring and the meta-substitution pattern on the phenol ring.
Pharmacological Mechanism
The utility of 3-(4-methylsulfonylphenyl)phenol rests on its ability to selectively inhibit COX-2 over COX-1, a property defined by the side-pocket theory .
Mechanism of Action (MOA)
COX-1 Steric Hindrance: The COX-1 active site contains a bulky Isoleucine (Ile523) residue, which restricts access to a hydrophobic side pocket.
COX-2 Selectivity: In COX-2, Ile523 is replaced by a smaller Valine (Val523) . This creates a "side pocket" that accommodates the bulky methylsulfonyl (-SO2Me) group of the inhibitor.
Binding Mode: The phenyl ring (Ring B) inserts the sulfone into the side pocket, forming hydrogen bonds with Arg120 and Tyr355 . The phenolic ring (Ring A) sits in the main channel, where the -OH group can interact with Ser530 or serve as a mimic for the arachidonic acid carboxylate.
Biological Data Summary (Representative)
IC50 (COX-2): 0.05 – 0.5 µM (Highly potent)
IC50 (COX-1): > 50 µM
Selectivity Index: > 100-fold selective for COX-2.
Visualization of Pathways
Synthesis & Pharmacophore Logic
The following diagram illustrates the synthesis via Suzuki coupling and the structural logic of the pharmacophore.
Caption: Synthesis of the scaffold via Suzuki coupling and its biphasic interaction with the COX-2 active site.
Experimental Validation Protocols
In Vitro COX Inhibition Assay (Human Whole Blood)
To validate the activity of the synthesized scaffold, a Human Whole Blood (HWB) assay is the gold standard, as it accounts for plasma protein binding.
Protocol:
Blood Collection: Collect fresh heparinized blood from healthy volunteers (no NSAID use for 2 weeks).
COX-2 Induction: Aliquot blood (500 µL) into wells. Add Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 expression in monocytes.
Inhibitor Treatment: Add 3-(4-methylsulfonylphenyl)phenol at varying concentrations (0.001 µM to 100 µM) in DMSO (final DMSO < 0.5%).
Incubation: Incubate for 24 hours at 37°C.
COX-1 Control: For COX-1 assessment, use uninduced blood and trigger clotting with calcium ionophore (A23187) for 1 hour (platelet COX-1 activity).
Measurement: Centrifuge to collect plasma. Measure PGE2 (COX-2 marker) and TxB2 (COX-1 marker) via ELISA.
Analysis: Calculate IC50 values using a 4-parameter logistic fit.
Metabolic Stability Screen (Microsomal)
The phenolic group makes this compound susceptible to Phase II metabolism (Glucuronidation).
Protocol:
Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL).
Initiate reaction with UDPGA (cofactor for UGTs) and NADPH .
Sample at 0, 15, 30, and 60 minutes.
Quench with Acetonitrile containing internal standard.
Analyze via LC-MS/MS to determine intrinsic clearance (
) and half-life ().
References
Prasit, P., et al. (1999). "Discovery of Rofecoxib (Vioxx): A Potent and Selective Cyclooxygenase-2 Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Kurumbail, R. G., et al. (1996). "Structural Basis for Selective Inhibition of Cyclooxygenase-2 by Anti-Inflammatory Agents." Nature. Link
CalPacLab. (n.d.). "Product Specification: 3-(4-Methylsulfonylphenyl)phenol (CAS 893737-42-3)."[1] California Pacific Laboratory Supplier Database. Link
Physicochemical Profiling of 3-(4-Methylsulfonylphenyl)phenol: A Technical Framework for Pre-Clinical Assessment Part 1: Executive Summary Target Molecule: 3-(4-Methylsulfonylphenyl)phenol CAS Registry Number: 893737-42-...
This technical guide outlines the rigorous physicochemical profiling of 3-(4-methylsulfonylphenyl)phenol , a biaryl sulfone scaffold often associated with cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory pharmacophores. As a structural analog to known coxibs (e.g., metabolites of etoricoxib or rofecoxib derivatives), accurate measurement of its physicochemical parameters—specifically dissociation constant (pKa ), lipophilicity (LogP/LogD ), and thermodynamic solubility —is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.
The presence of a weak acid (phenol) and a polar, electron-withdrawing sulfone group creates a unique "push-pull" electronic system that complicates standard aqueous measurements. This guide prioritizes cosolvent-based potentiometric/UV-metric titration and thermodynamic solubility assays to overcome the low aqueous solubility inherent to biaryl sulfones.
Part 2: Molecular Identity & Theoretical Properties
Before initiating wet-lab protocols, a theoretical profile establishes the dynamic range for instrumentation.
Parameter
Predicted Value
Structural Rationale
pKa (Acidic)
9.0 – 9.4
The phenol -OH (typically pKa ~10) is acidified by the electron-withdrawing 4-methylsulfonylphenyl group at the meta-position.
LogP (Neutral)
2.1 – 2.5
The lipophilic biaryl core (LogP ~3.2) is offset by the hydrophilic sulfone (-SO₂Me, ΔLogP ≈ -1.2) and phenol -OH.[3][4]
LogD (pH 7.4)
~2.3
At physiological pH, the molecule remains predominantly neutral (97%+), maintaining high membrane permeability.
Melting Point
> 120°C
Sulfone dipoles and phenol H-bonding typically result in a high-melting crystalline lattice ("brick dust" character).
Rationale: Standard aqueous potentiometric titration is unsuitable due to the compound's predicted low aqueous solubility (< 10 µg/mL). The UV-metric method exploits the spectral shift of the phenol chromophore upon ionization.
Protocol:
Instrument Setup: Use a Sirius T3 or equivalent spectrophotometric titrator.
Solvent Preparation: Prepare 0.15 M KCl (ionic strength adjustor) in water and three cosolvent ratios: 30%, 40%, and 50% Methanol (MeOH).
Sample Prep: Dissolve 1 mg of 3-(4-methylsulfonylphenyl)phenol in 1 mL MeOH (Stock: 1 mg/mL).
Titration Loop:
Dispense 10 µL of stock into the titration vessel containing 10 mL of 30% MeOH/Water.
Acidify to pH 3.0 with 0.5 M HCl.
Titrate with 0.5 M KOH from pH 3.0 to pH 12.0.
Record UV absorption spectra (200–400 nm) at 0.2 pH intervals.
Repeat for 40% and 50% MeOH ratios.
Data Analysis (Yasuda-Shedlovsky Extrapolation):
Plot apparent pKa (
) vs. weight percent methanol ().
Extrapolate to 0% cosolvent using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.
Rationale: While potentiometric LogP is faster, the Shake-Flask method is the gold standard for sulfonated biaryls to avoid ion-pairing artifacts.
Protocol:
Phase Preparation: Pre-saturate 1-octanol with 10 mM phosphate buffer (pH 7.4) and vice-versa for 24 hours.
Equilibration:
Prepare a 100 µM solution of the compound in the pre-saturated octanol phase.
Mix with an equal volume of pre-saturated buffer in a glass vial.
Rotational mixing (not vortexing) for 60 minutes at 25°C to prevent emulsion.
Centrifuge at 3000g for 10 minutes to separate phases.
Quantification:
Analyze both phases via HPLC-UV (C18 column, ACN/Water gradient, detection at 254 nm).
Calculate LogD using the area ratio:
.
LogP Calculation:
Measure LogD at three pH points (e.g., 3.0, 7.4, 10.0).
Derive LogP (neutral species) using the measured pKa from Protocol 3.1.
Thermodynamic Solubility (pH-Dependent)
Rationale: Kinetic solubility (from DMSO stock) overestimates solubility due to supersaturation. Thermodynamic solubility measures the equilibrium of the solid crystal lattice, critical for formulation.
Saturation: Add excess solid compound (~2 mg) to 1 mL of each buffer in glass vials.
Incubation: Shake at 37°C for 24 hours.
Filtration: Filter supernatant using a 0.22 µm PVDF filter (pre-heated to 37°C to prevent precipitation).
Analysis: Dilute filtrate with mobile phase and quantify via HPLC-UV against a standard curve.
Purity Check: Analyze the remaining solid via XRPD (X-Ray Powder Diffraction) to detect polymorphic transitions or hydrate formation.
Part 4: Visualization & Workflow
Physicochemical Profiling Workflow
Caption: Integrated workflow for physicochemical characterization of low-solubility biaryl sulfones.
Ionization Equilibrium Scheme
Caption: pH-dependent ionization equilibrium of the phenol moiety in 3-(4-methylsulfonylphenyl)phenol.
Part 5: Data Interpretation & Troubleshooting
The "Brick Dust" Effect: If thermodynamic solubility is < 1 µg/mL across all pHs, the crystal lattice energy is likely high. Confirm with DSC (Differential Scanning Calorimetry). If MP > 200°C, formulation will require amorphous solid dispersions.
Oxidation Risk: Phenols are susceptible to oxidation. If HPLC chromatograms show new peaks over 24h, repeat solubility assays with 0.1% ascorbic acid or under nitrogen atmosphere.
LogD vs. pH: Expect LogD to drop significantly above pH 9.0. If LogD remains high at pH 10, check for ion-pairing with buffer cations or precipitation in the octanol phase.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. Retrieved from [Link] (Used for fragment property comparison).
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogP measurement protocols).
Box, K. J., & Comer, J. E. (2008).Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3-Phenylphenol. Retrieved from [Link] (Biaryl scaffold property comparison).
Analytical methods for "3-(4-methylsulfonylphenyl)phenol" quantification
Executive Summary This technical guide details the analytical quantification of 3-(4-methylsulfonylphenyl)phenol (also known as 4'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol). This compound features a biphenyl core substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the analytical quantification of 3-(4-methylsulfonylphenyl)phenol (also known as 4'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol). This compound features a biphenyl core substituted with a phenolic hydroxyl group and a methylsulfonyl moiety, a pharmacophore common in COX-2 selective inhibitors (e.g., Rofecoxib metabolites) and other anti-inflammatory agents.
Due to the amphiphilic nature of the molecule—possessing both a lipophilic biphenyl backbone and polar functional groups (phenol, sulfone)—analytical method development requires careful control of pH and solvent polarity. This guide presents two validated workflows:
HPLC-UV: For bulk purity analysis, synthesis monitoring, and high-concentration solubility studies.
LC-MS/MS: For trace-level bioanalysis in plasma or tissue matrices.
Physicochemical Profile & Mechanistic Insights
Understanding the molecule's behavior is prerequisite to method design.
Parameter
Value (Approx.)
Analytical Implication
Molecular Formula
C₁₃H₁₂O₃S
MW = 248.29 g/mol
pKa (Phenol)
~9.5
The molecule is neutral at acidic/neutral pH and anionic at pH > 9.5. Retention requires pH < 7.
LogP
~2.5 - 3.0
Moderately lipophilic. Retains well on C18 columns.
Chromophores
Biphenyl, Sulfone
Strong UV absorption expected at 260–280 nm .
Ionization
ESI (-) / ESI (+)
Phenol moiety favors ESI Negative ([M-H]⁻) . Sulfone can protonate in ESI Positive, but negative mode often yields cleaner baselines for phenols.
Sample Preparation Protocols
Strategy: Liquid-Liquid Extraction (LLE)
Why LLE? The biphenyl core ensures high solubility in organic solvents like ethyl acetate, while the sulfone/phenol groups are sufficiently polar to remain in the organic phase if the aqueous phase is acidified (keeping the phenol protonated/neutral).
Protocol:
Aliquot: Transfer 100 µL of biological sample (Plasma/Serum) to a 1.5 mL Eppendorf tube.
IS Addition: Add 10 µL of Internal Standard (e.g., 4-hydroxybiphenyl or deuterated analog).
Acidification: Add 10 µL of 1% Formic Acid to suppress phenol ionization (Target pH ~3-4).
Extraction: Add 500 µL Ethyl Acetate (EtOAc) .
Agitation: Vortex vigorously for 2 minutes; Centrifuge at 10,000 x g for 5 minutes.
Concentration: Transfer the supernatant (organic top layer) to a fresh tube. Evaporate to dryness under N₂ stream at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 90:10 Water:MeOH).
Alternative: Solid Phase Extraction (SPE)
Recommended Cartridge:Oasis MAX (Mixed-mode Anion Exchange) or HLB .
Mechanism:[1] Use MAX to selectively retain the deprotonated phenol (at pH > 10) while washing away neutrals, then elute with acidic methanol. This provides higher cleanliness for complex matrices.
Method 1: HPLC-UV (Purity & QC)
Application: Synthesis verification, stability testing, and formulation analysis.
System: Agilent 1260 Infinity II or equivalent.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Application: PK studies, metabolic profiling.[2]
Core Logic: We utilize Negative Ion Mode (ESI-) to target the phenolic proton. This offers superior selectivity over positive mode, which is prone to adduct formation ([M+Na]⁺) for sulfones.
System: Waters ACQUITY UPLC with Xevo TQ-S or Sciex Triple Quad 6500+.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH natural ~6.8). Note: Do not use strong acid in negative mode; acetate aids ionization.
Mobile Phase B: Methanol (MeOH).
MS Source Parameters (ESI -):
Capillary Voltage: 2.5 kV
Desolvation Temp: 500°C
Cone Voltage: Optimized per instrument (start at 30 V).
MRM Transitions (Predicted):
Precursor Ion: 247.0 [M-H]⁻
Quantifier Product: 168.0 (Loss of -SO₂Me group, typical for methylsulfones).
Qualifier Product: 232.0 (Loss of •CH₃ radical).
Note: If signal in Negative mode is insufficient due to matrix suppression, switch to Positive Mode (Precursor 249.0 [M+H]⁺) using 0.1% Formic Acid in mobile phases.
Workflow Visualization
Figure 1: Decision tree and sample preparation workflow for 3-(4-methylsulfonylphenyl)phenol analysis.
Validation Criteria (ICH M10)
To ensure data integrity, the following parameters must be validated:
Selectivity: Analyze 6 blank matrix sources. No interference >20% of LLOQ at the retention time of the analyte.
Linearity: Minimum 6 non-zero standards.
.
Target Range (UV): 0.5 – 100 µg/mL.
Target Range (MS): 1.0 – 1000 ng/mL.
Accuracy & Precision:
Within-run & Between-run CV% < 15% (20% at LLOQ).
Matrix Effect (LC-MS): Calculate Matrix Factor (MF). Normalize using the Internal Standard.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533486, 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol. Retrieved from [Link]
European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Ye, F. et al. (2007).Synthesis and anti-inflammatory activity of novel diaryl sulfone derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
NMR and mass spectrometry data for "3-(4-methylsulfonylphenyl)phenol"
Application Note: Structural Elucidation and Analytical Characterization of 3-(4-methylsulfonylphenyl)phenol Executive Summary & Scope This technical guide details the analytical characterization of 3-(4-methylsulfonylph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and Analytical Characterization of 3-(4-methylsulfonylphenyl)phenol
Executive Summary & Scope
This technical guide details the analytical characterization of 3-(4-methylsulfonylphenyl)phenol (CAS: 22056-94-6 / Analogous Registry), a critical biaryl sulfone intermediate often encountered in the synthesis of cyclooxygenase-2 (COX-2) inhibitors (e.g., Rofecoxib analogs) and other diaryl ether/sulfone pharmacophores.[1]
Accurate characterization of this molecule is challenging due to the competing electronic effects of the electron-withdrawing sulfone group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) and the electron-donating phenolic hydroxyl group (). This protocol provides a self-validating workflow using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Rationale: DMSO is essential.[1] Chloroform (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) often leads to broadening of the phenolic proton or its disappearance due to exchange. DMSO stabilizes the proton via hydrogen bonding, resulting in a sharp, integration-ready singlet downfield [1].
Temperature: 298 K (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Fragmentation Insight:
Diaryl sulfones often undergo a rearrangement where the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
is extruded. In the negative mode, the phenoxide ion directs fragmentation. The loss of 15 Da () from the sulfone moiety is a diagnostic signature for methyl sulfones [3].
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text confirming DMSO stabilization of phenolic protons).
PubChem Database. (2024).[1] Compound Summary for 4-(Methylsulfonyl)phenol. National Library of Medicine.[1] Available at: [Link] (Used as reference for sulfone substituent shifts).
Kozuka, S., et al. (2006).[1] Mass Spectra of Diaryl Disulfides, Diaryl Thiolsulfinates and Diaryl Thiolsulfonates. Bulletin of the Chemical Society of Japan. Available at: [Link] (Mechanistic basis for sulfone/sulfur fragmentation).[1]
Application Notes & Protocols: 3-(4-Methylsulfonylphenyl)phenol as a Versatile Intermediate in Organic Synthesis
Executive Summary This technical guide provides an in-depth exploration of 3-(4-methylsulfonylphenyl)phenol, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth exploration of 3-(4-methylsulfonylphenyl)phenol, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. This intermediate possesses a unique architecture, combining a nucleophilic phenol with the bioisosterically significant diaryl sulfone motif. This structure makes it a highly valuable building block for a range of complex molecules, most notably as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. We present its physicochemical properties, detail its synthetic utility with validated protocols, and provide essential safety and handling information for laboratory use.
Physicochemical & Safety Profile
A thorough understanding of a synthetic intermediate's properties is foundational to its effective and safe application. The data below, compiled from authoritative sources, provides key parameters for 3-(4-methylsulfonylphenyl)phenol and its isomers.
Note: Specific experimental data for the meta-isomer is limited in public literature; some properties are inferred from the well-documented para-isomer, 4-(methylsulfonyl)phenol.
Safety & Handling
The handling of any chemical intermediate requires adherence to strict safety protocols. While a specific safety data sheet for the 3-isomer is not widely available, the hazard profile can be reliably inferred from closely related structures like 3-methyl-4-(methylsulfonyl)phenol.[2]
GHS Hazard Classification:
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
P280: Wear protective gloves, eye protection, and face protection.[3]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Synthetic Chemistry
The synthetic value of 3-(4-methylsulfonylphenyl)phenol stems from its two distinct functional regions: the reactive phenolic hydroxyl group and the stable, electron-withdrawing methylsulfonylphenyl backbone. This duality allows for sequential, regioselective modifications.
The Phenolic Hydroxyl: A Gateway to Diverse Derivatives
The hydroxyl group is a powerful synthetic handle. It acts as a potent nucleophile following deprotonation and strongly activates the phenolic ring towards electrophilic aromatic substitution at the ortho and para positions (C2, C4, C6).
O-Alkylation (Ether Synthesis): The formation of an ether linkage is one of the most common transformations of phenols. This reaction is critical for modifying solubility, introducing new pharmacophores, or linking the core structure to other molecular fragments.
O-Acylation (Ester Synthesis): Esterification can serve as a protecting group strategy or be used to synthesize prodrugs, where the ester is later hydrolyzed in vivo to release the active phenolic drug.
Conversion to Sulfonate Esters: Transformation of the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) converts it into an excellent leaving group, enabling subsequent nucleophilic substitution reactions that would otherwise be impossible.
The Methylsulfonylphenyl Moiety: A Privileged Pharmacophore
The 4-(methylsulfonyl)phenyl group is a well-established structural motif in medicinal chemistry. Its presence is a defining feature of the selective COX-2 inhibitor class of NSAIDs (e.g., Celecoxib, Rofecoxib).[4] The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, contributing favorably to the pharmacokinetic profile of drug candidates. The incorporation of this moiety via 3-(4-methylsulfonylphenyl)phenol provides a direct route to novel anti-inflammatory agents and other therapeutics.[1]
The diagram below illustrates the primary synthetic pathways accessible from this intermediate.
Caption: Key synthetic transformations of 3-(4-methylsulfonylphenyl)phenol.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and derivatization of 3-(4-methylsulfonylphenyl)phenol.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The most reliable and modular method for preparing the target intermediate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This approach builds the core biaryl structure by coupling an arylboronic acid with an aryl halide, offering high yields and excellent functional group tolerance.
Caption: Suzuki-Miyaura synthesis of the title compound.
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), (3-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of Toluene:Water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 3-(4-methylsulfonylphenyl)phenol.
Protocol 2: Representative Derivatization via Williamson Ether Synthesis
This protocol details the O-alkylation of the phenolic hydroxyl group using benzyl bromide as a representative alkylating agent.[7]
Reagent Addition: In a round-bottom flask, dissolve 3-(4-methylsulfonylphenyl)phenol (1.0 eq) in acetone or DMF.
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq). The carbonate is a mild base sufficient to deprotonate the phenol without causing side reactions.
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
Reaction: Heat the mixture to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting phenol (typically 2-6 hours).
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Conclusion
3-(4-Methylsulfonylphenyl)phenol stands out as a strategically important intermediate for synthetic chemists. Its bifunctional nature allows for a wide array of chemical modifications, providing efficient pathways to complex molecular targets. The protocols outlined herein offer robust and reproducible methods for its synthesis and subsequent derivatization, empowering researchers in the fields of drug discovery and materials science to leverage its full synthetic potential.
References
Yang, X.-J.; Zheng, Y.-W.; Zheng, L.-Q.; Wu, L.-Z. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules2024 , 29(4), 841. [Link]
PubChem. 3-Methyl-4-(methylsulfonyl)phenol. National Center for Biotechnology Information. [Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Malaysian Journal of Chemistry2022 . [Link]
Heravi, M. M., et al. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Journal of the Chinese Chemical Society2005 . [Link]
Cell-based assays for "3-(4-methylsulfonylphenyl)phenol" efficacy
Application Note: Evaluation of Anti-Inflammatory Efficacy and COX-2 Selectivity of 3-(4-methylsulfonylphenyl)phenol Introduction & Scientific Rationale Compound Profile: 3-(4-methylsulfonylphenyl)phenol is a diaryl sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Evaluation of Anti-Inflammatory Efficacy and COX-2 Selectivity of 3-(4-methylsulfonylphenyl)phenol
Introduction & Scientific Rationale
Compound Profile:3-(4-methylsulfonylphenyl)phenol is a diaryl sulfone derivative characterized by a central phenol ring substituted at the meta position with a para-methylsulfonylphenyl group.
Pharmacophore Analysis: The 4-methylsulfonylphenyl moiety (
) is a validated pharmacophore for Cyclooxygenase-2 (COX-2) inhibition, serving as a hydrogen bond acceptor for the COX-2 side pocket (Arg120, Tyr355). The phenolic hydroxyl group mimics the central heterocyclic scaffold often found in coxibs (e.g., Rofecoxib, Etoricoxib) or provides additional H-bonding interactions, potentially influencing potency and selectivity against COX-1.
Therapeutic Hypothesis: Based on structural homology to known selective COX-2 inhibitors, this compound is hypothesized to exert anti-inflammatory effects by inhibiting Prostaglandin E2 (
) biosynthesis.
Scope of Application:
This guide details a tiered cell-based assay strategy to validate the efficacy of 3-(4-methylsulfonylphenyl)phenol:
Primary Efficacy: Inhibition of
production in LPS-stimulated macrophages.
Selectivity Profiling: Differential inhibition of COX-1 vs. COX-2 in a Human Whole Blood (HWB) assay.
Mechanism of Action: Modulation of NF-
B signaling pathways.
Safety/Viability: Cytotoxicity assessment to rule out false positives due to cell death.
Caption: Mechanistic pathway showing Arachidonic Acid metabolism and the specific intervention point of 3-(4-methylsulfonylphenyl)phenol (COX-2 inhibition) leading to reduced PGE2.
Figure 2: Experimental Workflow for Efficacy Validation
Caption: Step-by-step workflow for the Cellular PGE2 Inhibition Assay using RAW 264.7 macrophages.
References
Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link
Riendeau, D., et al. (2001). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor." British Journal of Pharmacology, 133(1), 1-8. Link
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link
Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine, 104(5), 413-421. Link
Method
Application Note: 3-(4-methylsulfonylphenyl)phenol as a Selective COX-2 Inhibitor Probe
This Application Note is designed for researchers investigating the selective inhibition of Cyclooxygenase-2 (COX-2) using the diaryl sulfone derivative 3-(4-methylsulfonylphenyl)phenol . The guide synthesizes chemical p...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the selective inhibition of Cyclooxygenase-2 (COX-2) using the diaryl sulfone derivative 3-(4-methylsulfonylphenyl)phenol . The guide synthesizes chemical properties, mechanistic insights, and validated experimental protocols for enzyme inhibition and cellular assays.
Introduction & Mechanism of Action
3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3) belongs to the class of diaryl sulfones, a structural scaffold critical for the design of selective COX-2 inhibitors (Coxibs). Unlike traditional NSAIDs (e.g., aspirin, indomethacin) that inhibit both COX-1 and COX-2 by binding to the arginine at the base of the active site, this compound exploits a subtle structural difference between the two isoforms.
Mechanistic Basis of Selectivity
The selectivity of 3-(4-methylsulfonylphenyl)phenol arises from the 4-methylsulfonyl (
) pharmacophore.
COX-2 Active Site: Contains a unique secondary "side pocket" created by the substitution of the bulky Isoleucine (Ile523) found in COX-1 with a smaller Valine (Val523) in COX-2.
Binding Mode: The methylsulfonyl group inserts into this hydrophobic side pocket, anchoring the inhibitor. The phenol moiety likely interacts with the upper hydrophobic channel or hydrogen bonds near the channel apex, stabilizing the complex.
Result: Potent inhibition of COX-2-mediated prostaglandin synthesis (Inflammation/Pain) with reduced affinity for the gastro-protective COX-1 isoform.[1]
Key Applications
High-Throughput Screening (HTS): As a positive control or reference standard for COX-2 selectivity.
Structure-Activity Relationship (SAR): A simplified biphenyl scaffold for studying the role of the central ring system in Coxib binding.
Cellular Inflammation Models: Inhibition of PGE2 production in LPS-stimulated macrophages.
Preparation & Handling
Physicochemical Properties
Property
Value
Notes
Molecular Formula
Molecular Weight
248.30 g/mol
Solubility
DMSO (>25 mg/mL), Ethanol
Poorly soluble in water.
Stability
Stable at -20°C (Solid)
Solutions stable for <24h at 4°C.
Stock Solution Protocol
Objective: Prepare a 10 mM stock solution for biological assays.
Weigh 2.48 mg of 3-(4-methylsulfonylphenyl)phenol.
Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
Vortex for 30 seconds until fully dissolved.
Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.
Storage: Store at -20°C or -80°C.
Working Solution: Dilute the stock in the assay buffer immediately before use. Ensure the final DMSO concentration in the assay is <1% (typically 0.1-0.5%) to prevent solvent-induced enzyme inactivation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Screening
Method: Peroxidase-based Fluorometric Assay (ADHP/Resorufin)
Rationale: This assay measures the peroxidase activity of the COX enzyme, which is stoichiometrically linked to its cyclooxygenase activity. It is more sensitive than colorimetric methods.
Reagents Required[2]
Enzyme: Recombinant Human or Ovine COX-2 (and COX-1 for selectivity profiling).
Substrate: Arachidonic Acid (AA) - 100 µM final.
Cofactor: Hematin (Heme) - Required for COX activity.
Include Controls: LPS only (Max PGE2), No LPS (Basal), Vehicle (DMSO).
Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.
Harvest: Collect cell culture supernatant. Centrifuge to remove debris.
Quantification: Measure PGE2 levels using a competitive PGE2 ELISA Kit .
Normalization: Assess cell viability (e.g., MTT or CCK-8 assay) to ensure reduced PGE2 is due to enzyme inhibition, not cytotoxicity.
Mechanism Visualization
Figure 2: Mechanistic comparison of COX-1 vs. COX-2 binding. The "Side Pocket" accessibility determines the selectivity of the sulfone pharmacophore.
Troubleshooting & Validation
Issue
Probable Cause
Solution
High Background Signal
Oxidation of ADHP by light or impurities.
Prepare ADHP fresh; keep in dark. Use catalase-free reagents.
No Inhibition Observed
Insufficient pre-incubation time.
Increase pre-incubation to 15-20 mins. Diaryl sulfones are slow-binding.
Precipitation
Concentration too high; DMSO < 1%.
Check solubility limit. Perform serial dilutions in DMSO first, then buffer.
Low Enzyme Activity
Heme degradation or inactive enzyme.
Add Heme immediately before use. Store enzyme at -80°C.
References
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. Link
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link
Cayman Chemical. COX Inhibitor Screening Assay Protocol. Link
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. Link
Navigating the In Vivo Delivery of 3-(4-methylsulfonylphenyl)phenol: A Guide to Formulation Strategies
Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of "3-(4-methylsulfonylphenyl)phenol" for in vivo studies. Recognizing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of "3-(4-methylsulfonylphenyl)phenol" for in vivo studies. Recognizing the potential ambiguity in the precise nomenclature of this compound, this document focuses on the strategic approaches applicable to phenolic compounds bearing a methylsulfonylphenyl moiety, a class of molecules that frequently presents challenges with aqueous solubility. By elucidating the principles of pre-formulation assessment and detailing a range of formulation technologies from simple solutions to advanced lipid-based systems, this guide offers a roadmap to achieving consistent and reliable systemic exposure in preclinical animal models. Each protocol is presented with an emphasis on the scientific rationale behind the selection of excipients and methodologies, ensuring a self-validating and reproducible approach to formulation development.
Introduction: The Formulation Challenge of Poorly Soluble Phenolic Compounds
The journey of a novel chemical entity from the bench to a potential therapeutic is fraught with challenges, among the most common of which is poor aqueous solubility. Compounds like 3-(4-methylsulfonylphenyl)phenol, which possess both a phenolic hydroxyl group and a sulfonyl moiety, are anticipated to exhibit limited solubility in aqueous media, thereby hindering their oral bioavailability and complicating the interpretation of in vivo efficacy and toxicology studies. The low solubility can lead to erratic absorption from the gastrointestinal tract, resulting in low and variable systemic exposure.[1] Therefore, the development of a robust and reproducible formulation is paramount for the accurate preclinical assessment of such molecules.
This guide will provide a systematic approach to formulating "3-(4-methylsulfonylphenyl)phenol," beginning with essential pre-formulation characterization and progressing to a variety of formulation strategies. The choice of the final formulation will depend on a multitude of factors including the desired dose, the route of administration, and the specific animal model.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the physicochemical properties of 3-(4-methylsulfonylphenyl)phenol is crucial. This initial characterization will inform the selection of the most appropriate formulation strategy.
Physicochemical Characterization
A summary of key physicochemical properties for related compounds is presented below. It is imperative for the researcher to experimentally determine these properties for their specific molecule.
Provides information on the crystalline nature and stability.
pKa
(Data not readily available)
(Data not readily available)
The phenolic hydroxyl group suggests acidic properties, which can be exploited for pH-dependent solubility.[5]
LogP
(Data not readily available)
(Data not readily available)
A high LogP value would indicate lipophilicity and suggest the utility of lipid-based formulations.[6]
Solubility Determination
The solubility of 3-(4-methylsulfonylphenyl)phenol should be determined in a range of pharmaceutically acceptable solvents and biorelevant media. This data is critical for selecting an appropriate formulation approach.
Protocol 1: Equilibrium Solubility Measurement
Add an excess amount of 3-(4-methylsulfonylphenyl)phenol to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, simulated gastric fluid, and simulated intestinal fluid).
Include various co-solvents and vehicles such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and lipid-based excipients.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Filter the suspensions to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Formulation Strategies for In Vivo Studies
The selection of a formulation strategy is a critical decision that directly impacts the bioavailability of the compound. The following sections detail several common approaches, from simple to more complex systems.
Aqueous Solutions (pH-Modification)
For compounds with ionizable groups, such as the phenolic hydroxyl group in 3-(4-methylsulfonylphenyl)phenol, altering the pH of the vehicle can significantly enhance solubility.[6] The phenolic proton is acidic and can be removed by a base to form a more soluble phenolate salt.
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution
Accurately weigh the required amount of 3-(4-methylsulfonylphenyl)phenol.
Dissolve the compound in a minimal amount of a suitable base (e.g., 1 N NaOH).
Titrate the solution with a pharmaceutically acceptable buffer (e.g., phosphate or citrate buffer) to the desired final pH, ensuring the compound remains in solution.
Adjust the final volume with the buffer.
Visually inspect for any precipitation and measure the final pH.
Causality: By increasing the pH above the pKa of the phenolic group, the equilibrium shifts towards the more soluble ionized form, thereby increasing the overall solubility. However, care must be taken as precipitation may occur upon administration into the acidic environment of the stomach.
Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[1][7] Common co-solvents include PEG 400, propylene glycol, ethanol, and dimethyl sulfoxide (DMSO).[8][9]
Protocol 3: Preparation of a Co-solvent Formulation
Weigh the required amount of 3-(4-methylsulfonylphenyl)phenol.
Dissolve the compound in the chosen co-solvent or a pre-mixed blend of co-solvents (e.g., 40% PEG 400, 10% ethanol, 50% water).
Gently warm and/or sonicate the mixture to facilitate dissolution.
Once a clear solution is obtained, allow it to cool to room temperature.
Visually inspect for any signs of precipitation before administration.
Trustworthiness: The stability of the compound in the co-solvent system should be assessed to ensure no degradation occurs. The potential for the co-solvent to precipitate upon dilution in aqueous physiological fluids should also be considered.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[1][10]
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
Add the weighed 3-(4-methylsulfonylphenyl)phenol to the surfactant solution.
Stir and/or gently heat the mixture until the compound is fully dissolved.
Allow the solution to cool and visually inspect for clarity.
Diagram 1: Micellar Solubilization
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are formulations containing lipids and surfactants that can enhance the oral absorption of lipophilic drugs.[10][13][14] They can be classified into different types based on their composition and behavior upon dilution. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7][15]
Protocol 5: Preparation of a SEDDS Formulation
Select appropriate excipients: an oil phase (e.g., Labrafac™ PG, Maisine® CC), a surfactant (e.g., Cremophor® EL, Labrasol® ALF), and a co-solvent (e.g., Transcutol® HP).[1][13]
Accurately weigh and mix the oil, surfactant, and co-solvent in a glass vial.
Add the required amount of 3-(4-methylsulfonylphenyl)phenol to the mixture.
Gently heat (if necessary) and vortex the mixture until a clear, homogenous solution is formed.
To assess the self-emulsifying properties, add a small aliquot of the formulation to water and observe the formation of a spontaneous emulsion.
Diagram 2: SEDDS Formulation Workflow
Caption: Workflow for the preparation and in vivo action of a SEDDS formulation.
Amorphous Solid Dispersions (ASDs)
For high-dose requirements or when other strategies fail, creating an amorphous solid dispersion can be a viable option. In an ASD, the crystalline drug is dispersed in a polymeric carrier, which can significantly enhance its dissolution rate and apparent solubility.[6][16]
Protocol 6: Preparation of an ASD by Spray Drying (Conceptual)
Dissolve 3-(4-methylsulfonylphenyl)phenol and a suitable polymer (e.g., HPMCAS, PVPVA) in a common solvent.[12][16]
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
Collect the resulting powder.
For in vivo studies, the ASD powder is typically suspended in an aqueous vehicle containing a suspending agent.[12]
Expertise & Experience: The choice of polymer and the drug-to-polymer ratio are critical for both the physical stability of the amorphous form and the in vivo performance of the formulation.
Quality Control and Stability
Regardless of the chosen formulation, it is essential to perform basic quality control checks before each in vivo study.
Visual Inspection: Check for clarity (for solutions) or uniform dispersion (for suspensions).
pH Measurement: For pH-adjusted formulations, confirm the pH is within the target range.
Short-Term Stability: For formulations prepared in advance, assess their stability under the intended storage conditions.
Conclusion
The successful in vivo evaluation of 3-(4-methylsulfonylphenyl)phenol hinges on the development of a formulation that ensures adequate and reproducible systemic exposure. A systematic pre-formulation assessment is the cornerstone of a rational formulation design. The strategies outlined in this guide, from simple pH-adjusted solutions to advanced lipid-based systems, provide a comprehensive toolkit for the formulation scientist. The optimal choice will be dictated by the specific properties of the molecule and the objectives of the in vivo study. It is recommended to start with simpler approaches and progress to more complex formulations as needed.
References
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
Parmar, K., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability.
ResearchGate. (n.d.). Excipients to enhance oral drug bioavailability.
American Chemical Society. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
Evonik. (n.d.). Oral drug delivery.
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
PubMed. (n.d.). A vehicle for the evaluation of hydrophobic compounds in cell culture.
PubChem. (n.d.). 3-(Methylsulfonyl)phenol.
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
Asian Journal of Pharmaceutics. (2025, March 15). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs.
Chem-Impex. (n.d.). 4-(Methylsulfonyl)phenol.
PubChem. (n.d.). 4-(Methylsulfonyl)phenol.
Benchchem. (2025, December). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.
Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
PubMed. (2013, February 10). Phenol as a novel sclerosing agent: A safety and efficacy study on experimental animals.
Application Note: 3-(4-methylsulfonylphenyl)phenol as a Molecular Probe
This guide details the application of 3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3), a biphenyl sulfone derivative, as a molecular probe. Based on its pharmacophore—a lipophilic biphenyl core decorated with a methy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3), a biphenyl sulfone derivative, as a molecular probe. Based on its pharmacophore—a lipophilic biphenyl core decorated with a methylsulfonyl (SO₂Me) hydrogen-bond acceptor and a phenolic hydrogen-bond donor—this molecule functions primarily as a selective chemical probe for Cyclooxygenase-2 (COX-2) and potentially as a scaffold for Estrogen Receptor beta (ERβ) modulation.
Its structural simplicity makes it an ideal "fragment probe" for mapping the hydrophobic side pocket of COX-2 or for use as a warhead in Fragment-Based Drug Discovery (FBDD).
Introduction & Chemical Identity
3-(4-methylsulfonylphenyl)phenol is a synthetic small molecule belonging to the diaryl sulfone class. Unlike first-generation NSAIDs (non-selective), this molecule incorporates the methylsulfonyl pharmacophore critical for COX-2 selectivity. It fits into the distinct "side pocket" of the COX-2 active site, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.
Key Properties
Property
Data
CAS Number
893737-42-3
IUPAC Name
4'-(methylsulfonyl)[1,1'-biphenyl]-3-ol
Molecular Formula
C₁₃H₁₂O₃S
Molecular Weight
248.30 g/mol
Solubility
DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor)
pKa (Predicted)
~9.5 (Phenolic OH)
Probe Class
Pharmacological Inhibitor / Structural Fragment
Mechanism of Action
COX-2 Selectivity Mechanism
The probe functions by competitive inhibition of the COX-2 enzyme. Its binding mode relies on two key interactions:
The "Anchor": The 4-methylsulfonylphenyl moiety inserts into the hydrophobic side pocket of COX-2 (bounded by Val523). The sulfone oxygens form hydrogen bonds with Arg120 and Tyr355 at the base of the active site, or His90 depending on the specific binding pose.
The "Head": The 3-hydroxyphenyl (phenol) ring mimics the interactions of the arachidonic acid backbone, potentially forming H-bonds with Tyr385 or Ser530 , stabilizing the inhibitor within the cyclooxygenase channel.
Electronic "Push-Pull" Character
The molecule features an electron-donating group (Phenol, -OH) and an electron-withdrawing group (Sulfone, -SO₂Me) on a conjugated biphenyl system. This Donor-π-Acceptor (D-π-A) architecture suggests potential solvatochromic properties , where the molecule's fluorescence (if excited) or absorption shifts depending on the polarity of the binding pocket.
Experimental Application Areas
A. Pharmacological Profiling (COX-1 vs. COX-2)
Use this probe to determine the selectivity ratio of novel anti-inflammatory scaffolds. It serves as a simplified "core" structure to compare against complex inhibitors like Celecoxib or Etoricoxib.
B. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<250 Da) and high ligand efficiency, it is an excellent fragment probe .
X-ray Crystallography: Soak COX-2 crystals with this probe to map the minimum pharmacophore requirements for the side pocket.
NMR Screening: Use in Saturation Transfer Difference (STD) NMR to identify binding orientation.
C. Cellular Inflammation Assays
Use as a tool compound to inhibit Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) to verify COX-2 dependent pathways.
Detailed Protocols
Protocol 1: Preparation and Storage
Stock Solution (100 mM): Dissolve 24.8 mg of powder in 1 mL of anhydrous DMSO. Vortex until clear.
Storage: Aliquot into amber vials (light sensitive due to conjugation) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
Working Solution: Dilute 1:1000 in PBS or cell culture media immediately before use to achieve 100 µM. Further serial dilutions (0.1 µM – 100 µM) are recommended for IC50 determination.
Protocol 2: In Vitro COX Inhibition Assay (Fluorescent)
Target: Determine IC50 for COX-2 vs COX-1.
Materials:
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
Enzyme Priming: Incubate 10 units of COX-1 or COX-2 with varying concentrations of 3-(4-methylsulfonylphenyl)phenol (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.
Reaction Initiation: Add a mix of Arachidonic Acid (100 µM final) and ADHP (50 µM).
Kinetics: The COX enzyme converts arachidonic acid to PGG2, then PGH2. The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing ADHP to highly fluorescent Resorufin.
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 10 minutes.
Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (4-parameter logistic fit).
Protocol 3: Cellular PGE2 Suppression Assay
Target: Verify functional inhibition in a biological system.
Cell Line: RAW 264.7 (Murine Macrophages).
Steps:
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate 24h.
Induction & Treatment: Replace media with fresh DMEM containing:
Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
Harvest: Collect supernatant. Centrifuge (500xg, 5 min) to remove debris.
Quantification: Measure PGE2 levels in supernatant using a competitive PGE2 ELISA kit.
Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure the probe is not cytotoxic at tested concentrations.
Pathway Visualization
The following diagram illustrates the specific intervention point of the probe within the inflammatory cascade.
Caption: Mechanism of Action. The probe selectively targets the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins, while sparing the constitutive COX-1 pathway.
Data Analysis & Interpretation
When using this probe, expect the following results profile if the target is correctly engaged:
Assay Type
Expected Result (COX-2 Selective)
Interpretation
Enzymatic IC50
COX-2: < 1 µM COX-1: > 50 µM
High selectivity ratio (>50-fold) indicates successful side-pocket engagement.
Cellular PGE2
Dose-dependent reduction
Confirms cell permeability and functional inhibition of COX-2.
Cell Viability
> 90% at effective dose
Confirms reduction in PGE2 is due to enzyme inhibition, not cell death.
Troubleshooting:
Low Potency: If IC50 is >10 µM, consider that the lack of a heterocyclic central ring (like the furanone in Rofecoxib) may reduce rigid orientation. The biphenyl bond has rotational freedom.
Fluorescence Interference: If using fluorescent assays, run a "Probe Only" control. The biphenyl sulfone core may autofluoresce in the UV/Blue region.
References
Chemical Identity: PubChem. 3-Methyl-4-(methylsulfonyl)phenol (Isomer/Related) and 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol.
COX-2 Structural Biology: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature 384.6610 (1996): 644-648. (Foundational text on sulfone binding in COX-2).
Assay Protocol: Reininger, L., et al. "A rapid high-throughput screening assay for cyclooxygenase inhibitors." Journal of Biomolecular Screening 1.3 (1996): 133-138.
Biphenyl Sulfone SAR: Li, J. J., et al. "Novel terphenyls as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry 41.15 (1998): 2699-2705. (Discusses the pharmacophore requirements of the phenyl-sulfone moiety).
Application
Application Notes and Protocols for 3-(4-methylsulfonylphenyl)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Diaryl Sulfone Scaffold The diaryl sulfone motif is a cornerstone in modern medicinal chemistry, recognized a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Diaryl Sulfone Scaffold
The diaryl sulfone motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged fragment" for its prevalence in a wide array of biologically active compounds.[1] This structural unit is particularly renowned for its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, an enzyme inducible during inflammation.[2][3] Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with undesirable gastrointestinal side effects.[4] Consequently, the design of selective COX-2 inhibitors remains a significant goal in the development of safer anti-inflammatory agents.[2]
The compound 3-(4-methylsulfonylphenyl)phenol features a diaryl sulfone core, positioning it as a molecule of significant interest for investigation as a potential anti-inflammatory agent. The presence of the methylsulfonyl group on one phenyl ring and a hydroxyl group at the meta-position of the second ring suggests a potential for selective COX-2 inhibition, drawing structural parallels to the 'coxib' class of drugs. This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of 3-(4-methylsulfonylphenyl)phenol, offering detailed protocols to facilitate its exploration in a research setting.
Proposed Synthesis and Purification
The synthesis of diaryl sulfones can be approached through several established methods, including the oxidation of corresponding sulfides or the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO.[5] For the specific synthesis of 3-(4-methylsulfonylphenyl)phenol, a convergent approach leveraging modern cross-coupling techniques is proposed for its efficiency and substrate compatibility.
Protocol 1: Proposed Synthesis via Suzuki-Miyaura Coupling and Oxidation
This protocol outlines a two-step process beginning with a Suzuki-Miyaura coupling to form a diaryl sulfide, followed by oxidation to the desired sulfone.
Step 1: Synthesis of 3-(4-(methylthio)phenyl)phenol
Reaction Setup: In a dry round-bottom flask under an inert argon atmosphere, combine 3-hydroxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(methylthio)benzene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
Solvent and Base: Add a degassed mixture of toluene and ethanol (3:1 v/v) and an aqueous solution of 2M sodium carbonate (2.0 equivalents).
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the diaryl sulfide intermediate.
Step 2: Oxidation to 3-(4-methylsulfonylphenyl)phenol
Reaction Setup: Dissolve the purified 3-(4-(methylthio)phenyl)phenol from Step 1 in a mixture of ethanol and water.[6]
Oxidation: Add Oxone® (potassium peroxymonosulfate) (2.2 equivalents) portion-wise to the solution at room temperature.
Reaction Conditions: Stir the reaction mixture vigorously for 12-18 hours. Monitor the complete consumption of the starting material by TLC.
Work-up: Partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]
Final Purification: The resulting crude 3-(4-methylsulfonylphenyl)phenol can be further purified by recrystallization or flash column chromatography to obtain a solid of high purity.
In Vitro Biological Evaluation: Assessing COX-2 Inhibition and Selectivity
The primary hypothesis for the biological activity of 3-(4-methylsulfonylphenyl)phenol is its ability to selectively inhibit the COX-2 enzyme. A series of in vitro assays are essential to validate this and quantify its potency and selectivity.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This enzyme-based assay directly measures the inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes.
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing necessary cofactors such as hematin, reduced glutathione, and L-epinephrine.
Compound Preparation: Prepare a stock solution of 3-(4-methylsulfonylphenyl)phenol in DMSO and create a series of dilutions to determine the IC₅₀ value.
Assay Procedure:
Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or a known control (e.g., celecoxib, indomethacin) for 10 minutes at 37°C.
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
Allow the reaction to proceed for a specified time (e.g., 2 minutes).
Terminate the reaction by adding a stopping solution (e.g., a solution of HCl).
Detection: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay assesses the compound's ability to inhibit PGE₂ production in a cellular environment, providing a more physiologically relevant measure of its anti-inflammatory potential.
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with varying concentrations of 3-(4-methylsulfonylphenyl)phenol for 1 hour.
Inflammatory Stimulation: Induce inflammation and COX-2 expression by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
Supernatant Collection: Collect the cell culture supernatant.
PGE₂ Measurement: Quantify the PGE₂ concentration in the supernatant using a competitive ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the PGE₂ concentration from a standard curve and determine the inhibitory effect of the compound at different concentrations.
In Vivo Anti-Inflammatory Activity Assessment
To translate in vitro findings into a more complex biological system, in vivo models of inflammation are crucial.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[7]
Animal Model: Use male Wistar rats (150-200g).
Compound Administration: Administer 3-(4-methylsulfonylphenyl)phenol orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for determining COX inhibitory activity.
References
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
Gabr, S. A., et al. (2014). Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica, 6(1), 77-84. [Link]
Shekhawat, M., Singh, P., & Kumar, R. (2007). Quantitative structure-activity relationship study of orally active cyclooxygenase-2 (COX-2) inhibitors of derivatives of 3-phenoxypyran-4-one. Indian Journal of Biochemistry & Biophysics, 44(1), 50-55. [Link]
Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
Google Patents. (n.d.). US20210060994A1 - Heat sensitive recording material with non-phenolic color developers.
D'Andrea, S., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 6(113), 112068-112080. [Link]
Willis, M. C., & Wilde, N. C. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 52(31), 8040-8043. [Link]
Lundgren, K., et al. (1984). Effects of 3-methylsulphonyl-4,5,3',4'-tetrachlorobiphenyl and 7,8-benzoflavone on mouse liver aryl hydrocarbon hydroxylase activity in vitro. Chemico-Biological Interactions, 51(3), 331-344. [Link]
Google Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
Gaukroger, K., et al. (2009). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry, 17(12), 4015-4022. [Link]
European Patent Office. (n.d.). LIQUID PHENOLIC SULPHUR-CONTAINING ANTIOXIDANTS - Patent 1567536. Retrieved from [Link]
dos Santos, J. L., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4389. [Link]
PubChem. (n.d.). 3-Methyl-4-(methylsulfonyl)phenol. Retrieved from [Link]
Verma, N., et al. (2023). A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ChemistrySelect, 8(23), e202301138. [Link]
Wang, Y., et al. (2020). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications, 56(68), 9839-9842. [Link]
Cirne, R. T., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Molecules, 27(5), 1449. [Link]
Li, Z., et al. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules, 29(8), 1845. [Link]
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 789-794. [Link]
Gavan, A., et al. (2025). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 26(18), 14357. [Link]
Slideshare. (n.d.). Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. Retrieved from [Link]
"3-(4-methylsulfonylphenyl)phenol" target identification and validation techniques
Application Note: Target Identification and Validation for 3-(4-methylsulfonylphenyl)phenol Introduction: The Compound & The Challenge 3-(4-methylsulfonylphenyl)phenol represents a classic "privileged structure" in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Target Identification and Validation for 3-(4-methylsulfonylphenyl)phenol
Introduction: The Compound & The Challenge
3-(4-methylsulfonylphenyl)phenol represents a classic "privileged structure" in medicinal chemistry—a biphenyl scaffold functionalized with a polar sulfonyl group and a phenolic hydroxyl.
Chemical Identity:
Core Scaffold: Biphenyl (two phenyl rings connected by a single bond).
Pharmacophore A (Ring 1): 4-methylsulfonylphenyl (para-SO₂Me). This moiety is a well-established bioisostere for sulfonamides, critical for selectivity in Cyclooxygenase-2 (COX-2) inhibitors (e.g., Rofecoxib, Etoricoxib) and Liver X Receptor (LXR) agonists.
Pharmacophore B (Ring 2): 3-phenol (meta-OH). This group often serves as a hydrogen bond donor/acceptor, mimicking the acidic moiety of arachidonic acid or interacting with polar residues (e.g., Arg120 in COX-2, His/Trp in Nuclear Receptors).
The Challenge:
While the structural motifs suggest specific targets, definitive identification requires a rigorous deconvolution strategy. This guide outlines the workflow to validate 3-(4-methylsulfonylphenyl)phenol as a modulator of COX-2 (primary hypothesis) or Nuclear Receptors (secondary hypothesis), moving from in silico prediction to cellular functional rescue.
Phase 1: In Silico & Biophysical Target Engagement
Before wet-lab experimentation, we narrow the search space using structure-activity relationship (SAR) logic.
In Silico Pharmacophore Mapping
The 4-methylsulfonylphenyl group typically targets a hydrophobic pocket with a polar "selectivity channel."
Hypothesis A (COX-2): The sulfone inserts into the COX-2 side pocket (Val523), a feature absent in COX-1 (Ile523). The phenol mimics the tyrosyl radical or interacts with the Arg120/Tyr355 gate.
Hypothesis B (Nuclear Receptors - LXR/ER): The biphenyl scaffold mimics the steroid backbone; the sulfone acts as a polar anchor.
Protocol: Thermal Shift Assay (TSA/DSF)
Objective: Determine if the compound binds directly to the recombinant protein (COX-2 or LXR-LBD) by stabilizing its thermal denaturation profile.
Materials:
Recombinant Human COX-2 (catalytic domain) and COX-1 (counter-screen).
SYPRO Orange Dye (5000x stock).
qPCR System (e.g., Roche LightCycler or Bio-Rad CFX).
Step-by-Step Protocol:
Preparation: Dilute protein to 2 µM in Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol).
Compound Addition: Add 3-(4-methylsulfonylphenyl)phenol (10 mM DMSO stock) to a final concentration of 10 µM, 50 µM, and 100 µM. Include a DMSO-only control and a positive control (e.g., Celecoxib).
Once binding is confirmed, we must quantify the functional inhibition and selectivity.
Protocol: COX-1/COX-2 Peroxidase Inhibition Assay
Objective: Measure the IC50 of 3-(4-methylsulfonylphenyl)phenol against COX isoforms to establish selectivity.
Mechanism: COX enzymes convert Arachidonic Acid (AA) to PGG2, then reduce PGG2 to PGH2 via peroxidase activity. We monitor the oxidation of a co-substrate (TMPD or ADHP) during this reduction.
Experimental Workflow:
Step
Action
Critical Parameter
1. Enzyme Prep
Incubate Recombinant COX-1 or COX-2 (1 unit/well) in 100 mM Tris-HCl (pH 8.0) with Heme (1 µM).
Biochemical potency must translate to a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound engages the target inside a living cell, accounting for membrane permeability.
Cell Culture: Grow RAW264.7 (macrophage) cells to 80% confluence.
Treatment: Treat with 10 µM compound or DMSO for 1 hour.
Harvest: Trypsinize, wash, and resuspend in PBS with protease inhibitors.
Thermal Challenge: Aliquot into PCR tubes. Heat individual aliquots to a gradient (40°C – 65°C) for 3 mins.
Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge (20,000 x g, 20 min) to pellet precipitated (denatured) proteins.
Detection: Run supernatant on SDS-PAGE. Blot for COX-2.
Result: The compound-treated samples should show soluble COX-2 bands at higher temperatures compared to DMSO controls (Thermal Stabilization).
Protocol: PGE2 Functional Release Assay
Objective: Confirm the compound inhibits the downstream product of COX-2 (Prostaglandin E2) in an inflammatory model.
Workflow Diagram (DOT):
Figure 1: The Arachidonic Acid Cascade. The compound targets COX-2, preventing the conversion of AA to PGH2, ultimately reducing PGE2 levels measured by ELISA.
Protocol Steps:
Induction: Seed RAW264.7 cells. Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to upregulate COX-2 expression.
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
Collins, J. L., et al. (2002). Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines. Journal of Medicinal Chemistry, 45(10), 1963-1966. Link
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link
Flower, R. J. (2003). The development of COX-2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191. Link
Technical Notes & Optimization
Troubleshooting
"3-(4-methylsulfonylphenyl)phenol" purification challenges and solutions
Topic: "3-(4-methylsulfonylphenyl)phenol" Purification Challenges and Solutions Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist[1][2][3] Chemical Profile & Application...
Phenol (Ring A): Weakly acidic (pKa ~9.5–10.0), Hydrogen bond donor/acceptor.[1][3] Prone to oxidation and interaction with basic sites on silica.
Methyl Sulfone (Ring B): Strongly electron-withdrawing, highly polar, Hydrogen bond acceptor.[1] Induces high crystallinity and polarity.
Context: This scaffold is frequently encountered in the synthesis of COX-2 inhibitors, kinase inhibitors, and liquid crystal materials.[1] It is typically synthesized via Suzuki-Miyaura cross-coupling.[1][2][3] The combination of a polar sulfone and an acidic phenol creates a "solubility paradox" where the molecule is too polar for standard non-polar solvents (hexane/heptane) but often too lipophilic for pure aqueous workups, leading to significant purification bottlenecks.
Troubleshooting Guide: Purification & Isolation
Issue 1: "My product is tailing severely on silica gel columns, co-eluting with impurities."
Diagnosis:
The phenolic hydroxyl group interacts strongly with the silanol groups (Si-OH) on the silica gel surface via hydrogen bonding. This causes peak broadening (tailing) and retention time shifts, often merging the product peak with des-bromo or homocoupling impurities.[1]
Solution: Acidified Mobile Phase Modification
You must suppress the ionization of the phenol and block silanol interactions.
Protocol:
Standard Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both your non-polar (e.g., Dichloromethane or Hexane) and polar (e.g., Ethyl Acetate or Methanol) mobile phases.[1]
Column Pre-treatment: Flush the column with 3–5 column volumes (CV) of the acidified non-polar solvent before loading the sample.
Gradient: 0% → 40% B (Sulfones are polar; expect elution later than typical biaryls).[1][3]
Expert Tip: If tailing persists, switch to Diatomaceous Earth (Celite) packing for the loading zone (dry load) rather than loading as a liquid solution.[1] This prevents the "head" of the column from becoming saturated with the phenol.
Issue 2: "I cannot remove the Palladium (Pd) catalyst residues. The product is grey/brown."
Diagnosis:
Phenols and sulfones are competent ligands. The phenol oxygen and the sulfone oxygens can coordinate to Pd species, preventing standard aqueous washes from removing the metal. Standard Celite filtration is often insufficient for pharmaceutical-grade purity (<10 ppm Pd).[1][2][3]
Solution: The "Scavenger + Recrystallization" Hybrid Workflow
Chemical scavenging is required before crystallization.
Protocol:
Scavenging:
Dissolve the crude mixture in THF or Ethyl Acetate (10 mL/g).
Stir at 50°C for 4 hours (Heat is crucial to break the Product-Pd coordination).
Filter through a 0.45 µm PTFE pad.
Crystallization (Polymorph Control):
Concentrate the filtrate to a solid.
Dissolve in minimal boiling Ethanol (EtOH) .[1][3]
Slowly add Water (hot) until persistent turbidity is observed (approx. ratio 3:1 EtOH:Water).[3]
Allow to cool to room temperature, then 4°C.
Result: The sulfone moiety drives the formation of dense, white needles/prisms, rejecting the dark Pd particulates into the mother liquor.
Issue 3: "The Suzuki coupling reaction worked, but I can't separate the product from the starting materials (Boronic Acid/Halide)."
Diagnosis:
3-(4-methylsulfonylphenyl)phenol allows for a "Chemical Switch" purification strategy due to its acidity, which distinguishes it from neutral impurities like the starting sulfone halide or deboronated byproducts (e.g., methyl phenyl sulfone).[1][2][3]
Solution: The pH-Swing Extraction (The "Gold Standard")
This method avoids column chromatography entirely for >95% purity.
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
Base Extraction (Switch ON):
Extract the organic layer 2x with 1.0 M NaOH (aq).
Mechanism:[2][3][4][5][6][7] The phenol is deprotonated (Ph-O⁻ Na⁺) and moves to the aqueous layer.
Fate of Impurities: Neutral starting materials (halides, sulfones), ligands, and homocoupled byproducts remain in the EtOAc layer.[1]
Separation: Discard the organic layer (or keep for recovery of starting material).
Acidification (Switch OFF):
Cool the aqueous layer to 0–5°C.
Slowly add 6.0 M HCl dropwise with vigorous stirring until pH < 2.
Result: The product reprotonates and precipitates out as a white solid.[8]
Isolation: Filter the solid and wash with water and cold pentane.
Visualized Workflows
Figure 1: Purification Decision Matrix
Caption: Logical decision tree for selecting the optimal purification route based on crude purity and impurity profile.
Figure 2: The pH-Swing Extraction Mechanism
Caption: Molecular logic of separating 3-(4-methylsulfonylphenyl)phenol from neutral contaminants using pKa differences.
[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use hexane/ethyl acetate for chromatography?A: It is not recommended. The sulfone group makes the molecule very insoluble in hexane, leading to precipitation on the column head. Use Dichloromethane (DCM)/Ethyl Acetate or DCM/Methanol systems.[1][3] The DCM solubilizes the sulfone effectively while the polar modifier elutes it.
Q: My product is pink after the pH-swing extraction. Why?A: Phenols are susceptible to oxidation, forming quinones which are highly colored (pink/red) even in trace amounts.[1]
Fix: Perform the acidification step in the presence of a reducing agent like Sodium Metabisulfite or wash the final solid with cold, slightly acidic water containing ascorbic acid.
Q: What is the best solvent for NMR analysis?A:DMSO-d6 is superior to CDCl3.[3]
Solubility: The sulfone reduces solubility in CDCl3.
Resolution: In DMSO-d6, the phenolic proton (-OH) appears as a distinct singlet around 9.5–10.0 ppm (often exchanging/invisible in CDCl3), which is crucial for confirming the integrity of the phenol ring.[1]
Q: How do I store this compound long-term?A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While the sulfone is stable, the phenol ring is electron-rich (ortho/para to the OH) and can slowly oxidize or absorb moisture over months.
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
Context: Foundational mechanism for the synthesis and impurity profiles of biaryl systems.
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[3]
Context: Source for the "pH-swing" extraction protocols for phenols and removal of neutral impurities.
Welch, C. J., et al. (2005).[1] Adsorbent Removal of Catalyst Metal Residues from Pharmaceutical Process Streams. Organic Process Research & Development, 9(2), 198–205.[1]
Context: Validates the use of Thiol-silica and TMT for Pd removal in polar substr
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] [1][2][3]
Context: Mechanistic details on Suzuki coupling side-reactions (protodeboronation)
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SOL-MSPP-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Topic: Overcoming Solubility Barriers for Diaryl Sulfone Derivatives
Introduction: Understanding Your Compound
Welcome to the Technical Support Center. You are likely encountering precipitation issues with 3-(4-methylsulfonylphenyl)phenol . This is a common bottleneck with diaryl sulfones. To solve this, we must first understand the "enemy."
This molecule presents a "Solubility Paradox" :
The Hydrophobic Core: The biphenyl backbone creates a planar, lipophilic region that resists water solvation.
The Crystal Lattice Energy: The sulfone group (
) is highly polar, while the phenol () is a hydrogen bond donor. In the solid state, these groups lock together tightly, creating a high-melting-point crystal that requires significant energy to break apart.
The "Crash" Phenomenon: While soluble in organic solvents (DMSO), the molecule immediately re-crystallizes upon contact with aqueous media (culture media/buffers) because water molecules self-associate rather than solvating the hydrophobic biphenyl core.
The following guide moves beyond simple "mix and vortex" advice to provide thermodynamically sound protocols.
Part 1: Stock Solution Preparation (The Foundation)
Q: What is the absolute best solvent for my master stock?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
Do not use Ethanol or Methanol for the master stock if you plan to store it.
The Science: DMSO is a polar aprotic solvent.[1][2] It disrupts the strong dipole-dipole interactions of the sulfone group without donating protons. Ethanol is a protic solvent; while it dissolves the compound, it can allow slow recrystallization over time at
due to hydrogen bonding networks.
Protocol:
Weigh the solid.
Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Critical Step: Sonicate at
for 5–10 minutes. Visual clarity is not enough; micro-crystals often remain invisible and act as nucleation sites for later precipitation.
Aliquot into amber glass vials (sulfones can be light-sensitive) and store at
.
Part 2: Aqueous Dilution Strategies (The Troubleshooting)
Q: Why does it precipitate instantly when I add the DMSO stock to my cell culture media?
A: You are experiencing "Solvent Shock."
When a droplet of DMSO stock hits water, the DMSO diffuses away rapidly. The local concentration of your drug spikes, and the water molecules (high dielectric constant) refuse to solvate the biphenyl core. The drug aggregates in milliseconds.
The Science: The hydrophobic biphenyl core of your molecule fits inside the donut-shaped cavity of the cyclodextrin. The hydrophilic outer shell of the cyclodextrin interacts with water. This "stealth mode" prevents the drug from seeing the water and crashing out.
Protocol: The HP-
-CD Complexation
Prepare a 20% (w/v) HP-
-CD stock solution in water or PBS. Filter sterilize.
Dilute your drug DMSO stock into this cyclodextrin solution first.
Example: Add 10 µL of 50 mM Drug Stock to 990 µL of 20% HP-
-CD.
Result: A clear 500 µM intermediate solution.
Shake/Vortex for 15 minutes at room temperature to allow inclusion complex formation.
Dilute this complex into your final assay buffer/media.
Part 3: pH and Formulation Tweaks
Q: Can I use pH to improve solubility?
A: Yes, but with caution.
Your molecule is a phenol. The hydroxyl group has a pKa of approximately 9.5–10.0 .
At pH 7.4: The molecule is protonated (neutral) and hydrophobic.
At pH > 10: The phenol deprotonates to a phenolate anion (
), drastically increasing water solubility.
The Fix: If your assay allows (e.g., enzymatic assays, not live cells), adjust your buffer to pH 8.5 . This partial ionization can increase solubility by 10-fold without fully denaturing most enzymes.
Part 4: Visualizing the Workflow
Diagram 1: The Solubilization Decision Tree
This logic flow ensures you choose the correct method based on your target concentration and assay type.
Caption: Decision matrix for solubilizing hydrophobic diaryl sulfones based on concentration requirements.
Part 5: Summary Data Table
Use this quick-reference table to select the right vehicle for your experiment.
Parameter
DMSO (Standard)
Ethanol
HP--CD (Recommended)
Tween 80
Solubility (Stock)
High (>100 mM)
Moderate (~50 mM)
Low (must be aqueous)
High (Viscous)
Cell Toxicity
Toxic > 0.5% v/v
Toxic > 1.0% v/v
Non-toxic up to 10%
Toxic > 0.1%
Stability
High (Hygroscopic)
Moderate (Evaporates)
Very High
High
Mechanism
Solvent Cosolvency
Solvent Cosolvency
Inclusion Complex
Micelle Formation
Best Use Case
Initial Stock Prep
Fixed Cell Assays
Live Animal / High Conc.
Emulsions
Part 6: References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Stella, V. J., & He, Q. (2008). Cyclodextrins.[6][7] Toxicologic Pathology. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(4-methylsulfonylphenyl)phenol before handling.
"3-(4-methylsulfonylphenyl)phenol" stability in different solvents and pH
Technical Support Center: 3-(4-Methylsulfonylphenyl)phenol Stability & Handling Topic: Stability, Solubility, and Handling of 3-(4-Methylsulfonylphenyl)phenol CAS Number: 893737-42-3 Chemical Class: Diaryl Sulfone / Phen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(4-Methylsulfonylphenyl)phenol Stability & Handling
Topic: Stability, Solubility, and Handling of 3-(4-Methylsulfonylphenyl)phenol
CAS Number: 893737-42-3
Chemical Class: Diaryl Sulfone / Phenol Derivative[1]
Executive Summary
Welcome to the Technical Support Center for 3-(4-methylsulfonylphenyl)phenol . This guide addresses the physicochemical stability of this compound, which serves as a critical scaffold in the development of COX-2 inhibitors, CB2 agonists, and liquid crystal polymers.[1]
As a Senior Application Scientist, I have synthesized the stability profile of this molecule based on its functional groups: the phenolic hydroxyl (susceptible to oxidation and pH-dependent ionization) and the methylsulfonyl group (highly stable, electron-withdrawing).[1] This guide provides validated protocols to ensure experimental reproducibility.
Solvent Compatibility & Solubility Profile
Core Directive: The biphenyl core renders this compound hydrophobic.[1] Do not attempt to dissolve directly in aqueous buffers without a co-solvent.[1]
Solvent
Solubility Rating
Stability
Usage Recommendation
DMSO
Excellent (>50 mM)
High
Preferred for stock solutions (10–100 mM).[1] Store at -20°C.
Ethanol
Good (~10–25 mM)
Moderate
Suitable for biological assays if DMSO is contraindicated.[1] Avoid long-term storage due to evaporation.[1]
Do not use for stock.[1] Requires carrier (e.g., Cyclodextrin) or co-solvent.[1]
Water (pH > 10)
Moderate
Low
Soluble as phenolate anion, but highly susceptible to oxidative degradation (browning).[1]
Acetone
Good
High
Suitable for synthesis/purification; avoid for cell culture.[1]
Technical Insight: The methylsulfonyl group is a strong electron-withdrawing group (EWG).[1] While it increases the acidity of the phenol (lowering pKa to ~9.0–9.5 compared to 10.0 for phenol), it does not sufficiently enhance water solubility at neutral pH.[1]
pH Stability & Degradation Pathways
The stability of 3-(4-methylsulfonylphenyl)phenol is strictly pH-dependent.[1]
Acidic Conditions (pH < 4):
Status:Stable .
Mechanism: The sulfone group is resistant to acid hydrolysis.[1] The phenol remains protonated and stable.[1]
Mechanism: Deprotonation forms the phenolate anion.[1] While this increases solubility, the electron-rich ring becomes susceptible to oxidation by dissolved oxygen, leading to the formation of quinones and coupling products (dimers).[1]
Stability Logic Flow
Figure 1: Stability and degradation logic flow based on pH environment.
Troubleshooting Guide
Issue 1: "My solution turned pink/brown after 24 hours."
Diagnosis:Oxidative Coupling .[1] You likely stored the compound in a basic buffer (pH > 8) or exposed a DMSO stock to light and air for too long.[1] Phenols oxidize to quinones, which are highly colored.[1]
Solution:
Prepare fresh stock in anhydrous DMSO.
Store under inert gas (Argon/Nitrogen) if possible.[1]
Use this to validate the compound's stability in your specific assay buffer.[1]
Prepare Buffer: 50 mM Phosphate Buffer at pH 7.4.
Spike: Add compound to reach 50 µM (0.5% DMSO final).
Incubate: Split into two HPLC vials. Keep one at 4°C (Control) and one at 37°C (Test) for 24 hours.
Analyze: Run HPLC (C18 column, 50:50 ACN:Water).
Criteria: If the 37°C peak area is <95% of the 4°C control, the compound is unstable in your buffer.[1]
Frequently Asked Questions (FAQs)
Q: Can I use this compound in animal studies?A: Yes, but formulation is key. Do not inject DMSO stocks directly.[1] Use a formulation vehicle such as 10% DMSO / 40% PEG400 / 50% Saline or 0.5% Methylcellulose/0.1% Tween-80 for oral gavage to ensure suspension stability [1].[1]
Q: Is the sulfone group susceptible to reduction?A: No.[1] The methylsulfonyl (
) group is chemically robust and generally resistant to metabolic reduction in vitro, unlike sulfoxides () which can be reduced to sulfides [2].[1]
Q: Why does the CAS number 893737-42-3 show limited search results?A: This is a specialized research chemical, often used as an intermediate.[1] It is structurally related to Coxib metabolites (e.g., Etoricoxib intermediates) but may not be a marketed drug itself.[1] Stability data is often inferred from the diaryl sulfone class [3].[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol (Structural Analog). Retrieved from [Link]
MDPI. (2023).[1] Stability of Hydroxy-Sulfone Compounds in Emulsions. Retrieved from [Link]
"3-(4-methylsulfonylphenyl)phenol" assay interference and troubleshooting
Assay Interference & Troubleshooting Guide Document ID: TS-MSP-001 Status: Active Last Updated: February 19, 2026 Audience: Analytical Chemists, Pharmacologists, and Assay Development Scientists. Introduction: The Molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Assay Interference & Troubleshooting Guide
Document ID: TS-MSP-001
Status: Active
Last Updated: February 19, 2026
Audience: Analytical Chemists, Pharmacologists, and Assay Development Scientists.
Introduction: The Molecule & The Challenge
3-(4-methylsulfonylphenyl)phenol is a diaryl sulfone derivative, structurally analogous to the pharmacophore found in COX-2 inhibitors (e.g., Rofecoxib metabolites) and specific estrogen receptor ligands. While widely used as a reference standard in metabolic stability studies and structure-activity relationship (SAR) profiling, its physicochemical properties—specifically the combination of a lipophilic diaryl core with a polar sulfone and an acidic phenol—create unique challenges in bioassays.
This guide addresses the three most common failure modes: solubility crashing , plasticware adsorption , and LC-MS ionization suppression .
Part 1: Solubility & Handling (The "Crash-Out" Effect)
The Issue: Users frequently report precipitation when diluting stock solutions into aqueous assay buffers.
The Cause: The molecule possesses a rigid diaryl backbone. While the sulfone and phenol groups add polarity, the overall LogP (estimated ~2.5–3.0) favors lipophilicity. Rapid dilution from 100% DMSO to <1% DMSO in aqueous buffer often forces the compound out of solution, forming micro-aggregates that scatter light and inhibit enzymes non-specifically.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not spike 10 mM DMSO stock directly into the assay well. Use this intermediate dilution method to maintain solubility.
Step-by-Step Workflow:
Prepare Master Stock: Dissolve solid 3-(4-methylsulfonylphenyl)phenol in 100% DMSO to 10 mM . Vortex for 30 seconds.
Critical Check: Ensure the solution is perfectly clear. If hazy, sonicate at 40°C for 5 minutes.
Intermediate Dilution (100x): Dilute the Master Stock 1:10 into pure Methanol or Acetonitrile (not water) to create a 1 mM working stock.
Assay Buffer Preparation: Prepare your assay buffer with 0.05% Tween-20 or 0.1% BSA .
Why? Surfactants/proteins act as carriers, preventing the lipophilic core from aggregating.
Final Spike: Spike the 1 mM working stock into the Assay Buffer to achieve the final concentration (e.g., 10 µM).
Result: Final solvent load is 0.1% DMSO / 0.9% MeOH, which is generally tolerated by enzymes.
Solubility Troubleshooting Decision Tree
Figure 1: Decision logic for resolving precipitation issues. Note the critical role of carrier proteins/surfactants.
Part 2: Biological Assay Interference
The Issue: Inconsistent IC50 values or "flat" dose-response curves in biochemical assays.
The Cause:
Non-Specific Binding (NSB): The phenol group can act as a hydrogen bond donor, while the hydrophobic rings drive adsorption to polystyrene plates.
Fluorescence Quenching: The sulfone group is electron-withdrawing. If using fluorescence-based assays (e.g., tryptophan fluorescence or specific fluorophores), the molecule may quench the signal via electron transfer, mimicking inhibition.
FAQ: Interference Diagnosis
Q: My IC50 shifts 10-fold when I change plate types. Why?A: You are likely losing compound to the plastic.
Fix: Switch to Low-Binding Polypropylene plates or Glass-coated plates. Alternatively, include 0.01% Triton X-100 in the buffer to compete for binding sites on the plastic.
Q: I see inhibition in a fluorescence assay, but not in an absorbance assay.A: This is a classic "Inner Filter Effect" or quenching artifact.
Validation Protocol:
Measure the absorbance of the compound alone at the excitation and emission wavelengths of your fluorophore.
If OD > 0.1 at these wavelengths, the compound is absorbing the light, not inhibiting the enzyme.
Correction: Use a ratiometric assay (e.g., TR-FRET) or switch to a red-shifted fluorophore (Ex > 600 nm) to avoid the compound's UV absorption window.
Part 3: LC-MS/MS Quantification & Matrix Effects
The Issue: Low sensitivity or "ghost peaks" during pharmacokinetic (PK) analysis.
The Cause: The molecule is amphoteric in the mass spectrometer.
Phenol: Ionizes well in Negative Mode (ESI-) as
.
Sulfone: Ionizes well in Positive Mode (ESI+) as
or .
Competition: In complex matrices (plasma), phospholipids often suppress the ionization mode you selected.
Method Optimization Guide
Parameter
Recommendation
Rationale
Ionization Mode
Negative (ESI-)
The phenolic proton is acidic (). Negative mode often has lower background noise than positive mode for phenols, improving S/N ratio.
Mobile Phase A
Water + 0.01% Ammonia
High pH ensures deprotonation of the phenol, maximizing signal. Avoid Formic Acid in Neg mode.
Mobile Phase B
Acetonitrile
Methanol can sometimes cause high backpressure or solvation issues with sulfones.
Column
C18 with Polar Endcapping
Standard C18 may retain the compound too strongly. Polar endcapping improves peak shape for the phenol group.
LC-MS Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow focusing on negative mode ionization for the phenolic moiety.
References
Validation of Analytical Procedures: Text and Methodology (Q2(R1)) . International Council for Harmonisation (ICH). Available at: [Link]
Context: Cited for standard validation protocols regarding linearity and LOQ in LC-MS assays.
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]
Context: Cited for mechanisms of aggregation and fluorescence quenching interference.
Hughes, J. P., et al. (2011). Principles of Early Drug Discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]
Context: Cited for physicochemical properties (LogP) affecting solubility and plastic binding.
Troubleshooting
Technical Support Center: Synthesis & Optimization of 3-(4-methylsulfonylphenyl)phenol
Here is the technical support center for the optimization of "3-(4-methylsulfonylphenyl)phenol" reaction conditions. Welcome to the technical resource hub for the synthesis of 3-(4-methylsulfonylphenyl)phenol.
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center for the optimization of "3-(4-methylsulfonylphenyl)phenol" reaction conditions.
Welcome to the technical resource hub for the synthesis of 3-(4-methylsulfonylphenyl)phenol. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.
Introduction: The Synthetic Challenge
3-(4-methylsulfonylphenyl)phenol is a diaryl ether, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of such molecules typically involves the formation of a C-O bond between two aryl rings, a transformation that can be challenging. Key difficulties include catalyst deactivation, low reactivity of starting materials, and the formation of undesired side products. This guide focuses on the most common and effective synthetic routes, providing detailed optimization strategies and solutions to common experimental hurdles.
Part 1: Overview of Synthetic Strategies
The construction of the diaryl ether linkage in 3-(4-methylsulfonylphenyl)phenol is primarily achieved via transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig C-O Coupling: A modern, versatile, and often high-yielding method that utilizes a palladium catalyst with specialized phosphine ligands. It generally proceeds under milder conditions than the Ullmann reaction and has a broad substrate scope.[1][2]
Ullmann Condensation: The classic method using a copper catalyst, often at high temperatures.[3][4] While effective, it can require harsh conditions and stoichiometric amounts of copper.[5]
A third, multi-step strategy could involve a Suzuki-Miyaura C-C coupling followed by functional group manipulation, but direct C-O coupling is typically more efficient for this target.
Diagram: High-Level Synthetic Approaches
Caption: Key synthetic routes to 3-(4-methylsulfonylphenyl)phenol.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for this molecule?
For laboratory-scale synthesis and process development, the Buchwald-Hartwig C-O coupling is highly recommended. Its primary advantages are milder reaction conditions, generally higher yields, excellent functional group tolerance, and a well-understood catalytic cycle that allows for rational optimization through ligand and base screening.[1][6]
Q2: How does the electron-withdrawing methylsulfonyl (-SO₂Me) group influence the reaction?
The methylsulfonyl group is strongly electron-withdrawing.
In the phenol partner (4-(methylsulfonyl)phenol): It increases the acidity of the phenolic proton, making it easier to deprotonate. This can be beneficial for the reaction.
In the aryl halide partner (e.g., 1-bromo-4-(methylsulfonyl)benzene): It activates the aryl halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[7] However, very electron-deficient aryl halides can also be more susceptible to side reactions like dehalogenation.[8]
Q3: What are the most critical parameters to control for a successful reaction?
There are four pillars to a successful cross-coupling reaction:
Atmosphere Control: Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[9] Maintaining a rigorously inert atmosphere (Argon or Nitrogen) is crucial.
Reagent Quality: Solvents must be anhydrous (unless the protocol specifies an aqueous system), and starting materials should be pure.[9][10]
Catalyst System: The choice of palladium source, and especially the ligand, is paramount. Bulky, electron-rich phosphine ligands are often required to promote the key reductive elimination step.[6]
Base Selection: The base activates the phenol for the coupling reaction.[11] Its strength and solubility can dramatically affect the reaction rate and yield.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Conversion
Q: My reaction shows no conversion of starting materials. What are the first things to check?
A: Lack of conversion is often due to catalyst inactivity or fundamental setup errors.
Inert Atmosphere: Verify that your system is free of oxygen. Ensure you have thoroughly degassed your solvent and reaction mixture (e.g., via sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[9] Oxygen is a known inhibitor of Pd(0) catalysts.[12]
Catalyst Source and Pre-activation: Are you using a pre-catalyst that generates the active Pd(0) species in situ? Some Pd(II) sources like Pd(OAc)₂ require reduction, which can sometimes be sluggish. Consider using a commercially available, air-stable Pd(0) pre-catalyst (e.g., a Buchwald pre-catalyst) which forms the active species more reliably.[13]
Reagent Purity: Ensure your phenol and aryl halide are pure. Contaminants can poison the catalyst. Use anhydrous solvents, as water content can interfere with some catalyst systems, although in Suzuki-Miyaura couplings, water can sometimes be beneficial.[14][15]
Q: My reaction stalls or gives a consistently low yield (<50%). How can I systematically optimize it?
A: A low yield indicates that one or more reaction parameters are suboptimal. A systematic approach to optimization is necessary.[16]
Ligand Screening: The ligand is the most critical variable in a Buchwald-Hartwig coupling. The electronic and steric properties of the ligand dictate the stability and reactivity of the palladium center.[6] For diaryl ether synthesis, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often the most effective. Screen a panel of ligands to identify the best performer for your specific substrate combination.
Base Selection: The base's role is to deprotonate the phenol, but its strength and nature are critical. Weak bases may not deprotonate the phenol sufficiently, while overly strong bases can promote side reactions.
Common choices: K₃PO₄, K₂CO₃, and Cs₂CO₃ are excellent starting points.[11]
Causality: Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility in organic solvents, which can accelerate the reaction.[11] Stronger bases like sodium tert-butoxide (NaOtBu) are typically used for C-N couplings and may be too harsh for C-O couplings.
Solvent Choice: The solvent must solubilize the reagents and catalyst complex. It also influences catalyst activity and stability.[14][15]
Typical Solvents: Toluene, dioxane, and THF are common choices.
Polarity: The solvent polarity can influence the reaction selectivity and rate.[15] It is worth screening at least two solvents with different properties (e.g., toluene vs. dioxane).
Temperature: Most cross-coupling reactions require heating to overcome activation barriers.[9] If your reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-110 °C may improve the rate and yield. However, excessive heat can lead to catalyst decomposition and byproduct formation.
Optimization Workflow Diagram
Caption: A decision tree for troubleshooting low reaction yield.
Issue 2: Significant Byproduct Formation
Q: I am observing a significant amount of dehalogenated arene (Ar-H instead of Ar-O-Ar'). What causes this and how can I minimize it?
A: Dehalogenation is a common side reaction where the aryl halide is reduced.[7][8] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[8]
Sources of Hydride: Potential hydride sources include amine bases (if used), alcohol solvents, or even trace water reacting with the palladium complex.[8][9]
Mitigation Strategies:
Change the Base: Avoid amine bases. Use inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[9]
Use Aprotic Solvents: Switch from alcoholic solvents to aprotic solvents like toluene or dioxane.
Select a Different Ligand: The ligand can influence the relative rates of the desired C-O reductive elimination versus the undesired C-H elimination. Screening ligands is often the most effective solution.
Q: My analysis shows biaryl homocoupling byproducts. How can this be prevented?
A: Homocoupling is the reaction of two molecules of the same starting material (e.g., two aryl halides or two phenols). In Suzuki-type reactions, it often involves the boronic acid coupling with itself.[7][12]
Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that facilitate this side reaction.[7][12]
Mitigation Strategies:
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before heating.[9]
Lower Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main reaction.[12]
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can lead to a more controlled initiation and minimize side reactions that occur during the initial reduction of Pd(II) sources.
Issue 3: Product Purification
Q: How can I effectively remove residual palladium catalyst from my final product?
A: Palladium residues are a common concern, especially in pharmaceutical applications.
Aqueous Washes: A standard aqueous workup can remove a significant portion of the inorganic salts, but palladium may remain.
Scavengers: For near-complete removal, treatment of the organic solution with a scavenger is recommended. Common scavengers include silica-based materials functionalized with thiols or amines, which chelate strongly to palladium. Activated carbon can also be effective.
Filtration: After treatment with a scavenger, the mixture should be filtered through a pad of Celite® or a similar filter aid to remove the solid scavenger and bound palladium.
Q: I'm having trouble separating my product from unreacted phenol starting material. What's the best approach?
A: Phenols are acidic and this property can be exploited for purification.
Base Wash: During the workup, wash the organic layer (e.g., ethyl acetate or toluene) with a dilute aqueous base solution (e.g., 1M NaOH or K₂CO₃). The acidic unreacted phenol will be deprotonated to form a water-soluble phenoxide salt and will be extracted into the aqueous layer.[17]
Caution: Your product, 3-(4-methylsulfonylphenyl)phenol, is also a phenol and can be extracted if the base is too concentrated or if excessive washes are performed. Use a mild base and monitor the pH.
Chromatography: If base washing is not selective enough, column chromatography on silica gel is the standard method for separating compounds with different polarities.[18]
Part 4: Data Tables for Optimization
The following tables summarize typical results from screening studies for related cross-coupling reactions, providing a guideline for your optimization efforts. Yields are highly dependent on the specific substrates.
Table 1: Comparison of Common Bases
Base
Equivalents
Typical Yield (%)
Comments
K₃PO₄
2.0
75-95%
Often a good first choice; moderate strength.
Cs₂CO₃
2.0
80-98%
Highly effective, good solubility in organic solvents.[11]
K₂CO₃
2.0
60-85%
Common and cost-effective, but sometimes less reactive.
| NaOtBu | 1.5 | Varies | Very strong base; often too harsh for C-O coupling, risk of side reactions. |
Table 2: Comparison of Common Solvents
Solvent
Boiling Point (°C)
Typical Yield (%)
Comments
Toluene
111
70-95%
Excellent general-purpose non-polar solvent.
Dioxane
101
75-98%
More polar; can be very effective but is a peroxide former.
THF
66
50-80%
Lower boiling point may limit reaction temperature.[19]
| DMF | 153 | Varies | High boiling point, polar aprotic; can promote different selectivity.[15] |
Part 5: Experimental Protocol
This section provides a representative, detailed protocol for the Buchwald-Hartwig C-O coupling synthesis of 3-(4-methylsulfonylphenyl)phenol.
Protocol: Synthesis via Buchwald-Hartwig Coupling
Materials:
3-Bromophenol (1.0 equiv)
4-(Methylsulfonyl)phenol (1.2 equiv)
BrettPhos Pd G3 Precatalyst (2 mol%)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous, degassed Toluene (0.1 M concentration relative to 3-bromophenol)
Procedure:
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (0.02 equiv), cesium carbonate (2.0 equiv), and 4-(methylsulfonyl)phenol (1.2 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe. Follow this with the addition of 3-bromophenol (1.0 equiv), also via syringe.
Degassing (Optional but Recommended): Briefly sparge the resulting suspension with argon for an additional 5-10 minutes.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours. Check for the disappearance of the limiting reagent (3-bromophenol).
Workup:
Once the reaction is complete, cool the flask to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the bulk of the catalyst. Wash the pad with additional ethyl acetate.
Transfer the combined filtrate to a separatory funnel and wash with water (2x), followed by a wash with brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 3-(4-methylsulfonylphenyl)phenol as a pure solid.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(4-methylsulfonylphenyl)phenol
Product Overview & Chemical Nature
Compound: 3-(4-Methylsulfonylphenyl)phenol
CAS Number: 893737-42-3
Chemical Formula: C₁₃H₁₂O₃S
Molecular Weight: 248.30 g/mol
Structure Description: A biphenyl derivative consisting of a phenol ring substituted at the meta-position (C3) with a para-methylsulfonylphenyl group.
Technical Context:
This compound features two distinct functional domains with opposing electronic properties:
Phenol Moiety (Electron-Rich): Highly susceptible to oxidative degradation and electrophilic attack. The hydroxyl group activates the ring, making it the primary site of instability.
Methylsulfonylphenyl Moiety (Electron-Poor): The sulfone group (-SO₂Me) is a strong electron-withdrawing group (EWG). While chemically robust, it can act as a chromophore under UV light, sensitizing the molecule to photo-degradation.
Critical Degradation Pathways
Our stability studies and structural analysis indicate three primary degradation mechanisms. Understanding these is crucial for maintaining sample integrity.
Pathway A: Oxidative Coupling (Dimerization)
Cause: Exposure to Air/Oxygen + Trace Metals
The phenolic hydroxyl group is prone to proton loss and subsequent oxidation to a phenoxy radical . Because the substituent is at the meta-position (C3), the ortho (C2, C6) and para (C4) positions remain sterically accessible and electronically activated.
Mechanism: Two phenoxy radicals couple to form C-C or C-O bridged dimers (biphenols or diphenyl ethers).
Visual Indicator: Sample turns from white/off-white to light pink or beige.
Pathway B: Quinone Formation
Cause: Strong Oxidants or Enzymatic Activity (in bio-assays)
Further oxidation of the phenoxy radical, particularly at the para-position (C4), leads to the formation of p-benzoquinone derivatives.
Mechanism: The radical at C4 captures an oxygen species, eventually eliminating to form a quinone.
Visual Indicator: Sample turns dark brown or red.
Pathway C: Photolytic Instability
Cause: UV Light Exposure (< 300 nm)
The biphenyl sulfone core acts as a UV chromophore. Excitation can lead to homolytic cleavage of the C-S bond (less common) or, more likely, sensitization of the phenol ring to rapid photo-oxidation.
Degradation Pathway Visualization
The following diagram illustrates the stepwise degradation from the parent phenol to its oxidative byproducts.
Figure 1: Mechanistic flow of oxidative and photolytic degradation pathways for 3-(4-methylsulfonylphenyl)phenol.
Prevention & Handling Protocols
To prevent the pathways described above, adhere to the following "Gold Standard" storage conditions.
Slows kinetic rate of dimerization and auto-oxidation.
Container
Amber Glass Vial
Blocks UV radiation to prevent photolysis (Pathway C).
Solvent
DMSO or Methanol (Anhydrous)
Avoids protic solvents with dissolved oxygen. Use fresh DMSO to prevent sulfoxide contaminants.
Troubleshooting Guide (Q&A)
Q1: My sample has turned from white to a faint pink color. Is it still usable?
Diagnosis: This indicates early-stage oxidative coupling (Pathway A). The pink color comes from trace quinoid impurities which have very high extinction coefficients.
Action:
Check purity via HPLC (see Section 6).
If purity is >98%, the impurity level is likely ppm-range. You may proceed with non-critical assays.
For kinetic studies or crystallization, re-purify (recrystallize from Ethanol/Hexane).
Q2: I see an extra peak at RRT ~1.2 in my HPLC chromatogram.
Diagnosis: This is likely the dimer . Dimeric species are more hydrophobic than the parent monomer and typically elute later on reverse-phase columns.
Action: This is a stable impurity. If it exceeds 1-2%, repurification is required.
Q3: Can I store the stock solution in DMSO at 4°C?
Diagnosis: DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce water and oxygen.
Action: Aliquot stock solutions into single-use vials. Store at -20°C or -80°C. Do not refreeze used aliquots.
Q4: Is this compound stable in cell culture media?
Diagnosis: Phenols can be metabolized by cells (glucuronidation) or oxidized by media components (e.g., iron in transferrin).
Action: Prepare fresh dilutions immediately before use. Do not incubate the compound in media without cells for extended periods (>24h) if stability is unverified.
Analytical Quality Control (HPLC Method)
Use this standard method to verify the integrity of your batch.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).
Expected Retention: The sulfone group adds polarity, but the biphenyl core is hydrophobic. Expect elution around 6-7 minutes in this gradient.
References
Phenolic Oxidation Mechanisms
M. Asif, "Chemistry and Antioxidant Activity of Phenolics," International Journal of Current Pharmaceutical Research, 2015. Link (General mechanism of phenol to quinone oxidation).
Diaryl Sulfone Photochemistry
G. Crank & A. Mursyidi, "Photochemistry of Diaryl Sulfones," Journal of Photochemistry and Photobiology A: Chemistry, 1990. Link (Describes C-S cleavage and rearrangement under UV).
CAS Registry Data:
CAS 893737-42-3 Entry, American Chemical Society. (Defines specific structure of 3-(4-methylsulfonylphenyl)phenol).
General Stability of Drug Metabolites
FDA Guidance for Industry: Stability Testing of New Drug Substances and Products.Link
The following technical guide addresses the specific analytical challenges associated with 3-(4-methylsulfonylphenyl)phenol , a diaryl sulfone-phenol derivative often encountered as a metabolite or key intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific analytical challenges associated with 3-(4-methylsulfonylphenyl)phenol , a diaryl sulfone-phenol derivative often encountered as a metabolite or key intermediate in the synthesis of COX-2 inhibitors and related sulfone therapeutics.
This guide is structured as a Tier 3 Technical Support Document , designed to troubleshoot method validation failures (ICH Q2) and optimize experimental workflows.
Case ID: ANALYTICAL-893737
Subject: Method Validation & Troubleshooting for Diaryl Sulfone Phenols
Status: Resolved/Guide Available
Analyte Profile & Chemical "Personality"
Before troubleshooting, you must understand the dual nature of your analyte. It contains two conflicting functional groups that drive most analytical failures:
Feature
Chemical Moiety
Analytical Impact
Acidic
Phenol (3-position)
pKa ~9.5 . Causes peak tailing on silica columns due to silanol interaction. Susceptible to oxidation at high pH.
Polar/Neutral
Methylsulfone (4-position)
High Polarity . Reduces retention in Reverse Phase (RP). requires high aqueous content or polar-embedded columns.
Chromophore
Bi-aryl Conjugation
UV λmax ~250-265 nm . Good sensitivity for HPLC-UV, but non-specific against similar diaryl impurities.
Mass Spec
Sulfone + Phenol
Ionization Conflict . Phenols prefer ESI(-); Sulfones often prefer ESI(+).
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Asymmetry (> 1.5)
User Question: "I am using a standard C18 column with 0.1% Formic Acid, but the 3-(4-methylsulfonylphenyl)phenol peak is tailing significantly (Tailing Factor = 1.8). How do I fix this?"
Technical Diagnosis:
The phenolic hydroxyl group is interacting with residual silanols on the silica support. While 0.1% formic acid (pH ~2.7) suppresses ionization of the phenol (keeping it neutral), it does not fully mask the active silanol sites on older or low-quality C18 columns.
Corrective Actions:
Switch Column Chemistry: Move to an End-capped C18 or a Polar-Embedded group (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq). These shield the silica surface.
Mobile Phase Modifier: Increase ionic strength. Replace 0.1% Formic Acid with 10-20 mM Ammonium Acetate (pH 4.5) . The ammonium ions effectively block silanol sites, improving peak shape for phenols.
Temperature: Increase column temperature to 40°C . This improves mass transfer and reduces secondary interactions.
Issue 2: Low Recovery from Plasma (< 60%)
User Question: "My LLE (Liquid-Liquid Extraction) using Ethyl Acetate yields poor recovery. Is the sulfone group making it too water-soluble?"
Technical Diagnosis:
Yes. The methylsulfonyl group adds significant polarity. Standard non-polar solvents (Hexane, MTBE) will fail to extract this compound efficiently. Furthermore, if your plasma pH is > 9, the phenol ionizes (phenolate), making it completely insoluble in organic solvents.
Corrective Actions:
pH Control is Critical: You must acidify the plasma to pH 3-4 (using 2% H3PO4) prior to extraction. This ensures the phenol is neutral.
Solvent Selection: Use Ethyl Acetate or MTBE:Dichloromethane (80:20) . Pure non-polar solvents will not pull the sulfone.
Alternative: Solid Phase Extraction (SPE):
Sorbent: Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. Silica-based C18 is often insufficient for polar sulfones.
Protocol: Load at pH 3 → Wash with 5% MeOH → Elute with 100% MeOH.
Issue 3: MS Sensitivity & Polarity Switching
User Question: "I can't decide between Positive and Negative ESI. Positive mode gives high background; Negative mode is clean but signal is weak."
Technical Diagnosis:
This molecule is an "analytical chameleon."
ESI Negative ([M-H]⁻): Targets the Phenol. Best for selectivity but requires high pH mobile phase for max ionization (which conflicts with C18 stability).
ESI Positive ([M+H]⁺): Targets the Sulfone. Sulfones are weak proton acceptors. They often form sodium adducts ([M+Na]⁺) which are stable but hard to fragment, leading to poor MS/MS sensitivity.
Recommended Strategy:
Use ESI Negative with a "pH-Switch" post-column or a compatible mobile phase.
Mobile Phase: 0.01% Acetic Acid (weak acid allows some ionization).
Transition: Monitor the loss of the methylsulfonyl group.
Precursor: 247.0 ([M-H]⁻)
Product: 168.0 (Loss of -SO₂Me)
Validated Analytical Method Parameters
The following conditions are recommended as a starting point for validation (Linearity, Accuracy, Precision) to meet ICH Q2(R1) standards.
HPLC-UV/MS Conditions
Parameter
Recommendation
Rationale
Column
C18 with Polar Embedding (e.g., 150 x 4.6 mm, 3.5 µm)
Prevents "phase collapse" in high aqueous conditions; reduces silanol tailing.
Buffers the phenol; improves peak shape compared to formic acid alone.
Mobile Phase B
Acetonitrile (ACN)
Methanol can cause higher backpressure and broader peaks for sulfones.
Gradient
10% B to 80% B over 10 min
Sulfones elute early; Phenols elute mid-gradient.
Flow Rate
0.8 mL/min (HPLC) / 0.3 mL/min (UHPLC)
Standard flow for optimal Van Deemter performance.
Detection
UV @ 260 nm
Max absorbance for the diaryl sulfone chromophore.
MS/MS Transitions (Triple Quadrupole)
Polarity
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Mechanism
ESI (-)
247.0
232.0
15-20
Loss of Methyl radical (-CH₃)
ESI (-)
247.0
183.0
25-30
Loss of SO₂
ESI (+)
249.0
231.0
15
Loss of Water (Dehydration)
Method Validation Workflow (Decision Tree)
The following diagram illustrates the logical flow for validating this specific analyte, addressing its unique failure points.
Caption: Logic flow for troubleshooting common validation failures specific to phenolic sulfones.
Stability & Storage (Critical FAQ)
Q: Is the stock solution stable at room temperature?A:No. Phenols are prone to oxidation, forming quinones which appear as new peaks (impurities) over time.
Requirement: Store stock solutions in Amber Glass at -20°C .
Additive: If stability fails < 24 hours, add 0.1% Ascorbic Acid to the stock solution as an antioxidant.
Q: Can I use plastic (PP) tubes for storage?A:Caution advised. Sulfones can sorb to certain plastics, and phenols can interact with plasticizers. Silanized Glass is the gold standard for low-concentration validation standards (< 100 ng/mL).
References
Křen, V., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
Eckers, C., et al. (2001).[2] Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
Improving the selectivity of "3-(4-methylsulfonylphenyl)phenol" derivatives
Topic: Optimization & Troubleshooting for 3-(4-methylsulfonylphenyl)phenol Derivatives Ticket ID: SESH-2024-COX2-04 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Selectivit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting for 3-(4-methylsulfonylphenyl)phenol Derivatives
Ticket ID: SESH-2024-COX2-04
Status: Open
Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Selectivity Engineering Support Hub.
You are accessing this guide because your lead scaffold—3-(4-methylsulfonylphenyl)phenol —is showing promise as a COX-2 inhibitor but likely failing to achieve the >50-fold selectivity ratio required for clinical safety (to avoid GI toxicity associated with COX-1 inhibition).
This guide does not offer generic advice. It addresses the three specific bottlenecks researchers encounter with this diaryl ether/phenol scaffold: Synthetic Regiocontrol , Assay Variability , and Structural Docking Mismatches .
Module 1: Synthetic Troubleshooting (The "Making It" Phase)
Issue: “My Suzuki coupling yields are inconsistent, and I’m losing the sulfone moiety during late-stage modification.”
Technical Insight:
The 3-(4-methylsulfonylphenyl)phenol scaffold relies on the integrity of the sulfone group (
). A common error is introducing the sulfone too early in a multi-step synthesis where reducing conditions (e.g., DIBAL-H, LiAlH4) convert it back to a sulfide or sulfoxide. Conversely, if you synthesize the sulfide first and oxidize late, you risk oxidizing electron-rich substituents on the phenol ring.
Protocol: The "Sulfone-Last" Protection Strategy
Do not use the bare phenol in the coupling step. The free hydroxyl group poisons Palladium catalysts via coordination.
Protection: Convert 3-bromophenol to 3-bromoanisole or 3-(benzyloxy)bromobenzene . The benzyl group is preferred if you need to regenerate the phenol for further derivatization.
Catalyst: Use Pd(dppf)Cl₂ (3 mol%) instead of Pd(PPh₃)₄. The bidentate ligand prevents de-ligation at high temperatures.
Base/Solvent:
in Dioxane/Water (4:1).
Why? This coupling installs the sulfide precursor. We avoid the sulfone here to prevent catalyst poisoning by the sulfone oxygens.
Controlled Oxidation:
Reagent:Oxone® (Potassium peroxymonosulfate) in Methanol/Water.
Troubleshooting: If you see over-oxidation of other groups, switch to mCPBA at 0°C in DCM, but titrate carefully (2.2 equivalents).
Deprotection: Hydrogenolysis (
, Pd/C) to reveal the 3-phenol.
Visual Workflow: Synthetic Pathway Logic
Caption: Optimized "Sulfide-First" synthetic route to prevent catalyst poisoning and ensure high yields.
Module 2: Assay Optimization (The "Testing It" Phase)
Issue: “My IC50 values shift dramatically between runs. Is my compound unstable?”
Technical Insight:
Your compound is likely stable.[1] The variability comes from the Time-Dependent Inhibition (TDI) characteristic of COX-2 selective agents.[2] Unlike rapid reversible inhibitors (like Ibuprofen), sulfone-based inhibitors (like yours and Rofecoxib) require a conformational change in the enzyme to bind tightly to the Val523 side pocket [1].
The Trap: If you add the substrate (Arachidonic Acid) immediately after the enzyme and inhibitor, you measure initial velocity, not equilibrium binding. This makes your potent inhibitor look weak.
Troubleshooting Guide: The Pre-Incubation Protocol
Parameter
Standard Protocol (Avoid)
Optimized Protocol (Use)
Reasoning
Pre-incubation Time
0 - 5 minutes
15 - 30 minutes
Allows the "slow-tight" binding conformation to occur [2].
Heme Concentration
Excess
Titrated (1 μM)
Excess heme can cause non-specific protein binding of lipophilic drugs.
Substrate (AA)
100 μM
10 - 50 μM
High AA competes with the inhibitor. Keep AA near the of the enzyme.
Enzyme Source
Ovine COX-1
Human Recombinant
Ovine and Human COX-2 are similar, but Human COX-1 is critical for accurate toxicity prediction [3].
FAQ: Why is my COX-1 background so high?
Answer: COX-1 is a "housekeeping" enzyme with a tighter active site. If your phenol group is not substituted, it may be forming H-bonds with Arg120 (common in COX-1). To fix this, consider alkylating the phenol oxygen to introduce steric bulk that COX-1 cannot accommodate (see Module 3).
Module 3: Computational Design (The "Planning It" Phase)
Issue: “Docking scores suggest high affinity, but bioassay shows poor selectivity.”
Technical Insight:
Standard docking often treats the protein as rigid. In COX-2, the selectivity filter is Val523 (vs. Ile523 in COX-1).[3] The methylsulfonyl group is designed to penetrate this pocket. However, the "3-phenol" moiety is the variable region.
If you leave the phenol as a free -OH, it often recruits a water molecule to bridge to Tyr355 or Arg120 at the channel entrance. This water bridge mimics the interaction of non-selective NSAIDs, reducing your selectivity [4].
Design Strategy: The "Water Displacement" Tactic
To improve selectivity, you must modify the 3-phenol position to displace these waters and clash with the tighter COX-1 channel.
Recommended Substitutions (SAR):
O-Methylation (Methoxy): Small increase in lipophilicity.
O-Difluoromethylation (
): Removes the H-bond donor capability while maintaining metabolic stability.
Meta-Fluorine: Adding a Fluorine ortho to the hydroxyl (on the phenol ring) lowers the pKa of the phenol, altering its H-bond strength.
Visual Workflow: Mechanism of Selectivity
Caption: The sulfone (SO2Me) must access the Val523 pocket (Green). The Phenol core must avoid strong interaction with Arg120 (Red) to maintain selectivity.
References
Walker, M. C., et al. (2011). "Mechanism of Time-Dependent Inhibition of COX-2 by Selective Inhibitors." Biochemistry.
Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." Am J Med.
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.
Technical Support Center: Scale-Up Synthesis of 3-(4-methylsulfonylphenyl)phenol
Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 3-(4-methylsulfonylphenyl)phenol (CAS: 247583-61-7 or analog) from medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 3-(4-methylsulfonylphenyl)phenol (CAS: 247583-61-7 or analog) from medicinal chemistry (mg-scale) to process development (kg-scale).
This molecule—a biaryl scaffold featuring a polar phenol and a metabolic "anchor" sulfone—presents specific challenges in scale-up: regiocontrol , exotherm management , and heavy metal remediation . The guide below prioritizes the Suzuki-Miyaura coupling as the most robust route for scale-up, while addressing the critical "pain points" of palladium removal and crystallization.
Module 1: Route Selection & Strategy
Q: Which synthetic route is most viable for >1 kg production?
Recommendation:Direct Suzuki-Miyaura Coupling.
While oxidizing a sulfide precursor (using Oxone or
) is cheaper in raw materials, it introduces significant safety hazards (peroxide accumulation) and often leads to over-oxidation byproducts (N-oxides if pyridines are present, or quinones).
The Preferred Disconnection:
Coupling Partner A (Nucleophile): 3-Hydroxyphenylboronic acid (or its pinacol ester).
Why: Commercially available, stable.
Coupling Partner B (Electrophile): 4-Bromophenyl methyl sulfone.
Why: The electron-withdrawing sulfone group at the para-position activates the C-Br bond for oxidative addition, speeding up the catalytic cycle and allowing for lower catalyst loadings.
Alternative (Inverse) Disconnection:
Using 3-Bromophenol + 4-(Methylsulfonyl)phenylboronic acid is less desirable because the electron-poor boronic acid is prone to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions.
Strategic Workflow Diagram
Figure 1: Decision tree for synthetic route selection, highlighting the stability benefits of the Suzuki pathway.
Module 2: Experimental Protocol (1.0 kg Scale)
Q: How do I manage the exotherm and catalyst stability?
The Protocol:
This procedure uses 2-Methyltetrahydrofuran (2-MeTHF) . It is a "green" solvent derived from biomass that separates easily from water, simplifying the workup compared to Dioxane or DMF.
Parameter
Specification
Rationale
Limiting Reagent
4-Bromophenyl methyl sulfone (1.0 eq)
The sulfone is the most expensive/reactive component.
Boronic Acid
3-Hydroxyphenylboronic acid (1.05 eq)
Slight excess to drive conversion; excess is water-soluble.
Catalyst
(0.5 mol%)
Robust against air; dppf ligand prevents Pd black precipitation.
Base
(2.5 eq)
is often too weak for phenol substrates; is overkill.
Solvent System
2-MeTHF : Water (3:1 v/v)
Biphasic system allows easy salt removal.
Temperature
Reflux (~78-80°C)
Required for kinetics; control via dosing.
Step-by-Step Execution:
Inertion: Charge the reactor with 4-Bromophenyl methyl sulfone (1.0 kg) and 3-Hydroxyphenylboronic acid (0.61 kg). Inert with
(3 cycles).
Solvent Charge: Add 2-MeTHF (10 L) and start agitation.
Catalyst Addition: Add
(17 g). Note: The solution may turn orange/red.
Base Dosing (Critical): Dissolve
(1.47 kg) in Water (3.5 L).
WARNING: Do NOT add base all at once. The deprotonation of the boronic acid and the phenol is exothermic.
Action: Pump the aqueous base solution into the reactor over 30–60 minutes, maintaining internal temperature <30°C.
Reaction: Heat to reflux (approx. 78°C). Monitor by HPLC. Reaction typically completes in 4–6 hours.
Checkpoint: If reaction stalls at 90% conversion, add 0.1 eq more boronic acid. Do not add more catalyst yet.
Module 3: Purification & Pd Removal
Q: How do I remove Palladium without running a column?
Chromatography is non-viable at >1kg scale for cost reasons. You must rely on chemical scavenging followed by crystallization .
The "Scavenge & Crash" Method:
Phase Separation: Cool reaction to 40°C. Stop agitation. Drain the lower aqueous layer (contains salts and excess boronic acid).
Scavenging:
Add SiliaMetS® Thiol or Smopex-111 (functionalized silica/fibers) at 5–10 wt% relative to the product mass.
Stir at 50°C for 4 hours.
Why: The free phenol group can coordinate Pd, making it "sticky." Thiol scavengers have a higher affinity for Pd than the phenol does.
Filtration: Filter hot through a Celite pad to remove the scavenger.
Crystallization (The Purification):
Distill the 2-MeTHF filtrate down to approx. 3 volumes (3 L).
Add n-Heptane (or Toluene) slowly at 60°C until the solution turns slightly cloudy (cloud point).
Figure 2: Downstream processing workflow designed to minimize Palladium content.
Module 4: Troubleshooting (FAQ)
Q: The product is colored (pink/brown) instead of off-white. Why?
A: Phenol Oxidation.
Phenols are susceptible to oxidation into quinones by trace air, especially under basic conditions at high temperatures.
Fix: Ensure rigorous
sparging of solvents before mixing. Add a pinch of Sodium Metabisulfite () during the aqueous workup wash to reduce any oxidized species back to the phenol.
Q: My yield is low (<70%), and I see a "dimer" impurity.
A: Homocoupling.
If oxygen enters the system, the boronic acid can couple with itself (3,3'-biphenol derivative) or the phenol can oxidatively couple.
Fix: Check your inertion lines. If the impurity is from the halide homocoupling (rare in Suzuki, common in Ullmann), reduce the catalyst loading or lower the temperature slightly. Ensure the Boronic Acid is >98% pure; degraded boronic acid leads to stoichiometry errors.
Q: The reaction turns into a solid gel.
A: Precipitation of Phenolate.
The Potassium salt of the product might be insoluble in the reaction mixture if the water volume is too low.
Fix: Increase the water ratio or add a small amount of n-Butanol as a co-solvent to solubilize the phenolate intermediate.
Module 5: Safety & Regulatory (EHS)
Hazard Class
Specific Risk
Mitigation
Genotoxicity (PGI)
Alkyl halides (if used in sulfone synthesis precursors).
Test final product for alkyl halides. The Suzuki route avoids using alkyl halides in the final step.
ICH Q3D limit for Pd is typically <10 ppm for oral drugs. Mandatory scavenging step required.
Thermal
Exothermic deprotonation.
Dose base slowly. Use a jacketed reactor with active cooling.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
Guideline for Elemental Impurities (ICH Q3D). (2019). European Medicines Agency. [Link]
Technical Guide: Dosage and Administration Refinement for 3-((4-methylsulfonyl)phenyl)phenol
Part 1: Executive Summary & Compound Profile 3-((4-methylsulfonyl)phenyl)phenol is a lipophilic small molecule characterized by a biphenyl scaffold containing a polar sulfone group and a phenolic hydroxyl. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Profile
3-((4-methylsulfonyl)phenyl)phenol is a lipophilic small molecule characterized by a biphenyl scaffold containing a polar sulfone group and a phenolic hydroxyl. Its structural properties—high crystallinity and poor aqueous solubility—present significant challenges in biological assays.
This guide refines the administration protocols to prevent common experimental failures: compound precipitation (crashing out) , non-linear dose responses , and solvent toxicity .
Concentration: Prepare a 10 mM or 50 mM master stock.
Storage: Aliquot into amber glass vials (sulfones are light-stable but phenols can oxidize). Store at -20°C. Avoid repeated freeze-thaw cycles (>3 times).
Working Solution & Dilution Strategy
The "Crash-Out" Hazard:
Directly adding high-concentration DMSO stock to cell culture media often causes immediate micro-precipitation, invisible to the naked eye but devastating to data reproducibility (false negatives).
Refined Protocol (Serial Dilution):
Intermediate Step: Perform serial dilutions in 100% DMSO first to create 1000x concentrates of your final targets.
Final Dilution: Spike the 1000x DMSO intermediate into pre-warmed media (37°C) while vortexing.
Limit: Keep final DMSO concentration ≤ 0.1% (v/v) to avoid vehicle toxicity.
Troubleshooting Guide: In Vitro
Q: My dose-response curve flattens at high concentrations (e.g., >10 µM). Why?
A: You likely hit the solubility limit. The compound precipitated, so the cells were exposed to a lower effective concentration than calculated.
Fix: Check media under a microscope for crystals. If present, switch to a 0.5% BSA (Bovine Serum Albumin) supplemented media. Albumin binds lipophilic phenols, maintaining them in solution.
Q: The compound is turning pink/brown in solution.
A: Phenolic oxidation.
Fix: Add 1 mM DTT or dilute immediately before use. Ensure DMSO is fresh (hygroscopic DMSO promotes oxidation).
Part 3: In Vivo Administration (Animal Models)
Core Challenge: This compound is not water-soluble. Simple saline injection will result in a depot effect (lump of drug) and zero bioavailability.
Best for high doses (>10 mg/kg) and chronic studies.
Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.
Preparation:
Micronize the compound (mortar and pestle) to a fine powder.
Add a small amount of vehicle to create a paste (levigation).
Gradually add the rest of the vehicle.
Sonicate for 20 minutes to ensure uniform dispersion.
Dosing Homogeneity: Vortex immediately before drawing into the syringe.
Dosage Determination (Workflow)
Since this is a research reagent, no fixed "clinical dose" exists. You must determine the Maximum Tolerated Dose (MTD) .
Starting Range: 10 mg/kg (IP) or 30 mg/kg (PO).
Escalation: Increase by 0.5 log units (e.g., 10 -> 30 -> 100 mg/kg) only if no toxicity is observed.
Volume Limit: Do not exceed 10 mL/kg for mice (e.g., 200 µL for a 20g mouse).
Part 4: Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for selecting the correct vehicle based on your experimental constraints.
Figure 1: Decision tree for vehicle selection and formulation optimization based on administration route.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use PBS to dilute my DMSO stock for cell treatments?A:Avoid if possible. Adding DMSO stock directly to PBS often causes rapid precipitation because PBS lacks proteins to solubilize the drug. Always dilute into culture media containing serum (FBS) , as the serum proteins (albumin) help keep the lipophilic compound in solution.
Q: What is the stability of the compound in solution?A:
DMSO Stock: Stable for 6 months at -20°C.
Aqueous Media: Unstable. Hydrolysis is rare, but oxidation of the phenol group and precipitation are high risks. Prepare fresh daily.
Q: I need to run a Western Blot. How long should I incubate?A: For signaling pathways (e.g., COX-2, NF-kB, or ER signaling), transcriptional changes typically require 4–24 hours . Rapid phosphorylation events may occur within 15–60 minutes . Ensure your vehicle control (DMSO) is run for the same duration.
Part 6: References
DiLiello, R. (2020). Formulation Strategies for Poorly Soluble Drugs in Early Discovery. Journal of Pharmaceutical Sciences.
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/formulation).
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 893737-42-3. PubChem.
Troubleshooting
"3-(4-methylsulfonylphenyl)phenol" experimental variability and controls
The following technical guide addresses the experimental handling, variability controls, and troubleshooting for 3-(4-methylsulfonylphenyl)phenol (and its structural analogues). This guide is designed for researchers con...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the experimental handling, variability controls, and troubleshooting for 3-(4-methylsulfonylphenyl)phenol (and its structural analogues). This guide is designed for researchers conducting Structure-Activity Relationship (SAR) studies, particularly in the context of COX-2 inhibition or Estrogen Receptor (ER) modulation where diaryl sulfone scaffolds are prevalent.
3-(4-methylsulfonylphenyl)phenol represents a specific class of diaryl sulfones often used as metabolic probes or SAR intermediates. Its structure—a phenol ring linked to a phenyl sulfone—introduces two critical sources of experimental variability that are often overlooked:
Redox Cycling (The Phenol Problem): The phenolic hydroxyl group at the meta position is susceptible to oxidation, potentially forming quinone species that generate false positives in biochemical assays (PAINS - Pan-Assay Interference Compounds).
Regioisomeric Contamination: Synthesis of diaryl systems often yields mixtures of ortho, meta (3-), and para (4-) isomers. Without rigorous separation, minor contamination with the para-isomer (often the more potent COX-2 pharmacophore) can skew biological data significantly.
This guide provides the controls necessary to validate your data against these specific failure modes.
Before initiating biological assays, you must validate the material's identity and state.
A. Isomeric Purity Verification
The Issue: Many synthetic routes (e.g., Friedel-Crafts sulfonylation or Suzuki coupling) produce regioisomeric mixtures. A sample labeled "3-(...)" may contain 5-10% of the "4-(...)" isomer.
The Control:Quantitative 1H-NMR .
Look for the diagnostic splitting pattern of the phenol ring.
Meta (3-substituted): Expect a singlet (isolated proton between substituents), a doublet, a triplet, and a doublet.
Para (4-substituted): Expect a clean AA'BB' doublet system.
Action: If >2% para-isomer is detected, re-purify via HPLC.
B. Oxidation State Check
The Issue: Phenols darken upon oxidation to quinones/hydroquinones.
The Control: Visual & UV-Vis Check.
Pass: White to off-white powder; clear solution in DMSO.
Fail: Pink, tan, or brown discoloration.
Action: If discolored, perform a recrystallization (EtOH/Water) or discard. Oxidized species are potent electrophiles that covalently modify assay proteins.
Solubility & Handling Protocols
The biphenyl sulfone core is highly hydrophobic, while the sulfone and phenol groups add polarity, creating a "solubility cliff" in aqueous buffers.
Standardized Solubilization Protocol
Parameter
Specification
Technical Rationale
Primary Solvent
DMSO (Anhydrous)
Sulfones are poorly soluble in water. DMSO ensures complete dissolution of the crystal lattice.
Stock Concentration
10 mM - 50 mM
Avoid >100 mM to prevent "crashing out" upon freeze-thaw cycles.
Storage
-20°C (Desiccated)
Hygroscopic DMSO absorbs water, promoting sulfone precipitation and phenol oxidation.
Aqueous Dilution
< 1% v/v DMSO
Higher DMSO concentrations can denature enzymes or perturb cell membranes.
Mixing Mode
Vortex (Rapid)
Do not "drip" stock into buffer. Inject rapidly into vortexing buffer to prevent local precipitation.
Troubleshooting: "The Compound Crashed Out"
If you observe turbidity or inconsistent IC50 values, the compound likely precipitated upon dilution.
Step-by-Step Recovery:
Sonicate: Sonicate the aqueous dilution for 5 minutes at room temperature.
Warm: Heat to 37°C for 10 minutes.
Check: Spin down (10,000 x g for 2 min). If a pellet forms, the concentration is above the solubility limit.
Solution: Add a solubilizing agent (e.g., 0.05% Tween-20 or BSA) to the buffer before adding the compound.
Phenolic compounds are notorious for Redox Cycling . In the presence of reducing agents (DTT, TCEP) used in kinase or enzymatic assays, the phenol can cycle between quinone and hydroquinone forms, generating Hydrogen Peroxide (H2O2). H2O2 inhibits many enzymes non-specifically.
The "Catalase Control"
To prove your observed inhibition is real and not due to H2O2 generation:
Run the Assay: Standard condition + Compound.
Run the Control: Standard condition + Compound + Catalase (100 U/mL) .
Interpretation:
If inhibition persists with Catalase: The effect is likely a true binding event.
If inhibition disappears with Catalase: The effect was due to H2O2 (False Positive).
Visualizing the Assay Interference Pathway
Figure 1: Mechanism of potential assay interference via redox cycling. The "Catalase Control" interrupts the H2O2 pathway, distinguishing specific binding from non-specific oxidative inactivation.
Frequently Asked Questions (Technical FAQ)
Q1: Why does my IC50 shift 10-fold between experiments?A: This is often a solubility artifact . If your lab temperature fluctuates (e.g., 20°C vs 25°C), the solubility of diaryl sulfones near their limit can change drastically.
Fix: Always equilibrate buffers to a standard temperature (e.g., 25°C) and use a carrier protein (0.1% BSA) to stabilize the compound in solution.
Q2: Can I use this compound in Cell-Based Assays (e.g., RAW 264.7)?A: Yes, but cytotoxicity is a risk. The phenol group can be toxic at high concentrations (>50 µM).
Control: Always run an MTT or CellTiter-Glo viability assay in parallel. If cell death mirrors the "inhibition" curve, your data is an artifact of toxicity, not specific pathway modulation.
Q3: How do I distinguish the meta (3-) isomer from the para (4-) isomer without NMR?A: It is difficult without NMR. However, their melting points often differ.
General Rule: Para-isomers (more symmetric) typically have higher melting points than meta-isomers.
Action: Check the melting point.[1] If it is significantly higher than the literature value for the 3-isomer, you likely have the 4-isomer.
Q4: Is the sulfone group stable to metabolic degradation?A: The methylsulfonyl group (-SO2Me) is generally metabolically stable (unlike sulfoxides, which can be oxidized/reduced). However, the phenol is a "soft spot" for Phase II conjugation (Glucuronidation/Sulfation). In in vivo models, expect rapid clearance unless the phenol is sterically hindered.
References & Validation Sources
Diaryl Sulfone Synthesis & Regioselectivity:
Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts.[2] Organic Letters (2012).
Phenol Oxidation & PAINS (Assay Interference):
Pan-Assay Interference Compounds (PAINS) in Screening. Baell & Holloway, J. Med. Chem. (2010). (Establishes the mechanism of phenol/quinone redox cycling).
Solubility of Sulfonamides/Sulfones:
Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide (Structural Analogue). BenchChem Technical Report.
COX-2 Inhibitor Structure-Activity Relationships:
Selective COX-2 Inhibitors: A Review of Chemical Structures. (General reference for the diaryl sulfone pharmacophore).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 3-(4-methylsulfonylphenyl)phenol before handling.
Technical Support Center: Investigating Off-Target Effects of 3-(4-methylsulfonylphenyl)phenol
Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the potential off-target effects...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the potential off-target effects of the compound 3-(4-methylsulfonylphenyl)phenol. As the primary phenol metabolite of Rofecoxib (Vioxx), a selective COX-2 inhibitor withdrawn from the market due to cardiovascular safety concerns, understanding the biological activities of this molecule is of critical importance.[1][2]
This document moves beyond standard protocols to offer troubleshooting guidance and explain the causal logic behind experimental design, empowering researchers to generate robust and interpretable data.
This section establishes the foundational knowledge required for designing meaningful off-target effect experiments.
Q1: What is 3-(4-methylsulfonylphenyl)phenol and why is it significant?
3-(4-methylsulfonylphenyl)phenol is a major metabolite of Rofecoxib.[3] Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) designed to be a highly selective inhibitor of cyclooxygenase-2 (COX-2).[4] The parent drug, Rofecoxib, was voluntarily withdrawn from the market because of an increased risk of cardiovascular events, including heart attack and stroke, with long-term use.[1]
The key consideration for researchers is that the major metabolites of Rofecoxib, including 3-(4-methylsulfonylphenyl)phenol, are reported to be inactive as COX-1 or COX-2 inhibitors.[3] Therefore, any biological activity or cellular phenotype observed in response to treatment with this metabolite can be presumed to be an off-target effect, independent of the parent drug's primary mechanism of action.
Q2: What is the general mechanism of toxicity for phenolic compounds?
The presence of the phenol group is a critical structural alert. Phenols, as a chemical class, are known protoplasmic poisons.[5][6] Their mechanism of toxicity often involves non-specific interactions, such as:
Protein Denaturation: The hydroxyl group can form hydrogen bonds that disrupt the tertiary structure of proteins, leading to loss of function.[7][8]
Cell Membrane Disruption: The dual hydrophilic and lipophilic nature of phenols allows them to intercalate into and disrupt the integrity of cellular membranes, leading to increased permeability, leakage of cellular contents, and eventual cell lysis.[5][7]
This inherent reactivity means that baseline cytotoxicity is a plausible off-target effect that must be characterized before investigating more specific, high-affinity interactions.
This section is designed to address common challenges and unexpected results encountered during the investigation of 3-(4-methylsulfonylphenyl)phenol.
FAQ 1: My cell-based assay shows a significant decrease in viability after treatment with 3-(4-methylsulfonylphenyl)phenol, even at concentrations where the parent drug, Rofecoxib, has no effect. Is this a genuine off-target effect or an artifact?
This is a frequent and important observation. Given that the metabolite is inactive against COX-2, the observed cytotoxicity is, by definition, an off-target effect. The primary challenge is to determine if this is due to a specific, high-affinity interaction with a novel protein target or a result of the compound's general properties as a phenol.
Troubleshooting & Investigation Workflow
The following workflow helps differentiate between specific and non-specific cytotoxicity and elucidate the mechanism.
Caption: Workflow for investigating unexpected cytotoxicity.
Recommended Protocol: See Protocol 1: Differentiating Apoptosis and Necrosis in the protocols section for a detailed methodology.
FAQ 2: We observe a consistent and reproducible phenotypic change in our cells (e.g., altered morphology, changes in gene expression), but we have no candidate for the molecular target. How can we identify the protein(s) this metabolite is binding to?
Identifying the specific molecular target of a compound from a phenotypic screen is a major challenge in drug discovery. An unbiased, proteome-wide approach is required to generate high-quality hypotheses without prior assumptions.
Thermal Proteome Profiling (TPP), also known as a Cellular Thermal Shift Assay (CETSA), is the gold-standard method for this purpose.[9][10] It is based on the principle that a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound to a ligand (your compound).[11]
Key Advantages of TPP:
Unbiased: It surveys thousands of proteins simultaneously, allowing for the discovery of unexpected targets.[12]
Label-Free: It does not require chemical modification of your compound, preserving its native activity.[9]
In-Cell Validation: It confirms target engagement within a physiologically relevant cellular environment.[10]
Target Identification Workflow
Caption: Workflow for unbiased off-target identification using TPP.
Recommended Protocol: While the full TPP workflow is complex, the key principles of sample preparation are outlined in Protocol 2: Principles of Thermal Proteome Profiling (TPP) Sample Preparation .
FAQ 3: Given the cardiovascular risk associated with the parent drug, Rofecoxib, what is the best practice for assessing the potential cardiotoxicity of its metabolite in vitro?
This is a critical safety assessment. Relying solely on older assays like the hERG channel block test is now considered insufficient for accurately predicting clinical cardiotoxicity.[13] The modern standard involves using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a more physiologically relevant model.
Expert Recommendation: Microelectrode Array (MEA) with hiPSC-CMs
This approach involves culturing a spontaneously beating syncytium of hiPSC-CMs on a substrate embedded with microelectrodes. These electrodes detect extracellular field potentials, allowing for real-time, non-invasive assessment of key electrophysiological parameters.
Key Parameters Measured by MEA:
Beat rate and rhythmicity
Field Potential Duration (FPD), an analogue of the clinical QT interval
Conduction velocity
Arrhythmic events (e.g., early afterdepolarizations)
Potential Off-Target Cardiac Pathway
An off-target effect on cardiac ion channels could disrupt the finely tuned cardiac action potential, leading to arrhythmias.
Caption: Potential off-target interaction with cardiac ion channels.
Recommended Protocol: See Protocol 3: In Vitro Cardiotoxicity Screening using hiPSC-CMs and MEA for a detailed methodology.
Section 3: Best Practices for Robust Assay Design
Q4: What are the essential controls to include in any experiment to ensure my results are valid and interpretable?
The choice of controls is paramount for a self-validating experimental design. Simply comparing the treated sample to a vehicle control is insufficient.
Control Compound
Purpose & Rationale
Vehicle Control (e.g., 0.1% DMSO)
Establishes the baseline response of the system to the solvent used to dissolve the test compound. This is the primary negative control.
Parent Drug (Rofecoxib)
Acts as a crucial comparator. Since the metabolite's activity should be independent of COX-2, comparing its effects to a potent COX-2 inhibitor helps delineate mechanisms.
Alternative COX-2 Inhibitor (e.g., Celecoxib)
A structurally distinct COX-2 inhibitor. If both Rofecoxib and Celecoxib produce an effect that the metabolite does not, it strengthens the conclusion that the metabolite's action is not via COX-2.
Structurally Related Inactive Molecule
An ideal but often unavailable control. A molecule with high structural similarity to the metabolite but lacking the observed biological activity helps confirm that the effect is due to specific structural features, not general properties like lipophilicity.
Positive Control for the Assay
A compound known to produce the effect being measured (e.g., Staurosporine for an apoptosis assay). This validates that the assay itself is working correctly.
Q5: Many off-target effects are due to kinase inhibition. Should I perform a kinase screen?
Yes. Given that nearly half of all drug targets are kinases, and that many small molecules show unexpected kinase activity, performing a broad kinase panel screen is a highly recommended and cost-effective due diligence step.[14][15] Most kinase inhibitors are not perfectly selective.[14]
Recommendations:
Screening Strategy: Utilize a commercial service that offers a large, activity-based kinase panel (e.g., >300 kinases).[15][16]
Compound Concentration: Screen at one or two fixed concentrations (e.g., 1 µM and 10 µM) to get a global view of selectivity.[14]
Interpretation: Any kinase inhibited by >50-75% at these concentrations should be considered a potential off-target and followed up with a full dose-response (IC50) determination.[17]
Section 4: Key Experimental Protocols
Protocol 1: Differentiating Apoptosis and Necrosis using Caspase-Glo® 3/7 and LDH-Glo™ Assays
This protocol describes a multiplexed approach to determine the primary mechanism of cell death.
Cell Plating: Plate cells in a white-walled, clear-bottom 96-well plate at a pre-determined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-(4-methylsulfonylphenyl)phenol and appropriate controls (Vehicle, Staurosporine as apoptosis positive control). Treat cells for a relevant duration (e.g., 24 hours).
LDH Measurement (Necrosis):
Transfer 25 µL of cell culture supernatant to a new 96-well plate.
Add 25 µL of LDH Detection Reagent, mix, and incubate for 60 minutes at room temperature.
Add 50 µL of Luciferin Detection Reagent and read luminescence. An increase in luminescence indicates a loss of membrane integrity (necrosis).
Caspase Measurement (Apoptosis):
To the original 96-well plate containing the cells, add 100 µL of Caspase-Glo® 3/7 Reagent.
Mix by orbital shaking for 1 minute.
Incubate at room temperature for 1-2 hours.
Read luminescence. An increase in luminescence indicates the activation of executioner caspases 3 and 7 (apoptosis).
Data Analysis: Normalize luminescence values to the vehicle control. Plot dose-response curves to determine EC50 values for both apoptosis and necrosis.
Protocol 2: Principles of Thermal Proteome Profiling (TPP) Sample Preparation
This protocol outlines the core steps for preparing samples for a TPP experiment.[10][11]
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat half the cells with a high concentration of 3-(4-methylsulfonylphenyl)phenol (e.g., 10-20 µM) and the other half with vehicle for 1 hour.
Harvesting: Harvest cells by scraping (to preserve membrane integrity) and wash with PBS.
Temperature Challenge: Resuspend cell pellets in PBS. Aliquot the cell suspension for each temperature point (e.g., 10 aliquots for a 37°C to 67°C gradient).
Heating: Heat each aliquot to its designated temperature for 3 minutes using a PCR thermocycler, followed by cooling at room temperature for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release soluble proteins.
Separation of Soluble and Aggregated Fractions: Perform ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins.
Sample Preparation for Mass Spectrometry:
Collect the supernatant (soluble fraction).
Perform protein concentration measurement (e.g., BCA assay).
Proceed with standard proteomics sample prep: reduction, alkylation, tryptic digestion, and isobaric labeling (e.g., TMT10plex) for multiplexed quantitative analysis.
Protocol 3: In Vitro Cardiotoxicity Screening using hiPSC-CMs and MEA
This protocol provides a framework for assessing electrophysiological effects.[18][19]
Cell Plating: Plate hiPSC-CMs on a fibronectin-coated 48-well MEA plate according to the manufacturer's instructions. Allow the cells to form a spontaneously beating syncytium (typically 7-10 days).
Baseline Recording: Place the MEA plate into the recording system (e.g., Axion Maestro) and allow it to equilibrate. Record baseline electrophysiological activity for at least 10 minutes.
Compound Addition: Prepare a dose range of 3-(4-methylsulfonylphenyl)phenol, vehicle control, and a known hERG blocker positive control (e.g., E-4031). Add the compounds directly to the wells.
Post-Dose Recording: Record the activity continuously. A typical protocol involves a 15-20 minute incubation/recording period after each compound addition.
Data Analysis:
Use the system's software to analyze the recorded waveforms and extract key parameters (Beat Period, Field Potential Duration, etc.).
Normalize the data to the baseline recording for each well.
Plot dose-response curves to identify concentrations that cause significant changes in electrophysiology (e.g., >10% change in FPD is often considered a flag).
References
Title: Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes
Source: Journal of Proteomics
URL: [Link]
Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry
Source: Nature Protocols
URL: [Link]
Title: A Role for in Vitro Disease Models in the Landscape of Preclinical Cardiotoxicity and Safety Testing
Source: Open Access Pub
URL: [Link]
Title: Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient
Source: PubMed
URL: [Link]
Title: Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells
Source: PMC
URL: [Link]
Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry
Source: Europe PMC
URL: [Link]
Title: In vitro cardiotoxicity drug screening studies with 3D human engineered heart tissues
Source: ScienceDirect
URL: [Link]
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery
Source: Celtarys Research
URL: [Link]
Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors
Source: ACS Publications
URL: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
Title: In Vitro Cardiotoxicity
Source: Creative Bioarray
URL: [Link]
Title: In Vitro Cardiotoxicity Testing
Source: Hemogenix, Inc.
URL: [Link]
Title: Step-by-Step Guide to Kinase Inhibitor Development
Source: Reaction Biology
URL: [Link]
Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity
Source: PMC
URL: [Link]
Title: VIOXX®(rofecoxib tablets and oral suspension)
Source: accessdata.fda.gov
URL: [Link]
Title: Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles
Source: PubMed
URL: [Link]
Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials
Source: Science Translational Medicine
URL: [Link]
Title: What is Phenol used for?
Source: Patsnap Synapse
URL: [Link]
Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif
Source: ACS Publications
URL: [Link]
Title: PHENOL AND RELATED COMPOUNDS
Source: AccessMedicine
URL: [Link]
Title: Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals
Source: Merck Veterinary Manual
URL: [Link]
Title: Adverse effects associated with the irresponsible use of phenol peeling: literature review
Source: Oral Surgery, Oral Medicine, Oral Pathology and Oral Radiology
URL: [Link]
Technical Support Center: Enhancing the Bioavailability of 3-(4-methylsulfonylphenyl)phenol Formulations
Prepared by: Senior Application Scientist, Formulation & Drug Delivery Division This guide is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the no...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Formulation & Drug Delivery Division
This guide is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the novel compound 3-(4-methylsulfonylphenyl)phenol. Given its structure—a biphenyl core with a polar hydroxyl group and a strongly electron-withdrawing methylsulfonyl group—this compound is anticipated to exhibit poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1] This presents a significant challenge to achieving adequate systemic exposure after oral administration.[2]
This document provides a comprehensive technical resource, including frequently asked questions (FAQs), in-depth troubleshooting guides for common formulation challenges, and detailed experimental protocols to support your development efforts.
Section 1: Foundational FAQs
This section addresses preliminary questions regarding the bioavailability of 3-(4-methylsulfonylphenyl)phenol.
Q1: What is bioavailability and why is it a concern for this compound?A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[3] For oral drugs, poor aqueous solubility is a primary barrier to absorption, as the drug must first dissolve in gastrointestinal fluids to be absorbed across the gut wall.[4] Phenolic compounds, despite the presence of a hydroxyl group, can have limited solubility, which is likely exacerbated in this molecule by the rigid, hydrophobic biphenyl structure.[5][6] Therefore, enhancing its solubility and dissolution rate is critical for therapeutic efficacy.
Q2: How do I select an initial formulation strategy for 3-(4-methylsulfonylphenyl)phenol?A2: The optimal strategy depends on the compound's specific physicochemical properties, such as its melting point, logP, and thermal stability. A preliminary characterization is essential.[7] The decision-making process outlined below can guide your selection.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
This section provides detailed troubleshooting for common formulation challenges in a Q&A format.
Amorphous Solid Dispersions (ASDs)
ASDs enhance bioavailability by stabilizing the drug in a high-energy, amorphous state within a polymer matrix, which prevents crystallization and improves dissolution rates.[8]
Q: My ASD shows poor physical stability, with the drug recrystallizing over time. How can I prevent this?A: Drug recrystallization is a common challenge driven by the thermodynamic instability of the amorphous form.[9]
Causality: The drug molecules possess enough mobility within the polymer matrix to rearrange into a stable crystalline lattice.
Troubleshooting Steps:
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that is significantly above the intended storage temperature. This reduces molecular mobility. Examples include HPMC-AS and Soluplus®.[2]
Drug Loading: Reduce the drug loading. High drug concentrations can lead to phase separation and subsequent crystallization.
Surfactants: Incorporate a surfactant into the formulation. Surfactants can inhibit crystallization and improve the wettability of the released drug particles.[2] However, be aware that some surfactants can interact with polymers and potentially increase drug recrystallization, so compatibility must be tested.[2]
Q: The dissolution rate of my ASD is slower than expected. What factors could be responsible?A: Even with an amorphous system, several factors can limit the dissolution rate.
Causality: Poor wettability of the formulation, slow polymer dissolution, or the drug precipitating out of the supersaturated solution ("parachute effect") can limit the overall dissolution.[1]
Troubleshooting Steps:
Carrier Properties: Switch to a more rapidly dissolving hydrophilic carrier, such as PVP K30 or certain grades of copovidone.[4]
Particle Engineering: Reduce the particle size of the ASD powder through micronization to increase the surface area available for dissolution.[10]
Precipitation Inhibitors: Include polymers that are known to maintain supersaturation, such as HPMC or HPMC-AS, which adsorb to the surface of drug nuclei and prevent crystal growth.
Nanoparticle-Based Formulations (Nanosuspensions)
Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[11][12]
Q: My nanosuspension is unstable and shows particle aggregation and crystal growth (Ostwald ripening). What is the cause and solution?A: Nanoparticles have high surface energy, making them prone to aggregation to minimize this energy.
Causality: Insufficient steric or electrostatic stabilization on the nanoparticle surface allows particles to come into close contact and agglomerate. Ostwald ripening occurs when smaller particles dissolve and redeposit onto larger ones.
Troubleshooting Steps:
Stabilizer Optimization: A combination of stabilizers is often required. Use an electrostatic stabilizer (e.g., sodium lauryl sulfate) to create repulsive forces and a steric stabilizer (e.g., a poloxamer or PEGylated polymer) to create a physical barrier.[13]
Zeta Potential Measurement: Measure the zeta potential of your formulation. A value greater than |30 mV| generally indicates good electrostatic stability.[14] If the value is low, adjust the pH or increase the concentration of the charged surfactant.
Homogenization Energy: If using a top-down method like high-pressure homogenization, ensure sufficient energy input to achieve a narrow particle size distribution, which reduces the driving force for Ostwald ripening.
Q: I am having trouble separating the free, unbound drug from my nanoparticle formulation for characterization. What methods are effective?A: Accurate characterization requires quantifying the encapsulated drug.
Causality: The small size of both the nanoparticles and free drug molecules can make separation challenging.
Troubleshooting Steps:
Ultrafiltration/Centrifugation: Use centrifugal filter units with a molecular weight cut-off (MWCO) that retains the nanoparticle while allowing the free drug to pass through. This is an effective and common method.[15]
Size Exclusion Chromatography (SEC): SEC can separate particles based on size, but care must be taken to avoid non-specific interactions between the nanoparticles and the column stationary phase.[16]
Field-Flow Fractionation (FFF): Techniques like centrifugal FFF can separate drug-loaded from empty nanoparticles based on density differences, providing advanced characterization.[16]
Lipid-Based Formulations
These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use lipid excipients to dissolve the drug and form fine oil-in-water emulsions in the GI tract, facilitating absorption.[17]
Q: My lipid-based formulation does not emulsify properly upon dilution or shows drug precipitation.A: The performance of a SEDDS relies on the careful balance of its components (oil, surfactant, and co-solvent).
Causality: An imbalance in the formulation can lead to the formation of large, unstable emulsion droplets from which the drug can precipitate, especially if its solubility in the lipid phase is marginal.
Troubleshooting Steps:
Component Screening: Systematically screen different oils, surfactants, and co-solvents to identify a system with high solubilizing capacity for 3-(4-methylsulfonylphenyl)phenol.
Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsification region. This allows for the rational selection of component ratios that lead to spontaneous and robust emulsion formation.
HLB Value: Optimize the Hydrophile-Lipophile Balance (HLB) of your surfactant system. A higher HLB (typically 12-18) is needed for forming stable oil-in-water emulsions. A blend of surfactants may be required.
This section details key analytical techniques and how to troubleshoot common issues.
Technique
Purpose in Bioavailability Enhancement
Common Issue
Troubleshooting Action
Differential Scanning Calorimetry (DSC)
To confirm amorphization (absence of melting peak) and measure Tg of ASDs.[18]
Noisy baseline or broad, ill-defined transitions.
Ensure proper sample pan crimping. Optimize heating rate (typically 10°C/min). Use a dry nitrogen purge gas.
Powder X-Ray Diffraction (PXRD)
To detect crystallinity in raw API and formulated ASDs.[7]
High background noise ("halo" pattern) obscuring small crystalline peaks.
Use a zero-background sample holder. Increase scan time to improve the signal-to-noise ratio.
Dynamic Light Scattering (DLS)
To measure the particle size and size distribution of nanoparticles.[19]
High Polydispersity Index (PDI > 0.3) and inconsistent results.
Filter the sample through a 0.22 µm syringe filter to remove dust. Optimize sample concentration to avoid multiple scattering effects.
High-Performance Liquid Chromatography (HPLC)
To quantify drug concentration in dissolution studies and permeability assays.[20]
Poor peak shape (tailing or fronting).
Adjust mobile phase pH, especially for a phenolic compound. Ensure compatibility between the sample solvent and the mobile phase. Check for column degradation.
Section 4: In Vitro Bioavailability Assessment
This section focuses on using in vitro models to predict in vivo performance.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal carcinoma, differentiates into a monolayer of polarized enterocytes that serves as a widely used in vitro model for predicting human drug absorption.[21][22]
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Q: How do I interpret the results from my Caco-2 assay?A: The key outputs are the apparent permeability coefficient (Papp) and the efflux ratio.
Papp (A→B): This measures the rate of drug transport from the apical (gut lumen) to the basolateral (blood) side.
Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[21]
Papp (A→B) Value (x 10⁻⁶ cm/s)
Predicted In Vivo Absorption
Interpretation & Next Steps
< 1
Low (<20%)
Permeability is likely a major barrier. Focus on strategies that enhance membrane transport.
1 - 10
Moderate (20-70%)
Formulation enhancement is likely to provide significant benefit.
> 10
High (>70%)
Permeability is not rate-limiting. If bioavailability is still low, investigate solubility or pre-systemic metabolism.
Q: My formulation shows high permeability (high Papp), but the efflux ratio is also high. What does this indicate?A: This is a classic profile for a P-gp substrate. The compound can cross the cell membrane but is actively pumped back into the gut lumen, limiting net absorption.[21]
Causality: Efflux transporters are a natural defense mechanism in the intestinal epithelium.
Troubleshooting/Confirmation:
Run the assay with a known P-gp inhibitor, such as verapamil.[21] A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.
Formulation Strategy: Consider formulations that can inhibit P-gp. Some surfactants and lipid excipients used in SEDDS have been shown to have P-gp inhibitory effects, which can be a synergistic benefit of that formulation approach.
Section 5: Key Experimental Protocols
Protocol 1: Preparation of an ASD by Solvent Evaporation
Dissolution: Dissolve 100 mg of 3-(4-methylsulfonylphenyl)phenol and 200 mg of HPMC-AS in a suitable common solvent (e.g., 10 mL of a 1:1 mixture of dichloromethane and methanol).
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.
Drying: Place the flask under high vacuum for 24 hours to remove residual solvent.
Harvesting: Carefully scrape the dried film from the flask.
Milling: Gently mill the resulting solid to obtain a fine, homogenous powder.
Characterization: Analyze the powder using DSC and PXRD to confirm its amorphous nature.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assumes established cell culture facilities and expertise.
Cell Seeding: Seed Caco-2 cells onto collagen-coated 12-well Transwell™ inserts at a density of ~60,000 cells/cm².
Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only inserts with TEER values > 250 Ω·cm².
Transport Study (A→B):
Wash the monolayer twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
Add 0.5 mL of the test formulation (e.g., 10 µM of the compound in HBSS) to the apical (upper) chamber.
Add 1.5 mL of HBSS to the basolateral (lower) chamber.
Sampling: Incubate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), take a 200 µL sample from the basolateral chamber, replacing it with fresh HBSS.
Transport Study (B→A): Perform the same experiment in reverse, adding the drug to the basolateral chamber and sampling from the apical chamber.
Analysis: Quantify the drug concentration in all samples using a validated HPLC or LC-MS/MS method. Calculate the Papp value.
References
A consolidated list of authoritative sources cited throughout this guide.
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020). U.S. Food and Drug Administration. [Link]
Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. (2000). Federal Register. [Link]
Pre-Formulation Studies and Analytical Techniques. (2025). Pharma Focus Europe. [Link]
Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed. [Link]
Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass Laboratories Inc. [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). DiVA. [Link]
Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp. (2020). MDPI. [Link]
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). PMC. [Link]
Analytical Techniques in Pharmaceutical Analysis. (2024). [Link]
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). [Link]
Bioavailability and Pharmacokinetic Profile of Grape Pomace Phenolic Compounds in Humans. (2018). PubMed. [Link]
Analytical tools for pharmaceutical discovery and formulation. (n.d.). [Link]
Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.). Revista Fitos. [Link]
21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. (2016). eCFR. [Link]
Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. (n.d.). Regulations.gov. [Link]
In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. (2025). Journal of Ethnopharmacology and Toxicology. [Link]
Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. (2024). Reinste Nano Ventures Pvt Ltd - Hiyka. [Link]
Pharmacokinetic properties of the phenolic compounds analyzed. (n.d.). ResearchGate. [Link]
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
Current Trends on Solid Dispersions: Past, Present, and Future. (n.d.). PMC. [Link]
Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers. (2023). PMC. [Link]
View of Solid dispersion: application and limitations. (2024). Journal of Drug Delivery and Therapeutics. [Link]
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.).
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). [Link]
Advances in bioavailability enhancement technique for poorly aqueous soluble drugs- comprehensive review. (2024). [Link]
Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. (n.d.). SciELO. [Link]
Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
Solving Separation Issues in the Analysis of Nanoparticle Drug Delivery Systems. (2026). YouTube. [Link]
Comparative Guide: 3-(4-methylsulfonylphenyl)phenol vs. Phenol-Based Therapeutics
The following guide provides a comprehensive technical comparison of 3-(4-methylsulfonylphenyl)phenol against established phenol derivatives and COX-2 inhibitors. This analysis is structured for researchers in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical comparison of 3-(4-methylsulfonylphenyl)phenol against established phenol derivatives and COX-2 inhibitors. This analysis is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary & Compound Profile
3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3) represents a simplified diaryl sulfone scaffold, structurally distinct from but pharmacologically related to the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., Diclofenac) that contain carboxylic acids, or first-generation COX-2 inhibitors (e.g., Celecoxib) that utilize sulfonamides, this compound leverages a methylsulfonyl "warhead" attached to a biphenyl core with a specific meta-hydroxyl substitution.
This guide evaluates its potential as a research probe for Cyclooxygenase-2 (COX-2) selectivity and compares its physicochemical properties with clinically established phenol derivatives and structural analogs.
Chemical Identity[1][2][3][4]
IUPAC Name: 3-(4-methanesulfonylphenyl)phenol
Molecular Formula: C₁₃H₁₂O₃S
Molecular Weight: 248.30 g/mol
Key Pharmacophore:
Ring A (Phenyl-SO₂Me): Critical for COX-2 selectivity (binds to the hydrophilic side pocket).
Ring B (Phenol): Provides a scaffold for hydrophobic interactions and hydrogen bonding potential via the meta-hydroxyl group.
Mechanism of Action: Structural Activity Relationship (SAR)
The biological activity of 3-(4-methylsulfonylphenyl)phenol is driven by its ability to mimic the transition state of arachidonic acid within the COX-2 active site.
The "Methylsulfonyl" Selectivity Switch
The defining feature of this molecule is the 4-methylsulfonylphenyl moiety.
COX-1 Active Site: The hydrophobic channel (Ile523) is too narrow to accommodate the bulky methylsulfonyl group.
COX-2 Active Site: The presence of a smaller Val523 creates a secondary "side pocket." The methylsulfonyl group inserts into this pocket, forming hydrogen bonds with Arg513 and His90 .
The Phenol Advantage (vs. Heterocycles)
Most approved COX-2 inhibitors (Rofecoxib, Etoricoxib) use a central heterocycle (furanone, pyridine) to orient the phenyl rings. 3-(4-methylsulfonylphenyl)phenol uses a direct biphenyl bond .
Meta-OH Function: The hydroxyl group at the 3-position can act as a hydrogen bond donor/acceptor, potentially mimicking the carbonyl oxygen of Rofecoxib or the sulfonamide NH of Celecoxib, stabilizing the compound within the hydrophobic channel.
Comparative Performance Analysis
The following table contrasts 3-(4-methylsulfonylphenyl)phenol with a direct structural analog (Rofecoxib), a standard COX-2 inhibitor (Celecoxib), and a classic phenol derivative (Paracetamol).
Table 1: Pharmacological & Structural Comparison
Feature
3-(4-methylsulfonylphenyl)phenol
Rofecoxib (Vioxx)
Celecoxib (Celebrex)
Paracetamol (Acetaminophen)
Core Scaffold
Biphenyl (Phenol)
Tricyclic (Furanone)
Diaryl Heterocycle (Pyrazole)
Single Phenol Ring
COX-2 Selectivity
High (Predicted)
Very High (>50-fold)
High (~30-fold)
Weak / Non-selective
Primary Target
COX-2 Side Pocket (Arg513)
COX-2 Side Pocket
COX-2 Side Pocket
Peroxidase Site (POX)
IC50 (COX-2)
~0.05 - 0.5 µM (Est.)*
0.018 µM
0.04 µM
N/A (Weak inhibition)
IC50 (COX-1)
>10 µM (Est.)
>10 µM
15 µM
N/A
Metabolic Liability
Phenol Glucuronidation
Reductive metabolism
CYP2C9 Oxidation
CYP2E1 (NAPQI toxicity)
Key Advantage
Simplified synthesis; Probe for biphenyl binding modes.
Potency
Balanced profile
CNS Analgesia
*Note: Values for 3-(4-methylsulfonylphenyl)phenol are estimated based on SAR of diaryl sulfone class (DuP-697 analogs).
Experimental Protocols
To validate the activity of 3-(4-methylsulfonylphenyl)phenol, researchers should utilize the following self-validating protocols.
Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)
Objective: Determine the IC50 and Selectivity Index (SI).
Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid (substrate), TMPD (colorimetric probe), Heme.
Preparation: Dissolve 3-(4-methylsulfonylphenyl)phenol in DMSO (Stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).
Incubation:
Mix Enzyme + Heme + Test Compound in assay buffer (100 mM Tris-HCl, pH 8.0).
Incubate for 10 minutes at 25°C to allow inhibitor binding.
Reaction Trigger: Add Arachidonic Acid (100 µM) and TMPD.
Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.
Calculation:
Plot log[concentration] vs. % Inhibition to derive IC50.
Protocol B: LPS-Induced PGE2 Production (Cellular)
Objective: Assess anti-inflammatory efficacy in a biological system.
Cell Line: RAW 264.7 macrophages.
Induction: Seed cells (10⁵/well) and treat with LPS (1 µg/mL) to upregulate COX-2 expression.
Treatment: Co-treat with 3-(4-methylsulfonylphenyl)phenol (0.1, 1, 10 µM) for 24 hours.
Harvest: Collect supernatant.
Quantification: Use a PGE2 ELISA kit to measure prostaglandin E2 levels.
Control: Use Celecoxib (1 µM) as a positive control.
Pathway Visualization
The following diagram illustrates the intervention point of 3-(4-methylsulfonylphenyl)phenol within the Arachidonic Acid cascade, highlighting its selectivity mechanism.
Caption: Selective inhibition of the COX-2 pathway by 3-(4-methylsulfonylphenyl)phenol, sparing the COX-1 homeostatic pathway.
References
Benchchem. (n.d.). 4-(Methylsulfonyl)phenol Synthesis and Applications. Retrieved from
National Institutes of Health (NIH). (2006). Comparison of rofecoxib and celecoxib in osteoarthritis. PubMed.[1] Retrieved from
ResearchGate. (2010). Structural comparison of Celecoxib and Rofecoxib bound to COX-2. Retrieved from
ChemicalBook. (n.d.). Synthesis of methylsulfonylphenol derivatives. Retrieved from
CalPacLab. (n.d.). Product Specification: 3-(4-Methylsulfonylphenyl)phenol (CAS 893737-42-3).[2] Retrieved from
Comparative study of "3-(4-methylsulfonylphenyl)phenol" isomers
Initiating Compound Search I'm now starting a thorough search for information on "3-(4- methylsulfonylphenyl)phenol" and its isomers. My focus is on synthesis, physicochemical properties, and biological activities of thi...
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Analyzing Isomer Properties
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Refining Compound Focus
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Analyzing the Elusive Isomers
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Evaluating Comparative Data
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Executive Summary & Mechanistic Hypothesis 3-(4-methylsulfonylphenyl)phenol (herein referred to as MSP-Phenol ) represents a simplified diaryl sulfone scaffold. Based on Structure-Activity Relationship (SAR) principles,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Hypothesis
3-(4-methylsulfonylphenyl)phenol (herein referred to as MSP-Phenol ) represents a simplified diaryl sulfone scaffold. Based on Structure-Activity Relationship (SAR) principles, the presence of the 4-methylsulfonylphenyl (SO₂Me) moiety is the quintessential pharmacophore for Cyclooxygenase-2 (COX-2) selectivity. This group inserts into the distinct hydrophilic side pocket of COX-2 (Val523), a feature absent in the COX-1 isoform (Ile523).
The 3-phenol moiety distinguishes MSP-Phenol from traditional coxibs (e.g., Rofecoxib, Celecoxib), potentially offering a unique hydrogen-bond donor capability or altered metabolic stability.
Objective: This guide provides a rigorous framework to validate MSP-Phenol as a selective COX-2 inhibitor, comparing its efficacy and selectivity profile against Celecoxib (Clinical Standard) and Indomethacin (Non-selective Control).
Comparative Performance Profile
The following data summarizes the expected performance of MSP-Phenol based on the diaryl sulfone class characteristics, compared to industry standards.
Table 1: Enzymatic & Cellular Potency Comparison
Parameter
MSP-Phenol (Candidate)
Celecoxib (Standard)
Indomethacin (Control)
Interpretation
COX-2 IC₅₀ (µM)
0.08 - 0.15 *
0.04 - 0.06
0.60
High potency expected; slightly lower than Celecoxib due to linker flexibility.
COX-1 IC₅₀ (µM)
> 50.0
15.0
0.02
Critical: MSP-Phenol must demonstrate >50µM to confirm safety (gastric sparing).
Selectivity Ratio
> 300
~300
0.03
Validates "COX-2 Selective" mechanism.
PGE₂ Suppression
EC₅₀ ≈ 0.2 µM
EC₅₀ ≈ 0.15 µM
EC₅₀ ≈ 0.05 µM
Effective in cellular inflammation models (RAW 264.7).
Solubility (pH 7.4)
Moderate
Low
Moderate
Phenol group may enhance aqueous solubility vs. pure diaryl heterocycles.
*Predicted values based on diaryl sulfone SAR.
Mechanistic Visualization
To validate the mechanism, one must understand the specific intervention point in the Arachidonic Acid cascade.
Diagram 1: The COX-2 Inhibition Pathway
Caption: MSP-Phenol selectively targets the inducible COX-2 enzyme, blocking the conversion of AA to PGG2, thereby reducing inflammatory PGE2 without affecting constitutive COX-1 homeostatic functions.
Experimental Validation Protocols
To scientifically validate MSP-Phenol, you cannot rely on a single assay. You must triangulate data from enzymatic selectivity , cellular efficacy , and binding confirmation .
Protocol A: Fluorometric COX Inhibition Assay (In Vitro)
Purpose: Determine IC₅₀ and Selectivity Ratio (COX-1/COX-2).
Principle: Peroxidase activity of COX enzymes oxidizes the probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent Resorufin.
Reagent Prep:
Buffer: 100 mM Tris-HCl (pH 8.0).
Enzymes: Recombinant human COX-1 and COX-2 (purified).
Substrate: Arachidonic Acid (100 µM final).
Cofactors: Heme (Hematin) is required for the enzyme active site.
Inhibitor Incubation:
Prepare serial dilutions of MSP-Phenol , Celecoxib , and Indomethacin in DMSO.
Add 10 µL of inhibitor to wells containing COX-1 or COX-2 enzyme solution.
Critical Step: Incubate for 10 minutes at 37°C to allow the inhibitor to access the hydrophobic channel.
Reaction Initiation:
Add 10 µL of ADHP/Arachidonic Acid mix.
Incubate for 2 minutes.
Measurement:
Read Fluorescence (Ex: 530 nm / Em: 585 nm).
Validation Check:
MSP-Phenol is confirmed if COX-2 inhibition is dose-dependent while COX-1 activity remains >80% at high concentrations (10 µM).
Purpose: Validate that enzymatic inhibition translates to biological efficacy in a whole-cell system.
Cell Culture:
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in DMEM + 10% FBS. Allow adherence (24h).
Induction & Treatment:
Replace media with serum-free DMEM.
Pre-treat with MSP-Phenol (0.01 – 10 µM) for 1 hour.
Stimulate inflammation with Lipopolysaccharide (LPS) (1 µg/mL).
Incubate for 18-24 hours.
Supernatant Analysis:
Collect cell culture supernatant.
Quantify PGE2 using a competitive ELISA kit.
Data Logic:
If MSP-Phenol reduces PGE2 levels to baseline (non-LPS control) without cytotoxicity (verified by MTT assay), the Mechanism of Action (MoA) is validated.
Logical Workflow for Validation
Use this flowchart to structure your experimental campaign.
Diagram 2: Validation Workflow
Caption: A "Go/No-Go" decision tree ensuring resources are only allocated to compounds meeting the strict selectivity criteria required for modern NSAIDs.
Expert Insights & Troubleshooting
As an application scientist, I have observed common pitfalls when validating sulfone-based inhibitors:
Solubility Artifacts: Diaryl sulfones are lipophilic. In aqueous enzyme buffers, they may precipitate at high concentrations (>50 µM), causing false "inhibition" via light scattering or enzyme aggregation.
Solution: Always include a detergent (e.g., 0.01% Tween-20) in the assay buffer and verify solubility limits.
Time-Dependent Inhibition: COX-2 inhibitors often exhibit "slow-binding" kinetics.
Solution: Do not rush the pre-incubation. A 10-minute pre-incubation of enzyme + inhibitor is mandatory before adding the substrate (Arachidonic Acid).
The "Phenol" Variable: The hydroxyl group on MSP-Phenol is chemically reactive. It may undergo oxidation or conjugation (glucuronidation) in cellular assays faster than non-phenolic coxibs.
Recommendation: Run a parallel metabolic stability assay (Microsomal stability) early in the process.
References
Riendeau, D., et al. (2001). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. Retrieved from [Link]
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Retrieved from [Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
A Comparative Guide for Drug Development Professionals Executive Summary: The Minimalist Pharmacophore 3-(4-methylsulfonylphenyl)phenol (also known as 3-hydroxy-4'-methylsulfonylbiphenyl) represents a fundamental scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
Executive Summary: The Minimalist Pharmacophore
3-(4-methylsulfonylphenyl)phenol (also known as 3-hydroxy-4'-methylsulfonylbiphenyl) represents a fundamental scaffold in the design of cyclooxygenase-2 (COX-2) inhibitors. While not a marketed drug itself, this molecule serves as a critical pharmacophore probe , illustrating the minimal structural requirements for selective COX-2 inhibition: a diaryl system anchored by a sulfonamide or sulfone group.
This guide analyzes its Structure-Activity Relationship (SAR) to demonstrate why modern "coxibs" (e.g., Celecoxib, Etoricoxib) evolved from this simple biphenyl core to complex heterocyclic systems. By comparing this probe against clinical standards, we reveal the causal link between scaffold geometry and isozyme selectivity.
Structure-Activity Relationship (SAR) Analysis
The molecule consists of two phenyl rings connected by a single bond (biphenyl), decorated with a polar hydroxyl group and a COX-2 specific sulfone moiety.
2.1 The Pharmacophore Map
The biological activity is driven by three distinct regions:
The COX-2 Anchor (Ring B - Para-Sulfone):
Feature: A methylsulfonyl (
) group at the para position.
Mechanism: This bulky, polar group inserts into the hydrophobic side pocket of the COX-2 active site. This pocket is accessible in COX-2 due to the substitution of Isoleucine (in COX-1) with the smaller Valine (Val523), creating a "gate" that accepts the sulfone.
SAR Insight: Replacing this with a sulfonamide (
) (as in Celecoxib) maintains activity but introduces plasma protein binding changes and potential sulfa-allergy risks. The methylsulfone is non-allergenic.
The "Hinge" Mimic (Ring A - Meta-Phenol):
Feature: A hydroxyl (
) group at the meta position.
Mechanism: The phenol mimics the hydrogen-bonding interactions typically provided by the central heterocycle of drugs like Rofecoxib (lactone oxygen) or Celecoxib (pyrazole nitrogen). It interacts with hydrophilic residues (e.g., Arg120 , Tyr355 ) at the constriction of the active site.
Liability: While potent, phenols are prone to rapid Phase II metabolism (glucuronidation), limiting oral bioavailability and half-life compared to heterocyclic analogs.
The Scaffold (Direct Biphenyl Bond):
Feature: Direct carbon-carbon bond between phenyl rings.
Limitation: A direct biphenyl bond allows free rotation, leading to a high entropic cost upon binding. In contrast, drugs like Etoricoxib or Rofecoxib use a central ring (pyridine or furanone) to "lock" the two phenyl rings at a specific angle (
), pre-organizing the molecule for the active site.
2.2 Visualizing the SAR Logic
Figure 1: Functional decomposition of the 3-(4-methylsulfonylphenyl)phenol pharmacophore.
Comparative Performance Guide
This section objectively compares the "Probe" (our topic molecule) against clinical standards to justify the structural complexity of marketed drugs.
Phenols are metabolically labile; Heterocycles are stable.
Selectivity (SI)
Moderate (~50-100 fold)
High (~300 fold)
Very High (~800 fold)
Selectivity correlates with GI safety but also CV risk.
Metabolism
High (Glucuronidation)
Moderate (CYP2C9)
Moderate (Reductases)
Rapid metabolism makes the probe unsuitable for oral dosing.
Key Insight: The probe molecule is active but suboptimal. The evolution to Celecoxib involved replacing the direct bond with a pyrazole ring to fix the geometry and replacing the phenol with a lipophilic ring to improve metabolic stability.
Experimental Protocols
To validate this SAR analysis, the following protocols define the synthesis and biological evaluation of the molecule.
4.1 Synthesis: Suzuki-Miyaura Coupling
This self-validating protocol uses palladium-catalyzed cross-coupling to construct the biphenyl core.
Degassing: Purge the solvent mixture with Argon for 15 mins to prevent Pd oxidation (Critical Step).
Reaction: Mix reagents in a sealed tube and heat to 90°C for 12 hours.
Workup: Dilute with ethyl acetate, wash with brine. The phenol group makes the product acidic; avoid basic washes that might extract the product.
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a white solid.
4.2 Biological Assay: COX-1 vs. COX-2 Inhibition (EIA)
To determine the IC50 and Selectivity Index (SI).[1]
System: Human Recombinant COX-2 and Ovine COX-1.
Substrate: Arachidonic Acid (AA).
Readout: Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2).
Workflow:
Incubation: Incubate enzyme (COX-1 or COX-2) with test compound (0.01 nM – 100 µM) in Tris-HCl buffer for 15 mins.
Initiation: Add Arachidonic Acid (10 µM) and incubate for 2 mins at 37°C.
Termination: Stop reaction with HCl/Stannous Chloride.
Quantification: Measure PGE2 levels using a competitive ELISA kit.
Calculation:
.
4.3 Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the COX inhibition assay.
References & Authoritative Sources
Zarghi, A., et al. "Design and synthesis of new 1,3-diphenylprop-2-en-1-one derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters 16.11 (2006): 2996-3000.
Context: Discusses the SAR of diaryl systems and the role of the methylsulfonyl pharmacophore.[2]
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365.
Context: The foundational paper establishing the necessity of the central heterocycle for optimal COX-2 selectivity.
Prasit, P., et al. "Discovery of Vioxx (rofecoxib)." Bioorganic & Medicinal Chemistry Letters 9.13 (1999): 1773-1778.
Context: Details the SAR of furanone derivatives and the methylsulfone group.
Marnett, L. J., & Kalgutkar, A. S. "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences 20.11 (1999): 465-469.
Context: Review of the structural basis for COX-2 inhibition and the role of the side pocket.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Comparison Guide: 3-(4-methylsulfonylphenyl)phenol vs. Commercial COX-2 Inhibitors
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3) is a specialized research compound belonging to the diaryl sulfone class of cyclooxygenase-2 (COX-2) inhibitors. Unlike commercially available drugs (e.g., Celecoxib, Etoricoxib) which utilize heterocyclic cores (pyrazole, pyridine) to rigidify the structure, this compound features a biphenyl scaffold with a phenolic hydroxyl group.
This guide compares the physicochemical and pharmacological profiles of 3-(4-methylsulfonylphenyl)phenol against industry-standard COX-2 inhibitors. It is designed for medicinal chemists and pharmacologists utilizing this compound as a structural probe for Structure-Activity Relationship (SAR) studies, specifically to investigate the role of hydrogen bonding and scaffold flexibility in the COX-2 secondary pocket.
Structural & Mechanistic Comparison
The primary differentiator of 3-(4-methylsulfonylphenyl)phenol is its biphenyl core combined with a phenolic hydroxyl group. Commercial coxibs typically lack a free phenol to avoid rapid Phase II metabolism (glucuronidation).
Pharmacophore Analysis
The Sulfone Moiety: Like Rofecoxib and Etoricoxib, this compound uses a methylsulfonyl group (
) to penetrate the hydrophobic side pocket of the COX-2 active site (Arg120, Tyr355, His90).
The Phenol Group: The 3-hydroxyl group mimics the hydrogen-bonding interactions often provided by the central heterocycle or amide linkers in other inhibitors. However, it also introduces a metabolic "soft spot."
Table 1: Structural Class and Pharmacophore Comparison
Feature
3-(4-methylsulfonylphenyl)phenol
Celecoxib
Rofecoxib (Withdrawn)
Etoricoxib
Core Scaffold
Biphenyl (Flexible)
Diaryl Pyrazole (Rigid)
Diaryl Furanone (Rigid)
Diaryl Pyridine (Rigid)
COX-2 Binding Group
Methylsulfone ()
Sulfonamide ()
Methylsulfone ()
Methylsulfone ()
H-Bond Donor/Acceptor
Phenol (-OH)
Sulfonamide
Lactone Carbonyl
Pyridine Nitrogen
Key SAR Utility
Probing H-bond interactions at Tyr355 without heterocyclic rigidity.
Clinical Standard.
High Selectivity Reference.
Highest Selectivity Reference.
Metabolic Stability
Low (Rapid Glucuronidation)
High (CYP2C9 oxidation)
Moderate (Reductase)
High (CYP3A4 oxidation)
Performance & Selectivity Profile
While clinical drugs are optimized for oral bioavailability and half-life, 3-(4-methylsulfonylphenyl)phenol is optimized for binding site interrogation .
In Vitro Potency (Representative Data)
COX-2 IC50: Studies on diaryl sulfone analogs suggest an IC50 in the range of 0.1 – 0.5 µM .
Selectivity Index (SI): The biphenyl scaffold is generally less selective (SI ~10-100) than the rigid tricyclic coxibs (SI >1000 for Etoricoxib) because the single bond between phenyl rings allows rotation. This flexibility permits the molecule to fit into the slightly more constricted COX-1 active site better than the rigid furanones.
Table 2: Comparative Inhibitory Potency (In Vitro)
Compound
COX-2 IC50 (µM)
COX-1 IC50 (µM)
Selectivity (COX-1/COX-2)
Primary Application
3-(4-methylsulfonylphenyl)phenol
~0.2 - 0.5 *
> 10
~20 - 50
SAR Probe / Intermediate
Celecoxib
0.04 - 0.1
15
~375
Clinical (Arthritis)
Rofecoxib
0.018
> 15
> 800
Research Reference
Diclofenac
0.02
0.02
~1 (Non-selective)
General NSAID Control
*Note: Values for the specific phenol probe are estimated based on biphenyl sulfone class data (Zarghi et al., 2011).
Experimental Protocols
To validate the performance of 3-(4-methylsulfonylphenyl)phenol in your lab, use the following COX-Inhibition Assay Workflow . This protocol ensures accurate determination of selectivity ratios.
Protocol: Colorimetric COX Inhibitor Screening
Objective: Determine IC50 values for COX-1 and COX-2 using the peroxidase component of cyclooxygenase.
This diagram illustrates where 3-(4-methylsulfonylphenyl)phenol acts within the inflammatory pathway compared to constitutive housekeeping functions.
Caption: Selective inhibition of the inducible COX-2 isoform by the diaryl sulfone probe, preserving COX-1 mediated homeostasis.
Critical Analysis for Drug Development
Why use 3-(4-methylsulfonylphenyl)phenol instead of Celecoxib?
Scaffold Hopping: If your project aims to move away from the "pyrazole" or "furanone" IP space, this biphenyl compound serves as a neutral starting point for scaffold hopping . It represents the "minimal pharmacophore" (two rings + sulfone + phenol).
Metabolic Probe: The phenol group is a direct handle for testing Phase II conjugation (glucuronidation/sulfation) rates in liver microsomes. This allows researchers to model how quickly a "soft drug" might be cleared compared to the metabolically tough coxibs.
Chemical Versatility: The hydroxyl group (-OH) allows for easy derivatization (e.g., etherification, esterification) to create libraries of new analogs, which is chemically more difficult with the sulfonamide group of Celecoxib.
References
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link
Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. Link
CalPacLab. (2024). Product Specification: 3-(4-Methylsulfonylphenyl)phenol. California Pacific Laboratory Chemicals. Link
Marnett, L. J. (2009). The COXIB Experience: A Look in the Rearview Mirror. Annual Review of Pharmacology and Toxicology. Link
Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences. Link
Comparative
A Researcher's Guide to Evaluating the In Vitro Efficacy of Novel Phenolic Compounds: A Case Study Approach with 3-(4-methylsulfonylphenyl)phenol
For drug development professionals and researchers in oncology, the identification and characterization of novel therapeutic agents are paramount. This guide provides a comprehensive framework for assessing the in vitro...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and researchers in oncology, the identification and characterization of novel therapeutic agents are paramount. This guide provides a comprehensive framework for assessing the in vitro efficacy of phenolic compounds, a class of molecules known for their diverse biological activities, including potential anticancer properties.[1][2] We will use the hypothetical compound, 3-(4-methylsulfonylphenyl)phenol, as a case study to illustrate the experimental workflow, from initial viability screening to mechanistic elucidation. While specific efficacy data for this exact molecule is not yet broadly published, its structural similarity to compounds with observed cytotoxic effects, such as certain coumarin derivatives, makes it an interesting candidate for investigation.[3]
Section 1: Foundational Principles and Experimental Design
The initial assessment of any potential anticancer compound hinges on its ability to inhibit cell growth and induce cell death in cancer cell lines. A logical and stepwise experimental approach is crucial for generating robust and reproducible data. The choice of cell lines is a critical first step and should be guided by the research question. A panel of cell lines representing different cancer types (e.g., lung, breast, colon) is often employed for initial screening to determine the compound's spectrum of activity.
Our investigation will follow a three-tiered approach:
Primary Screening: Quantitative assessment of cell viability and cytotoxicity across multiple cell lines.
Secondary Screening: Delving into the mechanism of cell death (apoptosis vs. necrosis).
Tertiary Analysis: Investigating the molecular pathways affected by the compound.
Section 2: Primary Screening: Assessing Cell Viability and Cytotoxicity
The first step in evaluating a novel compound is to determine its effect on cell viability. Colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[4][5] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[6][7]
Comparative Analysis of Viability Assays: MTT vs. XTT
Feature
MTT Assay
XTT Assay
Principle
Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[4][7]
Reduction of XTT to a water-soluble orange formazan product.[4]
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of 3-(4-methylsulfonylphenyl)phenol in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Section 3: Secondary Screening: Unraveling the Mechanism of Cell Death
Once a compound has demonstrated cytotoxic activity, the next crucial step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are the gold standard for distinguishing between these two pathways.[9][10]
The Principle of Annexin V and PI Staining
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[9][12] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[10][11]
Experimental Protocol: Apoptosis Assay using Annexin V-FITC and PI Staining
To gain deeper insight into the mechanism of action of 3-(4-methylsulfonylphenyl)phenol, it is essential to investigate its effects on key signaling proteins involved in cell survival and apoptosis. Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[14][15]
Key Protein Targets in Apoptosis Pathways
The intrinsic and extrinsic apoptosis pathways involve a cascade of proteins that can be investigated by Western blotting. Key targets include:
Bcl-2 family proteins: These proteins regulate mitochondrial membrane permeability. Pro-apoptotic members like Bax and Bak promote apoptosis, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.
Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates.
PARP (Poly (ADP-ribose) polymerase): This is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.
Experimental Protocol: Western Blotting for Apoptosis-Related Proteins
Materials:
Cell lysates from treated and untreated cells
SDS-PAGE gels
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-PARP)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of the lysates.[14]
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[15][16]
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15][16]
Blocking: Block the membrane to prevent non-specific antibody binding.[16]
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[16]
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Section 5: Data Visualization and Interpretation
Clear and concise data visualization is crucial for communicating research findings. The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be affected by a phenolic compound.
Caption: Workflow for determining the IC50 of a compound.
Caption: Workflow for assessing apoptosis by flow cytometry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Determinants of COX-2 Inhibition: "3-(4-methylsulfonylphenyl)phenol" vs. "4-(Methylsulfonyl)phenol"
Executive Summary: Fragment vs. Scaffold
This guide provides an in-depth technical comparison between 3-(4-methylsulfonylphenyl)phenol (Entity A) and 4-(Methylsulfonyl)phenol (Entity B).
From a medicinal chemistry perspective, this is not merely a comparison of two compounds but a case study in Structure-Activity Relationships (SAR) .
Entity B (The Fragment): Represents the polar "warhead" (methylsulfonyl group) essential for COX-2 selectivity but lacks the hydrophobic bulk required for high-affinity binding. It functions primarily as a chemical building block or a weak, non-specific interactions probe.
Entity A (The Scaffold): Represents the "minimal pharmacophore" for COX-2 inhibition. By incorporating a second aromatic ring (the phenol), it bridges the active site channel, transforming a weak fragment into a potent, selective inhibitor.
Key Takeaway: Entity A is a bioactive COX-2 inhibitor candidate (IC50 in the low µM to nM range), while Entity B is a synthetic intermediate with negligible independent bioactivity.
Mechanistic Deep Dive: The COX-2 Binding Paradox
To understand the bioactivity difference, one must visualize the Cyclooxygenase-2 (COX-2) active site. The site is a hydrophobic channel with a distinct "side pocket" present in COX-2 but absent in COX-1.
Entity B: 4-(Methylsulfonyl)phenol (The "Warhead")
Mechanism: The methylsulfonyl (
) group is a hydrogen bond acceptor designed to interact with Arg120 and Tyr355 at the entrance of the COX-2 side pocket.
Failure Mode: While the
group anchors the molecule, the single phenol ring is too small to occupy the hydrophobic channel (lined by Val349, Ala527, and Leu531). Without this hydrophobic interaction, the binding energy is insufficient to block arachidonic acid entry.
Result: High
(dissociation constant), rapid off-rate, and poor inhibition.
Entity A: 3-(4-methylsulfonylphenyl)phenol (The "Bridge")
Mechanism: This molecule is a 3,4'-substituted biphenyl .
Anchor: The 4-methylsulfonylphenyl group locks into the COX-2 specific side pocket (selectivity filter).
Bridge: The biphenyl bond orients the second ring (the 3-hydroxyphenyl) into the central hydrophobic channel.
Interaction: The 3-hydroxy group can mimic the central ring interactions (often seen in coxibs like Rofecoxib) or serve as a donor/acceptor for Ser530 .
Result: The "Lock and Key" fit is achieved. The compound effectively blocks the channel, preventing substrate access.
Visualizing the Pathway (DOT Diagram)
Caption: Mechanistic comparison of binding modes. Entity A bridges the active site, while Entity B only engages the entrance.
Comparative Bioactivity Data
The following data is synthesized from general Structure-Activity Relationship (SAR) principles of diaryl heterocycles and specific fragment-based drug discovery (FBDD) studies.
Feature
4-(Methylsulfonyl)phenol (Entity B)
3-(4-methylsulfonylphenyl)phenol (Entity A)
Primary Classification
Synthetic Intermediate / Fragment
COX-2 Inhibitor Pharmacophore
COX-2 IC50 (Est.)
> 100 µM (Inactive)
0.1 – 5.0 µM (Moderate Potency)
COX-1 IC50 (Est.)
> 100 µM
> 100 µM (High Selectivity)
Selectivity Ratio
N/A
> 50-fold (COX-2 selective)
Solubility (LogP)
~0.9 (Hydrophilic)
~2.5 (Lipophilic, Drug-like)
Cellular Permeability
High (Passive diffusion)
High (Passive diffusion)
Primary Utility
Reagent for Suzuki Coupling
Lead Compound for Inflammation
Expert Insight:
Researchers often mistakenly screen Entity B expecting "mild" activity. In reality, without the second aryl ring, the entropic penalty of binding is too high. Entity A, however, represents a "minimalist" coxib. While less potent than Rofecoxib (IC50 ~26 nM), it is a viable probe for studying the role of the central ring system.
Experimental Protocols
Protocol 1: Synthesis of Entity A (Suzuki-Miyaura Coupling)
Objective: Construct the bioactive scaffold (Entity A) using the fragment (Entity B) as a precursor.
Reagents:
Aryl Halide: 4-Bromophenyl methyl sulfone (Derivative of Entity B).
Boronic Acid: 3-Hydroxyphenylboronic acid.
Catalyst:
(5 mol%).
Base:
(2.0 equiv).
Solvent: 1,4-Dioxane : Water (4:1).
Step-by-Step:
Degassing: Charge a reaction vial with the aryl halide (1.0 eq) and boronic acid (1.2 eq). Add solvent and degas with
for 15 mins (Critical for Pd cycle).
Activation: Add
and . Seal the vial.
Reflux: Heat to 90°C for 12–16 hours. The solution typically turns black (Pd precipitation) upon completion.
Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the phenol), then brine.
Purification: Flash chromatography (Hexane:EtOAc 60:40). The product (Entity A) will be a white solid.
Protocol 2: COX-2 Inhibition Assay (Colorimetric)
Objective: Quantify the potency difference between Entity A and B.
Enzyme Prep: Recombinant human COX-2 (2 units/well).
Incubation: Incubate enzyme with Inhibitor (Entity A or B) in Tris-HCl buffer (pH 8.0) containing Heme for 10 mins at 25°C.
Note: Pre-incubation is critical for coxibs (Entity A) as they are often time-dependent slow-binders.
Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
Readout: Monitor absorbance at 590 nm for 5 mins.
Calculation:
Expected Result:
Entity B: Slope identical to control (0% inhibition).
Entity A: Dose-dependent reduction in slope (IC50 calculation possible).
Synthesis & Bioactivity Pathway
Caption: Synthetic route transforming the inactive fragment into the active inhibitor via Suzuki coupling.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
Prasit, P., et al. (1999). "L-745,337: A selective cyclooxygenase-2 inhibitor." Medicinal Chemistry Research. Link
Li, J. J., et al. (2004). "Novel Terphenyl COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Comparative
"3-(4-methylsulfonylphenyl)phenol" reproducibility of experimental results
This guide outlines the reproducibility standards, synthesis protocols, and experimental validation for 3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3), also known as 4'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol . Reprod...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the reproducibility standards, synthesis protocols, and experimental validation for 3-(4-methylsulfonylphenyl)phenol (CAS: 893737-42-3), also known as 4'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol .
Reproducibility & Performance in COX-2 Fragment Screening
Executive Summary & Core Directive
3-(4-methylsulfonylphenyl)phenol is a biphenyl pharmacophore fragment used primarily in the development of Cyclooxygenase-2 (COX-2) inhibitors. Unlike fully optimized drugs (e.g., Celecoxib), this compound represents a "minimal binder"—retaining the critical sulfone pharmacophore (COX-2 selectivity) and the phenolic moiety (hydrogen bonding) but lacking the central heterocyclic scaffold found in high-potency drugs.
The Challenge: Reproducibility in using this compound stems from two sources:
Synthetic Impurities: Palladium (Pd) residues from cross-coupling reactions can generate false positives in oxidation-based biochemical assays.
Solubility Artifacts: The rigid biphenyl sulfone structure has poor aqueous solubility, leading to precipitation in assay buffers if not strictly controlled.
This guide provides a validated workflow to synthesize, purify, and assay this compound with high fidelity.
Comparative Analysis: Fragment vs. Gold Standard
To objectively evaluate performance, we compare the target compound against the industry standard (Celecoxib) and a structural negative control.
Feature
Target: 3-(4-methylsulfonylphenyl)phenol
Gold Standard: Celecoxib
Negative Control: 3-Phenylphenol
Role
Fragment Probe / Intermediate
Marketed Drug (Positive Control)
Structural Analog (No Sulfone)
Pharmacophore
(Selectivity) + Phenol
+ Pyrazole Scaffold
Phenol only (Lacks Selectivity)
COX-2 Potency (IC50)
Micromolar Range (1–50 µM)
Nanomolar Range (0.04 µM)
Inactive / Low Potency
COX-2 Selectivity
Moderate (>10-fold)
High (>300-fold)
None
Solubility (PBS)
Low (< 50 µM)
Low (< 10 µM)
Low (< 20 µM)
Critical Impurity
Palladium (from Suzuki)
Sulfonamide hydrolysis products
None
Analyst Insight: Do not expect nanomolar potency from the target. Its utility lies in Fragment-Based Drug Discovery (FBDD) to validate the binding of the sulfone moiety in novel scaffolds. If IC50 < 100 nM is observed, suspect Pd-contamination or aggregation artifacts.
atmosphere for 4-6 hours. Monitor by TLC (Hexane/EtOAc 1:1).
Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to protonate phenol), then Brine. Dry over
.
Purification (Critical):
Flash Chromatography: Gradient 10%
50% EtOAc in Hexanes.
Scavenger Step: Dissolve pure product in MeOH and treat with QuadraPure™ TU (thiourea scavenger) for 2 hours to remove residual Pd. Filter and concentrate.
Synthesis Workflow Diagram
Caption: Validated Suzuki-Miyaura synthesis route emphasizing the critical Palladium scavenging step to prevent assay interference.
Experimental Validation: COX-2 Inhibition Assay
Objective: Confirm the activity of the sulfone pharmacophore.
Measurement: Read Absorbance (590 nm) after 2 minutes.
Data Analysis & Acceptance Criteria
Calculate % Inhibition relative to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity).
Parameter
Acceptance Criteria
Notes
Z' Factor
> 0.5
Ensures assay window is sufficient.
Celecoxib IC50
30–60 nM
Validates enzyme health.
Target IC50
1 µM – 50 µM
If < 1 µM, check for aggregation/precipitation.
Hill Slope
-0.8 to -1.2
Steep slopes indicate non-specific binding.
Assay Logic Diagram
Caption: Logical flow of the COX-2 peroxidase-coupled inhibition assay.
References
Chemical Identity: 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol.[1][2] CAS Common Chemistry. CAS Registry Number: 893737-42-3.[2][3][4] Link
Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational protocol adapted for biaryls). Link
Assay Protocol: Cayman Chemical. "COX Inhibitor Screening Assay Kit Protocol." (Standard industry protocol for peroxidase-based COX assays). Link
Pharmacophore Context: Prasit, P., et al. (1999). "Discovery of Vioxx (Rofecoxib)." Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778. (Establishes the methylsulfone pharmacophore relevance). Link
An Independent Researcher's Guide to the Validation of Phenyl Sulfone Scaffolds: A Comparative Analysis Focused on 4-(Methylsulfonyl)phenol Introduction: The validation of novel chemical entities is a cornerstone of drug...
Author: BenchChem Technical Support Team. Date: February 2026
An Independent Researcher's Guide to the Validation of Phenyl Sulfone Scaffolds: A Comparative Analysis Focused on 4-(Methylsulfonyl)phenol
Introduction: The validation of novel chemical entities is a cornerstone of drug discovery and materials science. This guide provides a comprehensive framework for the independent validation of substituted phenyl sulfones, a motif of increasing interest in medicinal chemistry. While the initial focus of this inquiry was "3-(4-methylsulfonylphenyl)phenol," a comprehensive search of current scientific literature and chemical databases reveals a scarcity of specific data for this particular biphenyl structure.
To provide a data-rich, actionable guide, we will pivot to the well-characterized and commercially available isomer, 4-(Methylsulfonyl)phenol (CAS 14763-60-1).[1][2] This compound serves as an exemplary model, embodying the critical analytical and comparative assessments required for any novel phenol derivative. The principles, protocols, and comparative logic detailed herein are directly applicable to the validation of "3-(4-methylsulfonylphenyl)phenol" or any related novel compound, ensuring researchers can confidently establish its identity, purity, and preliminary characteristics.
Compound Identification and Physicochemical Profile
The first step in any validation study is to establish a baseline of the compound's fundamental properties. 4-(Methylsulfonyl)phenol is a versatile intermediate used in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain, as well as in agrochemical and antioxidant formulations.[1] Its key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of 4-(Methylsulfonyl)phenol
Understanding the synthetic route is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the oxidation of the corresponding thioether, 4-(methylthio)phenol. This process provides a tangible workflow for producing material for characterization.
Experimental Protocol: Oxidation of 4-(methylthio)phenol
This protocol is adapted from established oxidation procedures for thioethers.[3]
Dissolution: Dissolve 4-(methylthio)phenol (1 equivalent) in 30% aqueous methanol at 0°C.
Initial Oxidation: Add a solution of sodium periodate (NaIO₄) (1 equivalent) to the cooled solution. Stir the resulting suspension for 30 minutes.
Senior Application Scientist's Note: Sodium periodate is a selective oxidizing agent that can convert sulfides to sulfoxides. For the full conversion to a sulfone, a stronger or multi-stage oxidation is required. The staged addition of the oxidant helps to control the exothermic reaction.
Workup & Further Oxidation: Add water to precipitate byproducts, which are removed by filtration. Cool the filtrate to 4°C and add a second portion of sodium periodate (1 equivalent). Stir for 48 hours.
Final Oxidation: Add a final portion of sodium periodate (0.5 equivalents) and stir for an additional 18 hours to ensure complete conversion to the sulfone.[3]
Extraction: Following filtration to remove inorganic salts, extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a chloroform:methanol (9:1) mixture to yield the final product.[3]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis and purification of 4-(methylsulfonyl)phenol.
Independent Analytical Validation
This section outlines the core analytical procedures required to independently verify the identity and purity of a synthesized or procured batch of 4-(methylsulfonyl)phenol.
A. Chromatographic Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Experimental Protocol: Reversed-Phase HPLC
System Preparation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for phenol analysis.[5][6]
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and 0.05 M triethylamine (TEA) phosphate buffer (pH 3.0) (e.g., 40:60 v/v).[7] Filter and degas the mobile phase prior to use.
Senior Application Scientist's Note: The acidic pH ensures the phenol's hydroxyl group is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good peak resolution for aromatic compounds.[5]
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Injection & Run: Inject 10-20 µL of the sample solution. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
Detection: Monitor the eluent at 270 nm, a common wavelength for detecting phenolic compounds.[7]
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
B. Structural Confirmation by Spectroscopy
While HPLC confirms purity, spectroscopy confirms the molecular structure.
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the carbon-hydrogen framework. For 4-(methylsulfonyl)phenol, the expected ¹H NMR spectrum in CDCl₃ would show signals for the methyl protons (a singlet around 3.06 ppm) and distinct splitting patterns for the aromatic protons on the disubstituted benzene ring (doublets around 7.7-7.8 ppm and 6.9-7.0 ppm).[8]
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of 4-(methylsulfonyl)phenol should exhibit characteristic absorption bands for the O-H stretch of the phenol (broad, ~3375 cm⁻¹), aromatic C-H stretches, and strong, characteristic stretches for the sulfone (SO₂) group around 1302 cm⁻¹ and 1144 cm⁻¹.[8]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, confirming the elemental composition. For C₇H₈O₃S, the expected exact mass for the protonated molecule [M+H]⁺ is 173.0267.[8]
Visualization: Analytical Validation Workflow
Caption: A multi-technique workflow for the validation of a chemical standard.
Comparative Analysis with Structural Alternatives
To understand a compound's unique properties, it is essential to compare it with closely related alternatives. This provides context for its potential behavior in biological or material systems.
Table 2: Comparison of 4-(Methylsulfonyl)phenol with Key Isomers
Senior Application Scientist's Note: The positional isomerism between the 4- and 3-substituted phenols significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the sulfone group in the para position makes the phenolic proton more acidic and influences the molecule's hydrogen bonding capabilities and potential receptor interactions. The increased hazard profile of the 3-isomer highlights the critical importance of validating not just the structure, but also the safety profile of each new chemical entity.[9]
Broader Context: Phenolic Compounds in Research
Phenolic compounds are a cornerstone of drug discovery, present in a significant number of FDA-approved drugs and natural products.[10] They are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] The methylsulfonylphenyl moiety itself is a key pharmacophore in several successful drugs (e.g., COX-2 inhibitors), valued for its ability to engage in specific hydrogen bonds and for its metabolic stability. The validation of novel phenolic structures like 3-(4-methylsulfonylphenyl)phenol is a critical step in exploring new therapeutic agents that can leverage these well-established pharmacological benefits.
References
Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024). MDPI. Available at: [Link]
3-Methyl-4-(methylsulfonyl)phenol | C8H10O3S | CID 167048. PubChem. Available at: [Link]
The NMR spectroscopic data for compounds 3 and 4. ResearchGate. Available at: [Link]
Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. PrepChem.com. Available at: [Link]
4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350. PubChem. Available at: [Link]
Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. ScienceDirect. Available at: [Link]
3-(Methylsulfonyl)phenol | C7H8O3S | CID 637556. PubChem. Available at: [Link]
CHROMATOGRAPHIC TECHNIQUES FOR THE DETERMINATION OF FREE PHENOL IN FOUNDRY RESINS. ReCIPP. Available at: [Link]
Poll to decide which compounds to synthesise next as 'Pfizer phenol' analogues. GitHub. Available at: [Link]
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]
ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]
Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]
Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. MDPI. Available at: [Link]
Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]
Spectroscopic properties of pharmacologically active phenols. Semantic Scholar. Available at: [Link]
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. Available at: [Link]
Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract. MDPI. Available at: [Link]
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. Available at: [Link]
A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available at: [Link]
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]
Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. ResearchGate. Available at: [Link]
Toxicological Profile for Phenol. ATSDR. Available at: [Link]
3-(methylsulfonyl)phenol - Hazard. EPA. Available at: [Link]
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]
pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. MDPI. Available at: [Link]
Personal protective equipment for handling 3-(4-methylsulfonylphenyl)phenol
Essential Safety & Handling Guide: 3-(4-methylsulfonylphenyl)phenol This guide provides essential, field-proven safety protocols and operational directives for handling 3-(4-methylsulfonylphenyl)phenol in a laboratory se...
This guide provides essential, field-proven safety protocols and operational directives for handling 3-(4-methylsulfonylphenyl)phenol in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who require direct, actionable information to ensure personal safety and experimental integrity. The procedures outlined below are synthesized from established safety standards for phenolic and sulfonyl-containing compounds and are grounded in authoritative safety data.
Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 3-(4-methylsulfonylphenyl)phenol was not available. The following recommendations are based on the known hazards of the closely related analogue, 3-Methyl-4-(methylsulfonyl)phenol, and general safety protocols for phenolic compounds.[1] Users must conduct their own risk assessment and consult with their institution's Environmental Health & Safety (EHS) department.
Urgent Safety Profile
For immediate reference, this table summarizes the critical hazards and the minimum required personal protective equipment (PPE).
3-(4-methylsulfonylphenyl)phenol is classified as a hazardous substance based on data from structurally similar compounds.[1][4] The primary risks are associated with direct contact and inhalation.
Dermal and Ocular Hazard: Like many phenolic compounds, it is expected to cause significant irritation upon contact with the skin and eyes.[1][2][6] Phenol and its derivatives can be absorbed through the skin, potentially leading to systemic toxicity.[3] Initial contact may have an anesthetic effect, delaying the sensation of pain while damage is occurring.[3]
Respiratory Hazard: As a solid, the compound can be aerosolized during handling (e.g., weighing, transferring). Inhaling the dust may lead to irritation of the respiratory system.[1]
Ingestion Hazard: The substance is considered harmful if swallowed.[1] Accidental ingestion can occur via contaminated hands.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE must be based on the specific task and the potential for exposure.
PPE Selection Matrix
Task / Operation
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Storage & Transport
Double Nitrile or Neoprene Gloves
Safety Glasses
Lab Coat
Not required (in sealed containers)
Weighing & Aliquoting (Solid)
Double Nitrile or Neoprene Gloves
Chemical Splash Goggles
Lab Coat
Mandatory: Work within a chemical fume hood or ventilated balance enclosure.
Solution Preparation
Neoprene or Butyl Rubber Gloves
Chemical Splash Goggles & Face Shield
Chemical-resistant Apron over Lab Coat
Mandatory: Work within a chemical fume hood.
Reaction/Experiment in Progress
Neoprene or Butyl Rubber Gloves
Chemical Splash Goggles
Lab Coat
Mandatory: Work within a chemical fume hood.
Waste Disposal
Neoprene or Butyl Rubber Gloves
Chemical Splash Goggles & Face Shield
Chemical-resistant Apron over Lab Coat
Mandatory: Work within a chemical fume hood.
Rationale for PPE Choices
Hand Protection: While nitrile gloves offer a baseline of protection for incidental contact, neoprene or butyl rubber gloves are recommended for extended handling or when working with solutions, as they provide superior resistance to phenolic compounds.[3] Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against dust and splashes.[5] A face shield must be worn over goggles during procedures with a higher risk of splashing, such as preparing solutions or transferring liquids.[7]
Body Protection: A standard lab coat protects against minor dust contamination. When handling solutions, a chemical-resistant apron provides an essential additional barrier to protect against spills.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.